molecular formula C16H34O B7769751 1-Hexadecanol CAS No. 124-29-8

1-Hexadecanol

Número de catálogo: B7769751
Número CAS: 124-29-8
Peso molecular: 242.44 g/mol
Clave InChI: BXWNKGSJHAJOGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hexadecan-1-ol is a long-chain primary fatty alcohol that is hexadecane substituted by a hydroxy group at position 1. It has a role as a human metabolite, an algal metabolite, a plant metabolite and a flavouring agent. It is a long-chain primary fatty alcohol and a hexadecanol.
Cetyl alcohol, also known as 1-hexadecanol or n-hexadecyl alcohol, is a 16-C fatty alcohol with the chemical formula CH3(CH2)15OH. It can be produced from the reduction of palmitic acid. Cetyl alcohol is present in a waxy white powder or flake form at room temperature, and is insoluble in water and soluble in alcohols and oils. Discovered by Chevrenl in 1913, cetyl alcohol is one of the oldest known long-chain alcohol. It may be contained in cosmetic and personal care products such as shampoos, creams and lotions. Mainly it is used as an opacifier, emulsifier, and thickening agent that alter the thickness of the liquid, and increase and stabilize the foaming capacity. Due to its water-binding property, cetyl alcohol is commonly used as an emollient that prevents drying and chapping of the skin. According to the FDA Code of Federal Regulations, cetyl alcohol is a safe synthetic fatty acid in food and in the synthesis of food components under the condition that it contain not less than 98 percent of total alcohols and not less than 94 percent of straight chain alcohols. Cetyl alcohol is also listed in the OTC ingredient list as a skin protectant for skin irritations caused by poison ivy, oak, sumac, and insect bites or stings. Cetyl alcohol is reported to be a mild skin or eye irritant.
This compound is a natural product found in Camellia sinensis, Angelica gigas, and other organisms with data available.
Cetyl Alcohol is a synthetic, solid, fatty alcohol and nonionic surfactant. Cetyl alcohol is used as an emulsifying agent in pharmaceutical preparations.
Cetyl alcohol, also known as this compound and palmityl alcohol, is a solid organic compound and a member of the alcohol class of compounds. Its chemical formula is CH3(CH2)15OH. At room temperature, cetyl alcohol takes the form of a waxy white solid or flakes. It belongs to the group of fatty alcohols. With the demise of commercial whaling, cetyl alcohol is no longer primarily produced from whale oil, but instead either as an end-product of the petroleum industry, or produced from vegetable oils such as palm oil and coconut oil. Production of cetyl alcohol from palm oil gives rise to one of its alternative names, palmityl alcohol.
See also: Cetyl alcohol;  colfosceril palmitate;  tyloxapol (component of);  Moringa oleifera leaf oil (part of) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

hexadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWNKGSJHAJOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19141-82-3 (aluminum salt)
Record name Cetyl alcohol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4027991
Record name 1-Hexadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid; [Hawley], Solid, white solid/odourless
Record name 1-Hexadecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cetyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2890
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-Hexadecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-Hexadecanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

334 °C at 760 mm Hg
Record name Cetyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-HEXADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

175 °C
Record name Cetyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2890
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Insoluble, Slightly soluble in alcohol; soluble in acetone; very soluble in ether, benzene, chloroform, Soluble in alcohol, chloroform, ether, In water, 4.1X10-2 mg/L at 25 °C, 1.34e-05 mg/mL at 25 °C, insoluble in water; soluble in ether, 1 gm in 3ml 90% alcohol (in ethanol)
Record name Cetyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-HEXADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Hexadecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-Hexadecanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.8187 at 50 °C/4 °C, 0.8152 (55°)
Record name 1-HEXADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Hexadecanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

8.360 (AIR= 1)
Record name 1-HEXADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000306 [mmHg], 6X10-6 mm Hg at 25 °C
Record name Cetyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2890
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-HEXADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

FLAKES FROM ETHYL ACETATE, SOLID OR LEAF-LIKE CRYSTALS, White crystals, UNCTUOUS, WHITE FLAKES, GRANULES, CUBES, OR CASTINGS, White, waxy solid

CAS No.

36653-82-4, 36311-34-9, 124-29-8
Record name Cetyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36653-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocetyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036311349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetyl alcohol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Hexadecanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hexadecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hexadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Hexadecylalcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/936JST6JCN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-HEXADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Hexadecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

49.3 °C
Record name Cetyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-HEXADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Hexadecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Hexadecanol for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol with the chemical formula CH₃(CH₂)₁₅OH.[1] At room temperature, it exists as a waxy white solid or flakes.[1] With a history of use in various industries, from cosmetics to pharmaceuticals, a thorough understanding of its physicochemical properties is paramount for its effective application in research and drug development.[1][2][3] This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its role in enhancing drug delivery.

Physicochemical Properties

The utility of this compound in pharmaceutical formulations is largely dictated by its physical and chemical characteristics. These properties influence its function as an emulsifier, emollient, thickener, and stabilizer in topical and oral dosage forms.[1][2][4][5][6]

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Synonyms Cetyl alcohol, Palmityl alcohol, Hexadecan-1-ol[7][8][9][10]
CAS Number 36653-82-4[1][9][10][11]
Molecular Formula C₁₆H₃₄O[4][7][12]
Molecular Weight 242.44 g/mol [4][11][12]
Appearance Waxy white solid, flakes, or powder[1][7]
Melting Point 48-51.5 °C[1][4][8][9][11]
Boiling Point 344 °C (at 760 mmHg); 179-181 °C (at 10 mmHg)[1][4][8][9][11]
Density 0.818 g/mL at 25 °C[1][4][11][13]
Vapor Pressure <0.01 mmHg at 43 °C[1][11][14]
Refractive Index 1.4283 at 79 °C[4][6][15][16]
Flash Point 135 - 157 °C[4][7][15][17]
Table 2: Solubility and Partitioning Characteristics of this compound
PropertyDescriptionReferences
Solubility in Water Insoluble (0.0134 - 0.1495 mg/L at 25 °C)[1][7][12][18][19]
Solubility in Organic Solvents Soluble in ethanol (B145695), ether, chloroform, acetone, and benzene.[1][4][7][12][19]
pKa ~15.20 (Predicted)[4][15][20]
LogP (Octanol-Water Partition Coefficient) 6.7 - 7.17[4][18][20]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application in research. The following are detailed methodologies for key experiments.

Workflow for Physicochemical Property Determination

G General Workflow for Physicochemical Property Determination of this compound cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis Obtain pure this compound sample Obtain pure this compound sample Dry the sample (e.g., in a desiccator) Dry the sample (e.g., in a desiccator) Obtain pure this compound sample->Dry the sample (e.g., in a desiccator) Melting Point Melting Point Dry the sample (e.g., in a desiccator)->Melting Point Boiling Point Boiling Point Dry the sample (e.g., in a desiccator)->Boiling Point Density Density Dry the sample (e.g., in a desiccator)->Density Solubility Solubility Dry the sample (e.g., in a desiccator)->Solubility Record melting range Record melting range Melting Point->Record melting range Record boiling temperature and pressure Record boiling temperature and pressure Boiling Point->Record boiling temperature and pressure Calculate mass/volume Calculate mass/volume Density->Calculate mass/volume Determine concentration in various solvents Determine concentration in various solvents Solubility->Determine concentration in various solvents Compare with literature values Compare with literature values Record melting range->Compare with literature values Record boiling temperature and pressure->Compare with literature values Calculate mass/volume->Compare with literature values Determine concentration in various solvents->Compare with literature values Assess purity and consistency Assess purity and consistency Compare with literature values->Assess purity and consistency

Caption: General workflow for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method - USP <741> / OECD 102)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity.[7][8]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (closed at one end), thermometer.[7][11]

  • Procedure:

    • Finely powder a small amount of dry this compound.

    • Pack the powdered sample into a capillary tube to a height of 2-4 mm.[21]

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature about 10-15°C below the expected melting point of this compound.

    • Then, decrease the heating rate to 1-2°C per minute.[21][22]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[11]

    • For high accuracy, perform the measurement in triplicate.

Boiling Point Determination (OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1][9]

  • Apparatus: Ebulliometer or distillation apparatus, thermometer, heating mantle, pressure gauge.

  • Procedure (Distillation Method):

    • Place a sample of this compound into the distillation flask.

    • Insert a calibrated thermometer so that the top of the bulb is level with the bottom of the side-arm of the flask.

    • Begin heating the flask gently.

    • Record the temperature when the liquid begins to boil and the first drop of distillate is collected in the condenser.

    • Record the atmospheric pressure during the determination. Since the boiling point is pressure-dependent, it is often reported at a specific pressure (e.g., 760 mmHg).[23]

Density Determination (Pycnometer Method - OECD 109)

Density is the mass of a substance per unit volume.[13][14][24]

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

  • Procedure:

    • Clean, dry, and weigh the empty pycnometer (m₁).

    • Melt the this compound and fill the pycnometer with the liquid, ensuring no air bubbles are present. Insert the stopper and allow any excess to be expelled through the capillary.

    • Weigh the filled pycnometer at a controlled temperature (e.g., 25°C) (m₂).

    • Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature and weigh it (m₃).

    • The density (ρ) of this compound is calculated using the formula: ρ = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water.

Solubility Determination (Shake-Flask Method - OECD 105)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

  • Apparatus: Conical flasks with stoppers, shaker bath, analytical balance, filtration apparatus (e.g., syringe filters), analytical instrument for concentration measurement (e.g., GC, HPLC).

  • Procedure:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a conical flask.

    • Seal the flask and place it in a shaker bath set at a constant temperature (e.g., 25°C).

    • Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the solution to stand to let undissolved solid settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

    • Analyze the concentration of this compound in the filtrate using a suitable analytical method. This concentration represents the solubility.

Role in Drug Development: Skin Permeation Enhancer

In drug development, particularly for topical and transdermal formulations, this compound is utilized as a penetration enhancer. Its mechanism of action involves interaction with the lipids of the stratum corneum, the outermost layer of the skin, which is the primary barrier to drug absorption.

G Mechanism of this compound as a Skin Permeation Enhancer cluster_0 Stratum Corneum (Normal State) cluster_1 Interaction with this compound cluster_2 Altered Stratum Corneum cluster_3 Enhanced Permeation SC_lipids Highly Ordered Lipid Bilayer Ceramides Cholesterol Free Fatty Acids Corneocytes Corneocytes Interaction Intercalation into Lipid Bilayer SC_lipids->Interaction Hexadecanol (B772) This compound Hexadecanol->Interaction Drug Drug Molecule Permeation Increased Drug Permeation into Deeper Skin Layers Drug->Permeation Disrupted_lipids Disrupted Lipid Bilayer Increased Fluidity Interaction->Disrupted_lipids Disrupted_lipids->Permeation

Caption: Mechanism of this compound in enhancing skin permeation of drug molecules.

This compound, being a long-chain fatty alcohol, can intercalate into the lipid bilayers of the stratum corneum. This disrupts the highly ordered structure of the intercellular lipids, leading to an increase in their fluidity. This transient and reversible disruption of the skin's barrier function creates pathways for drug molecules to more easily permeate through the stratum corneum and reach the deeper layers of the skin, thereby enhancing the bioavailability of topically applied active pharmaceutical ingredients.

Conclusion

This compound possesses a unique set of physicochemical properties that make it a valuable excipient in pharmaceutical research and development. Its waxy nature, melting point above physiological temperature, and solubility characteristics are key to its function in various formulations. The standardized protocols provided herein offer a reliable framework for the consistent and accurate characterization of this important fatty alcohol. Furthermore, its role as a skin permeation enhancer highlights its potential in the development of effective topical and transdermal drug delivery systems. A thorough understanding and application of the information presented in this guide will aid researchers in harnessing the full potential of this compound in their scientific endeavors.

References

A Technical Guide to the Spectroscopic Data of Pure 1-Hexadecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for pure 1-Hexadecanol (also known as cetyl alcohol), a long-chain fatty alcohol with the chemical formula CH₃(CH₂)₁₅OH.[1][2] The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the terminal methyl group, the long methylene (B1212753) chain, the methylene group adjacent to the hydroxyl group, and the hydroxyl proton itself.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.64Triplet2H-CH₂-OH
~1.56Quintet2H-CH₂-CH₂-OH
~1.25Broad Singlet~26H-(CH₂)₁₃-
~0.88Triplet3HCH₃-

Data is typically referenced to a solvent like CDCl₃.[3][4]

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~63.1C1 (-CH₂-OH)
~32.8C2 (-CH₂-CH₂-OH)
~31.9Methylene Chain
~29.7Methylene Chain
~29.4Methylene Chain
~25.7Methylene Chain
~22.7C15 (-CH₂-CH₃)
~14.1C16 (CH₃-)

Data is typically referenced to a solvent like CDCl₃.[3][5]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation :

    • For ¹H NMR, accurately weigh approximately 5-25 mg of pure this compound.[6][7][8]

    • For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[6][7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean vial.[6] CDCl₃ is commonly used for nonpolar organic compounds.[6]

    • Ensure the solid is completely dissolved. Gentle vortexing or sonication can be used to aid dissolution.[6]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[8]

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[6]

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[6]

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[6]

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[6]

    • Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Acquire the spectrum. For ¹³C NMR, a larger number of scans will be necessary due to its lower natural abundance and sensitivity.[8]

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale. Typically, the residual solvent peak is used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). An internal standard like tetramethylsilane (B1202638) (TMS) can also be used.[7]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3330Strong, BroadO-H StretchAlcohol
~2920StrongC-H StretchAlkane (CH₂)
~2850StrongC-H StretchAlkane (CH₂)
~1470MediumC-H BendAlkane (CH₂)
~1060MediumC-O StretchPrimary Alcohol
~720WeakC-H RockAlkane (-(CH₂)n-)

Data is based on spectra obtained from solid samples, often as a KBr pellet or a thin film.[9][10]

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation :

    • Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[11]

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[11]

    • Apply a drop of the this compound solution to the surface of the salt plate.[11]

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[11]

  • Data Acquisition :

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[11]

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Acquisition :

    • Clean the salt plate thoroughly with a dry solvent (e.g., acetone) and return it to a desiccator to protect it from moisture.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is a common method.

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative IntensityAssignment
242.26Low[M]⁺ (Molecular Ion)
224Moderate[M-H₂O]⁺
Prominent peaks at lower m/zHighAlkyl chain fragments (e.g., CnH2n+1)

The molecular weight of this compound is 242.44 g/mol .[13] The molecular ion peak is often of low intensity due to the ease of fragmentation of long-chain alcohols.[14] The loss of a water molecule (18 amu) from the molecular ion is a characteristic fragmentation pattern.

Experimental Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction :

    • Introduce a small amount of the pure this compound sample into the mass spectrometer. For a solid with sufficient vapor pressure, a direct insertion probe can be used.[15] Alternatively, the sample can be introduced via gas chromatography (GC-MS).

    • The sample is vaporized in a high vacuum environment.[15]

  • Ionization :

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[15][16]

    • This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion (a radical cation, [M]⁺).[16]

  • Fragmentation :

    • The high energy of the molecular ion often causes it to fragment into smaller, positively charged ions and neutral fragments.[14][15]

  • Mass Analysis and Detection :

    • The positively charged ions are accelerated by an electric field into the mass analyzer.[15][16]

    • The mass analyzer (e.g., a quadrupole or a magnetic sector) separates the ions based on their mass-to-charge (m/z) ratio.[16]

    • The separated ions are detected, and their abundance is recorded.[16]

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.[16]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a pure solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure this compound (Solid) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve For NMR ThinFilm Prepare Thin Film on Salt Plate Sample->ThinFilm For IR Direct Direct Insertion or GC Sample->Direct For MS NMR NMR Spectrometer (¹H and ¹³C) Dissolve->NMR IR FT-IR Spectrometer ThinFilm->IR MS Mass Spectrometer (EI-MS) Direct->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling, Integration) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 1-Hexadecanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanol (B1195841), commonly known as cetyl alcohol, is a long-chain fatty alcohol with the chemical formula CH₃(CH₂)₁₅OH. It presents as a waxy white solid or flakes at room temperature.[1] Its versatile properties make it a crucial ingredient in a wide array of applications, including pharmaceuticals, cosmetics, and industrial manufacturing. In the pharmaceutical and cosmetic industries, it functions as an emollient, emulsifier, thickener, and stabilizer in creams, lotions, and shampoos.[2][3] The solubility of this compound in various organic solvents is a critical parameter for formulation development, purification processes, and delivery systems. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is largely dictated by its molecular structure: a long, nonpolar hydrocarbon chain and a polar hydroxyl group. This amphipathic nature results in its poor solubility in water but good solubility in many organic solvents.[4] Precise quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not always readily available in the public domain. However, the following table summarizes the available quantitative and qualitative data to provide a clear reference.

SolventTemperature (°C)SolubilityNotes
Dimethyl Sulfoxide (DMSO)Not Specified48 mg/mLUse of fresh, anhydrous DMSO is recommended as it is hygroscopic.[5]
Ethanol (90%)Not Specified~33.3 g/100mL (1 g in 3 mL)[2][6]
EthanolNot Specified48 mg/mL[5]
AcetoneNot SpecifiedSoluble[7][8]
Benzene (B151609)Not SpecifiedVery Soluble[7]
ChloroformNot SpecifiedVery Soluble[4][7]
Diethyl EtherNot SpecifiedVery Soluble[4][7]
Water251.34 x 10⁻⁵ mg/mLEssentially insoluble.[2]

Note on Solubility Trends: The long C16 alkyl chain of this compound makes it highly lipophilic.[4] Consequently, it exhibits higher solubility in nonpolar aprotic solvents (like benzene and ether) and is also soluble in polar protic solvents with significant nonpolar character (like ethanol). Its solubility in polar solvents generally increases with the length of the solvent's alkyl chain. Temperature also plays a significant role; for most solid solutes, solubility increases with temperature.

Experimental Protocol: Determination of this compound Solubility via the Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.[9] The following protocol provides a detailed step-by-step procedure for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Spatula

  • Glass vials or flasks with airtight screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, solvent-compatible)

  • Syringes

  • Volumetric flasks and pipettes

  • Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven, or nitrogen stream)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

2. Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry to prevent any contamination.

    • Accurately weigh a known amount of the selected solvent into a series of vials.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that solid remains present at equilibrium.[6] The presence of undissolved solid is crucial for achieving equilibrium.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature.

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature.[6] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).

  • Sample Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.[6]

  • Quantification (Gravimetric Method):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Once all the solvent has been removed, reweigh the vial containing the dried this compound residue.

    • Calculate the solubility based on the mass of the residue and the initial mass or volume of the solvent used.

  • Quantification (Chromatographic Method - GC-FID or HPLC):

    • Accurately dilute the filtered saturated solution with a known volume of the appropriate solvent.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated chromatographic method (e.g., GC-FID or HPLC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve and calculate the original solubility, accounting for the dilution factor.

3. Data Reporting:

  • Report the solubility in standard units, such as g/100 mL, g/100 g of solvent, or mol/L.

  • Clearly state the experimental temperature and the method of quantification used.

  • Perform experiments in triplicate to ensure reproducibility and report the mean and standard deviation.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_result Result prep1 Weigh Solvent prep2 Add Excess this compound prep1->prep2 equil1 Seal Vials prep2->equil1 equil2 Agitate at Constant Temperature (24-72 hours) equil1->equil2 sep1 Settle Excess Solid equil2->sep1 sep2 Filter Supernatant (0.22 µm syringe filter) sep1->sep2 quant1 Gravimetric Analysis (Solvent Evaporation) sep2->quant1 quant2 Chromatographic Analysis (GC/HPLC) sep2->quant2 result Calculate Solubility (e.g., g/100mL) quant1->result quant2->result

Figure 1. Experimental workflow for solubility determination.

References

An In-Depth Guide to the Crystalline Structure and Polymorphism of 1-Hexadecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanol (B1195841), also known as cetyl alcohol, is a long-chain fatty alcohol with the chemical formula CH3(CH2)15OH. It is a waxy, white solid at room temperature and finds extensive use in the pharmaceutical, cosmetic, and food industries as an emulsifier, thickener, and emollient. The solid-state properties of this compound are of critical importance for its functionality and performance in various applications. Like many long-chain organic molecules, this compound exhibits polymorphism, the ability to exist in multiple crystalline forms with different molecular packing arrangements. These different polymorphs can possess distinct physical properties, including melting point, solubility, and stability, which can significantly impact the final product quality and efficacy. This technical guide provides a comprehensive overview of the crystalline structure and polymorphic behavior of this compound, summarizing key quantitative data, detailing experimental protocols for characterization, and visualizing the relationships between its different solid-state forms.

Crystalline Structure and Polymorphs of this compound

This compound is known to exist in at least three principal polymorphic forms: the stable γ (gamma) form, a metastable β (beta) form, and a high-temperature rotator phase, often designated as the α (alpha) form or R'IV.

  • The γ (Gamma) Form: For even-numbered long-chain n-alkanols like this compound, the γ form is the most stable polymorph at room temperature.[1] It possesses a monoclinic crystal system.

  • The β (Beta) Form: The β form is a metastable polymorph that can be obtained under specific crystallization conditions, such as quenching from the melt.[2] It also has a monoclinic crystal structure.

  • The α (Alpha) Rotator Phase: Upon heating, the stable low-temperature forms undergo a solid-solid transition to a rotator phase a few degrees below the melting point.[2] In this phase, the long hydrocarbon chains exhibit rotational disorder around their long axes while maintaining a layered structure.

The specific arrangement of molecules within the crystal lattice, particularly the hydrogen bonding between the hydroxyl groups, plays a crucial role in determining the properties of each polymorph.

Quantitative Data on this compound Polymorphs

The distinct crystalline arrangements of the polymorphs of this compound give rise to measurable differences in their crystallographic and thermodynamic properties. The following tables summarize the key quantitative data available for the different forms.

Polymorph Crystal System Space Group a (Å) b (Å) c (Å) β (˚) Reference
γ-form MonoclinicP2₁/c8.995.0044.2121.5

Table 1: Crystallographic Data for the γ-form of this compound.

Transition Temperature (K) Enthalpy of Transition (ΔHtrs) (kJ/mol) Entropy of Transition (ΔStrs) (J/mol·K) Reference
Crystal III → Crystal II308.912.50040.4[3]
Crystal II → Crystal I310.45.20016.8[3]
α-form → Liquid322.333.600104.3[3]

Table 2: Thermodynamic Data for Phase Transitions of this compound. Note: The designations "Crystal I, II, and III" in the reference are interpreted in the context of the known polymorphic transitions.

Experimental Protocols for Polymorph Characterization

The identification and characterization of the different polymorphic forms of this compound rely on a combination of analytical techniques. Detailed experimental protocols are essential for obtaining reliable and reproducible results.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the transition temperatures and enthalpies of fusion and solid-solid transitions.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry, inert gas such as nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above its melting point (e.g., 70 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and erase any previous thermal history.

    • Cool the sample at the same rate back to the starting temperature.

    • A second heating scan is often performed to observe transitions in a controlled manner.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to solid-solid transitions and melting, and exothermic peaks for crystallization upon cooling. From these peaks, the onset temperature, peak temperature, and enthalpy of transition can be determined.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for determining the crystalline structure of the different polymorphs.

Methodology:

  • Sample Preparation: The this compound sample should be a fine, homogeneous powder. This can be achieved by gently grinding the sample in an agate mortar and pestle. The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface.

  • Instrument Setup: The analysis is performed using a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • Data Collection: The diffraction pattern is typically collected over a 2θ range of 2° to 40° with a step size of 0.02° and a scan speed of 1-2°/min.

  • Data Analysis: Each polymorph will produce a unique diffraction pattern characterized by a specific set of peak positions (2θ values) and relative intensities. These patterns can be used for phase identification and to determine the unit cell parameters of each crystalline form.

Vibrational Spectroscopy (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the molecular vibrations and can be used to differentiate between polymorphs based on subtle changes in their spectra.

Methodology (Attenuated Total Reflectance - ATR-FTIR):

  • Sample Preparation: A small amount of the powdered this compound sample is placed directly onto the ATR crystal.

  • Data Collection: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Differences in the hydrogen bonding network and molecular conformation between polymorphs can lead to shifts in the position and changes in the shape of the O-H and C-H stretching bands, as well as variations in the fingerprint region.

Methodology (Raman Spectroscopy):

  • Sample Preparation: A small amount of the powdered sample is placed on a microscope slide or in a capillary tube.

  • Data Collection: A Raman spectrometer with a laser excitation source (e.g., 785 nm) is used. The spectrum is collected over a specific Raman shift range, often focusing on both the high-frequency region (for C-H and O-H stretching) and the low-frequency lattice vibration region, which is particularly sensitive to crystal packing.

  • Data Analysis: Polymorphs will exhibit distinct Raman spectra, with differences in peak positions, intensities, and band shapes, especially in the lattice mode region.

Interconversion and Relationships of this compound Polymorphs

The different polymorphic forms of this compound are thermodynamically related, and their formation and interconversion are governed by factors such as temperature, cooling rate, and storage conditions.

// Nodes Liquid [label="Liquid this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpha [label="α-Rotator Phase\n(Monoclinic)", fillcolor="#FBBC05", fontcolor="#202124"]; Gamma [label="γ-Form\n(Stable, Monoclinic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta [label="β-Form\n(Metastable, Monoclinic)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Liquid -> Alpha [label="Crystallization\n(Cooling)", color="#5F6368"]; Alpha -> Liquid [label="Melting", color="#5F6368"]; Alpha -> Gamma [label="Solid-Solid\nTransition (Slow Cooling)", color="#5F6368"]; Gamma -> Alpha [label="Solid-Solid\nTransition (Heating)", color="#5F6368"]; Liquid -> Beta [label="Quenching\n(Rapid Cooling)", color="#5F6368"]; Beta -> Gamma [label="Solid-State\nTransformation (Aging)", color="#5F6368"]; }

References

Thermal properties of 1-Hexadecanol for phase change material studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties of 1-Hexadecanol, a promising organic phase change material (PCM). Due to its relevant melting point, high latent heat storage capacity, and chemical stability, this compound is a subject of significant interest for thermal energy storage applications, including thermal management in pharmaceutical and drug development processes.

Core Thermal Properties of this compound

The thermophysical properties of this compound have been characterized by various studies. The following tables summarize the key quantitative data for its use as a phase change material.

General and Phase Change Properties
PropertyValueUnitReference(s)
Molecular FormulaC₁₆H₃₄O-[1]
Molecular Weight242.44 g/mol [1]
Melting Point47 - 51.5°C[2][3]
Freezing Point38.32°C[4]
Latent Heat of Fusion33.1 - 240.8J/g[1][4][5][6]
Density (at 25°C)0.817 - 0.818g/mL[3][7]
Boiling Point344°C[2]
Thermal Conductivity and Heat Capacity
PropertyValueUnitConditionReference(s)
Thermal Conductivity0.65 (Solid), 0.16 (Liquid)W/(m·K)266-315 K (Solid), 334-361 K (Liquid)[8]
Specific Heat Capacity (Solid)422J/(mol·K)290 K[9]
Specific Heat Capacity (Liquid)524J/(mol·K)323 K[9]

Experimental Protocols for Thermal Characterization

Accurate determination of the thermal properties of this compound is crucial for its application as a PCM. The following sections detail the standard experimental methodologies.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to determine the phase change temperatures and latent heat of fusion of PCMs. The methodology is guided by standards such as ASTM D3418.[8][10]

Objective: To measure the melting temperature, freezing temperature, and latent heat of fusion of this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed into an aluminum pan and hermetically sealed.[10]

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere.[11]

  • The sample is subjected to a controlled temperature program, which typically includes:

    • An initial isothermal period to stabilize the temperature.

    • A heating ramp at a constant rate (e.g., 10 °C/min) to a temperature above the melting point of this compound.[4]

    • An isothermal period at the high temperature.

    • A cooling ramp at a constant rate back to a temperature below the freezing point.

  • The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

  • The melting point is determined as the onset or peak temperature of the endothermic peak during heating. The latent heat of fusion is calculated by integrating the area of the melting peak.

  • The freezing point is determined from the exothermic peak during cooling, and the latent heat of solidification is calculated from the peak area.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to evaluate the thermal stability of this compound by monitoring its mass change as a function of temperature.

Objective: To determine the decomposition temperature and thermal stability of this compound.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pan (e.g., alumina)

  • Inert or oxidative purge gas (e.g., Nitrogen or Air)

Procedure:

  • A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the TGA sample pan.[12][13]

  • The TGA furnace is purged with the desired gas at a specific flow rate.

  • The sample is heated from ambient temperature to a higher temperature at a constant heating rate (e.g., 10 °C/min).[14]

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of decomposition and is a measure of the material's thermal stability.

Transient Hot Wire Method for Thermal Conductivity

The transient hot wire method is a common technique for measuring the thermal conductivity of liquids and solids, including PCMs like this compound. This method is standardized by ASTM D7896-19 for fluids.[2]

Objective: To measure the thermal conductivity of this compound in both its solid and liquid phases.

Apparatus:

  • Transient Hot Wire (THW) apparatus

  • A thin wire (e.g., platinum) that acts as both a heating element and a temperature sensor.[3]

  • A sample cell designed to hold the PCM.

Procedure:

  • The this compound sample is placed in the sample cell, ensuring the hot wire is fully immersed.

  • The sample is brought to a desired temperature and allowed to reach thermal equilibrium.

  • A constant electrical current is passed through the wire for a short period, causing its temperature to rise.

  • The temperature increase of the wire is measured as a function of time.

  • The thermal conductivity of the this compound is calculated from the linear slope of the temperature rise versus the logarithm of time.[15]

  • The measurement can be performed at various temperatures to determine the thermal conductivity in both the solid and liquid states.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for characterizing the thermal properties of this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of this compound seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference into DSC seal->load purge Purge with Nitrogen Gas load->purge program Run Temperature Program (Heat/Cool Cycle) purge->program record Record Heat Flow vs. Temperature program->record analyze Analyze Thermogram record->analyze determine Determine Melting Point, Freezing Point, and Latent Heat of Fusion analyze->determine

Diagram 1: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 5-20 mg of this compound place Place in TGA Crucible weigh->place load Load Crucible into TGA place->load purge Purge with Inert Gas load->purge heat Heat at a Constant Rate purge->heat record Record Mass Change vs. Temperature heat->record plot Plot TGA Curve (% Weight Loss vs. Temp) record->plot determine Determine Onset of Decomposition Temperature plot->determine

Diagram 2: Workflow for Thermogravimetric Analysis (TGA).

THW_Workflow cluster_prep Sample Preparation cluster_thw THW Measurement cluster_analysis Data Analysis place Place this compound in Sample Cell immerse Immerse Hot Wire place->immerse equilibrate Achieve Thermal Equilibrium immerse->equilibrate heat Apply Current Pulse to Wire equilibrate->heat measure Measure Wire Temperature Rise vs. Time heat->measure plot Plot Temperature Rise vs. ln(time) measure->plot calculate Calculate Thermal Conductivity from Slope plot->calculate

Diagram 3: Workflow for Transient Hot Wire (THW) Thermal Conductivity Measurement.

References

A Technical Guide to the Natural Sources and Sustainable Production of 1-Hexadecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexadecanol (B1195841), also known as cetyl alcohol, is a long-chain fatty alcohol with significant applications in the pharmaceutical, cosmetic, and chemical industries. Traditionally sourced from whale oil, modern production has shifted towards more sustainable methods. This technical guide provides a comprehensive overview of the natural sources of this compound and details sustainable production strategies, including extraction from renewable feedstocks, chemical synthesis via catalytic hydrogenation, and biosynthesis through metabolic engineering of microorganisms. This document is intended to serve as a resource for researchers and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key biological pathways and experimental workflows.

Natural Sources of this compound

This compound is a naturally occurring metabolite found in a variety of plants, animals, and microorganisms.[1] It is often present as a component of waxes, which are esters of fatty acids and long-chain alcohols.[1]

Plant Sources

This compound is a constituent of the cuticular wax of many plants, providing a protective barrier against water loss and environmental stressors. Notable plant-based sources include:

  • Carnauba Wax: Derived from the leaves of the carnauba palm (Copernicia prunifera), this hard wax contains a significant amount of fatty alcohols, including this compound, typically in esterified form. The free fatty alcohol content is around 10-12%.[2]

  • Jojoba Oil: This liquid wax, produced from the seeds of the Simmondsia chinensis plant, is primarily composed of wax esters. While it contains a small percentage of free fatty alcohols (around 1.11%), the majority of the alcohol components, including cetyl alcohol, are esterified with fatty acids.[3]

  • Other Plant Oils and Waxes: While many vegetable oils are rich in fatty acids, the concentration of free this compound is generally low. For instance, analysis of various green leafy vegetables showed the presence of hexadecanoic acid (palmitic acid), the precursor to this compound, but did not quantify the free alcohol form.[4]

Animal Sources

Historically, the primary source of this compound was spermaceti, a waxy substance found in the head of sperm whales. Due to the moratorium on commercial whaling, this is no longer a viable or ethical source.[5]

  • Spermaceti: This substance is rich in cetyl palmitate, an ester of this compound and palmitic acid.[5][6]

  • Beeswax: Produced by honeybees, beeswax is a complex mixture of lipids, with fatty acid esters being a major component (around 65%). The free fatty alcohol content is relatively low, at approximately 1%.[2][7]

Microbial Sources

Certain microorganisms are capable of producing this compound, although typically in small quantities as a metabolic intermediate. However, with the advent of metabolic engineering, microbial production has become a promising avenue for sustainable sourcing.

Sustainable Production of this compound

The demand for sustainable and ethically sourced this compound has driven the development of several production methods, moving away from petrochemical and animal-derived sources.

Extraction from Renewable Feedstocks

The extraction of this compound from plant waxes is a viable sustainable production method. The general process involves solvent extraction followed by purification steps.

Catalytic Hydrogenation of Palmitic Acid and its Esters

A widely used industrial method for producing fatty alcohols is the catalytic hydrogenation of fatty acids or their methyl esters. Palmitic acid (hexadecanoic acid), which is abundant in palm oil, is the direct precursor for this compound.

This process typically involves high pressures and temperatures in the presence of a metal catalyst. Recent research has focused on developing more efficient and sustainable catalysts to reduce the energy intensity and environmental impact of this process. One promising catalyst is copper supported on monoclinic zirconia (Cu/m-ZrO₂), which has shown high conversion rates and selectivity for this compound.[8]

Biosynthesis via Metabolic Engineering

Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, offers a highly promising and sustainable route for this compound production from renewable feedstocks like glucose or xylose.[1][9] This approach involves genetically modifying the organism to enhance the natural fatty acid biosynthesis pathway and introduce an enzyme, a fatty acyl-CoA reductase (FAR), to convert the fatty acyl-CoA precursor (palmitoyl-CoA) into this compound.[1]

Key metabolic engineering strategies include:

  • Overexpression of key enzymes: Increasing the expression of acetyl-CoA carboxylase (ACC1) and fatty acid synthase (FAS) to boost the supply of the palmitoyl-CoA precursor.[1]

  • Deletion of competing pathways: Knocking out genes involved in pathways that divert precursors away from fatty alcohol production.[1]

  • Heterologous expression of efficient enzymes: Introducing highly active fatty acyl-CoA reductases from other organisms.[1]

  • Pathway compartmentalization: Localizing the fatty alcohol synthesis pathway within specific cellular compartments, such as peroxisomes, to improve efficiency.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various natural sources and sustainable production methods for this compound.

Table 1: this compound Content in Natural Sources

Natural SourceFormConcentration/YieldReference(s)
Carnauba WaxFree Fatty Alcohol10-12% of total wax[2]
BeeswaxFree Fatty Alcohol~1% of total wax[2][7]
Jojoba OilFree Fatty Alcohol~1.11% of total oil[3]
SpermacetiEsterified (Cetyl Palmitate)Major component[5][6]

Table 2: Sustainable Production of this compound

Production MethodOrganism/CatalystFeedstockTiter/YieldPurityReference(s)
Metabolic EngineeringSaccharomyces cerevisiaeGlucose>1.1 g/LNot Specified[1][11]
Metabolic EngineeringSaccharomyces cerevisiaeXylose>1.2 g/LNot Specified[9]
Catalytic HydrogenationCu/m-ZrO₂Methyl Palmitate93.3% Yield>95%[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and production of this compound.

Protocol for Extraction and Purification of this compound from Carnauba Wax

This protocol describes the extraction of the lipid fraction from carnauba wax, followed by saponification to release esterified fatty alcohols and subsequent purification.

Materials:

Procedure:

  • Extraction of Lipids:

    • Grind carnauba wax flakes into a fine powder.

    • Perform a Soxhlet extraction of the powdered wax with hexane for 8 hours to extract the total lipid fraction.

    • Evaporate the hexane under reduced pressure using a rotary evaporator to obtain the crude wax extract.

  • Saponification:

    • Dissolve the crude wax extract in a 2 M solution of KOH in 95% ethanol.

    • Reflux the mixture for 2 hours to hydrolyze the wax esters.

    • After cooling, add an equal volume of water and extract the unsaponifiable fraction (containing the fatty alcohols) three times with diethyl ether.

    • Wash the combined ether extracts with a saturated NaCl solution and dry over anhydrous Na₂SO₄.

    • Evaporate the diethyl ether to obtain the crude fatty alcohol mixture.

  • Purification by Column Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Dissolve the crude fatty alcohol mixture in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

  • Final Purification by Crystallization:

    • Dissolve the partially purified this compound in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the crystals under vacuum.[7][12]

Protocol for Metabolic Engineering of Saccharomyces cerevisiae for this compound Production using CRISPR/Cas9

This protocol outlines the general steps for engineering S. cerevisiae to produce this compound using the CRISPR/Cas9 system for gene knockout.

Materials:

  • S. cerevisiae strain (e.g., BY4741)

  • Cas9 expression plasmid

  • gRNA expression plasmid targeting the gene of interest (e.g., a gene in a competing pathway)

  • Repair template (oligonucleotide or DNA fragment) for homologous recombination

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Selective growth media

Procedure:

  • gRNA Design and Plasmid Construction:

    • Design a 20-nucleotide guide RNA (gRNA) sequence targeting the desired genomic locus for knockout.

    • Clone the gRNA sequence into a suitable yeast expression vector.

  • Yeast Transformation:

    • Co-transform the S. cerevisiae host strain with the Cas9 expression plasmid and the specific gRNA expression plasmid, along with a repair template if necessary for specific edits.

    • Use a high-efficiency yeast transformation protocol.

  • Selection and Verification of Transformants:

    • Plate the transformed cells on selective media to isolate successful transformants.

    • Verify the desired gene knockout by colony PCR and DNA sequencing.

  • Cultivation for this compound Production (Fed-Batch Fermentation):

    • Inoculate a pre-culture of the engineered yeast strain in a suitable defined medium.

    • Transfer the pre-culture to a bioreactor containing the initial batch medium.

    • After an initial batch growth phase, initiate a fed-batch strategy by continuously or intermittently feeding a concentrated nutrient solution (e.g., glucose or xylose) to maintain a low substrate concentration and avoid repressive effects.[9][10]

    • Monitor and control key fermentation parameters such as pH, temperature, and dissolved oxygen.

  • Extraction and Quantification of this compound:

    • At the end of the fermentation, harvest the culture broth.

    • Perform a solvent extraction of the whole broth (including cells) using a nonpolar solvent like ethyl acetate.

    • Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to quantify the this compound concentration.

Protocol for Catalytic Hydrogenation of Methyl Palmitate to this compound

This protocol describes the synthesis of a Cu/m-ZrO₂ catalyst and its use in the high-pressure hydrogenation of methyl palmitate.

Materials:

  • Zirconyl nitrate (B79036) hydrate

  • Oxalic acid

  • Ethanol

  • Copper(II) nitrate trihydrate

  • Methyl palmitate

  • High-pressure autoclave reactor

  • Hydrogen gas

Procedure:

  • Catalyst Synthesis (Cu/m-ZrO₂):

    • Prepare monoclinic zirconia (m-ZrO₂) support by a gel-coprecipitation method using zirconyl nitrate and oxalic acid in an alcoholic solution, followed by drying and calcination.[13]

    • Impregnate the m-ZrO₂ support with an aqueous solution of copper(II) nitrate.

    • Dry the impregnated support and then calcine it in air to obtain the CuO/m-ZrO₂ catalyst precursor.

    • Activate the catalyst by reduction in a hydrogen flow at an elevated temperature prior to the reaction.

  • Hydrogenation Reaction:

    • Charge the autoclave reactor with the activated Cu/m-ZrO₂ catalyst and methyl palmitate.

    • Seal the reactor and purge it several times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 7.5 MPa).[8]

    • Heat the reactor to the reaction temperature (e.g., 300 °C) with stirring.[8]

    • Maintain the reaction for the desired duration.

  • Product Isolation and Purification:

    • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Dissolve the reaction mixture in a suitable solvent (e.g., ethanol) and filter to remove the catalyst.

    • Remove the solvent from the filtrate by rotary evaporation.

    • Purify the resulting crude this compound by recrystallization from a suitable solvent like ethanol.[7][12]

Signaling Pathways and Experimental Workflows

This section provides visual representations of key biological pathways and experimental workflows using the DOT language for Graphviz.

Biosynthesis of this compound in Engineered Saccharomyces cerevisiae

Biosynthesis_of_1_Hexadecanol cluster_cytosol Cytosol Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Glycolysis Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACC1 Fatty_Acid_Synthase Fatty_Acid_Synthase Acetyl_CoA->Fatty_Acid_Synthase Malonyl_CoA->Fatty_Acid_Synthase Palmitoyl_CoA Palmitoyl_CoA Fatty_Acid_Synthase->Palmitoyl_CoA 1_Hexadecanol 1_Hexadecanol Palmitoyl_CoA->1_Hexadecanol NADPH FAR Fatty Acyl-CoA Reductase (FAR)

Caption: Biosynthesis of this compound in engineered S. cerevisiae.

Experimental Workflow for Extraction and Purification from Plant Wax

Extraction_Purification_Workflow Plant_Wax Plant_Wax Solvent_Extraction Solvent_Extraction Plant_Wax->Solvent_Extraction Crude_Lipid_Extract Crude_Lipid_Extract Solvent_Extraction->Crude_Lipid_Extract Saponification Saponification Crude_Lipid_Extract->Saponification Crude_Fatty_Alcohols Crude_Fatty_Alcohols Saponification->Crude_Fatty_Alcohols Column_Chromatography Column_Chromatography Crude_Fatty_Alcohols->Column_Chromatography Partially_Purified_1_Hexadecanol Partially_Purified_1_Hexadecanol Column_Chromatography->Partially_Purified_1_Hexadecanol Crystallization Crystallization Partially_Purified_1_Hexadecanol->Crystallization Pure_1_Hexadecanol Pure_1_Hexadecanol Crystallization->Pure_1_Hexadecanol

Caption: Workflow for extraction and purification of this compound.

Workflow for Catalytic Hydrogenation of Methyl Palmitate

Catalytic_Hydrogenation_Workflow Methyl_Palmitate Methyl_Palmitate High_Pressure_Reactor High_Pressure_Reactor Methyl_Palmitate->High_Pressure_Reactor Catalyst_H2 Cu/m-ZrO2 + H2 Catalyst_H2->High_Pressure_Reactor Crude_Product Crude_Product High_Pressure_Reactor->Crude_Product Filtration Filtration Crude_Product->Filtration Filtrate Filtrate Filtration->Filtrate Solvent_Evaporation Solvent_Evaporation Filtrate->Solvent_Evaporation Crude_1_Hexadecanol Crude_1_Hexadecanol Solvent_Evaporation->Crude_1_Hexadecanol Crystallization Crystallization Crude_1_Hexadecanol->Crystallization Pure_1_Hexadecanol Pure_1_Hexadecanol Crystallization->Pure_1_Hexadecanol

Caption: Workflow for catalytic hydrogenation to produce this compound.

Conclusion

The production of this compound has evolved from its historical reliance on whaling to a diverse range of sustainable methodologies. While extraction from plant-based renewable feedstocks provides a direct natural source, both catalytic hydrogenation of palmitic acid derivatives and metabolic engineering of microorganisms offer scalable and sustainable alternatives. The choice of production method will depend on factors such as desired scale, feedstock availability, and economic considerations. The detailed protocols and comparative data presented in this guide aim to equip researchers and drug development professionals with the necessary information to select and implement the most suitable approach for their specific needs, fostering further innovation in the sustainable production of this valuable long-chain fatty alcohol.

References

A Comprehensive Technical Guide to the Safe Handling of 1-Hexadecanol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the proper handling of 1-Hexadecanol (also known as cetyl alcohol) in a laboratory setting. The information is compiled to ensure the safety of personnel and the integrity of experimental work.

Chemical and Physical Properties

This compound is a long-chain fatty alcohol.[1][2][3][4] Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Synonyms Cetyl alcohol, Hexadecan-1-ol, Palmityl alcohol[5][6][7]
CAS Number 36653-82-4[5][6][7]
Molecular Formula C16H34O[1][2][7]
Molecular Weight 242.44 g/mol [3][6][7]
Appearance White waxy flakes or crystals[2][5][8]
Odor Mild fatty odor[1][8]
Melting Point 47 - 50 °C / 116.6 - 122 °F[2][6]
Boiling Point 344 °C / 651.2 °F @ 760 mmHg[1][6]
Flash Point > 157 °C / > 314.6 °F[6]
Autoignition Temperature 235 °C / 455 °F[6]
Solubility Insoluble in water; Soluble in alcohol, ether, chloroform[1][2][4][8]
Specific Gravity 0.82 (water=1)[8]
Vapor Pressure Negligible[8]

Toxicological Data

This compound generally exhibits a low order of acute toxicity.[8] The primary health concerns are irritation to the skin and eyes upon direct contact.[2][5][8]

TestSpeciesRouteResultClassificationSource
LD50RatOral> 5000 mg/kgLow toxicity[6][8]
LD50MouseOral3200 mg/kgLow toxicity[5]
LD50RabbitDermal> 2600 mg/kgLow toxicity[5]
Skin IrritationHumanDermal75 mg/3d-IMild Irritant[8]
Skin IrritationRabbitDermal2600 mg/24HMild Irritant[5]
Skin IrritationRabbitDermal100 mg/24HSevere Irritant[5]
Eye IrritationRabbitOcular82 mgMild Irritant[5][8]

Hazard Identification and GHS Classification

While some sources state that this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others classify it as an irritant.[6][7][9] It is prudent to handle it as a substance with the potential to cause irritation.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

Experimental Protocols for Irritation Assessment

The toxicological data for skin and eye irritation are often derived from standardized tests. The methodologies for these key experiments are detailed below.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.[2][3][8][10]

Principle: A single dose of the test substance is applied to the skin of an experimental animal, typically an albino rabbit.[2][8] The substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[2]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application: 0.5 g of the solid test substance, moistened with a small amount of a suitable solvent (e.g., water), is applied to the prepared skin and covered with a gauze patch and non-irritating tape.

  • Exposure: The exposure duration is typically 4 hours.[11]

  • Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[12]

  • Scoring: The reactions are scored according to a standardized grading scale.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.[1][5][12][13]

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[5][12] The untreated eye serves as a control.

Methodology:

  • Animal Selection: Healthy, adult albino rabbits are used.

  • Application: 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The eyelids are then gently held together for about one second.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[12] Observations are made on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

  • Scoring: The ocular reactions are scored using a standardized system. The reversibility of the effects is also assessed.

Mechanism of Skin and Eye Irritation

Fatty alcohols, such as this compound, are generally considered mild irritants. Their mechanism of irritation is primarily physical rather than a complex chemical or biological pathway.

  • Skin Irritation: Fatty alcohols can disrupt the natural lipid barrier of the skin.[14] This leads to increased transepidermal water loss (TEWL), causing dryness, flaking, and redness.[14][15][16]

  • Eye Irritation: Direct contact with the eye can cause superficial epithelial denudation and inflammation of the conjunctiva.[17] This is due to the physical disruption of the tear film and the delicate surface of the eye.[18]

G cluster_0 Mechanism of Skin Irritation by this compound Hexadecanol This compound Application to Skin Disruption Disruption of Stratum Corneum Lipids Hexadecanol->Disruption physically interacts with TEWL Increased Transepidermal Water Loss (TEWL) Disruption->TEWL leads to Symptoms Symptoms of Irritation: - Dryness - Redness - Flaking TEWL->Symptoms results in

Mechanism of this compound induced skin irritation.

Health and Safety Considerations

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound to minimize exposure.

PPESpecification
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator for particulates may be necessary.
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid generating dust.[5][8] Use with adequate ventilation.[5] Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5] Keep containers tightly closed when not in use.[5]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][8]

First Aid Measures
ExposureFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[5]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]
Fire-Fighting Measures
  • Extinguishing Media: Use alcohol-stable foam, dry chemical powder, or carbon dioxide.[5][8]

  • Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

  • Hazards: Combustible solid.[8] Dust may form an explosive mixture with air.[8] Combustion products include carbon monoxide and carbon dioxide.[5][8]

Accidental Release Measures
  • Minor Spills: Remove all ignition sources. Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for waste disposal.[8]

  • Major Spills: Alert emergency responders. Advise personnel in the area of the hazard. Control personal contact by using protective equipment.[8]

Laboratory Handling Workflow

The following diagram outlines a safe workflow for handling this compound in a laboratory setting.

G cluster_workflow Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase Prep Preparation Handling Handling & Use Prep->Handling Cleanup Post-Handling & Cleanup Handling->Cleanup Emergency Emergency Response Handling->Emergency Spill or Exposure ReviewSDS Review SDS & SOP DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepWorkArea Prepare Work Area (Ventilation, Spill Kit) DonPPE->PrepWorkArea Weighing Weighing (in ventilated area) Transfer Transfer & Use in Experiment Weighing->Transfer Storage Return to Storage Transfer->Storage Decontaminate Decontaminate Work Area DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste DoffPPE Doff PPE Correctly WashHands Wash Hands Thoroughly DoffPPE->WashHands

Logical workflow for handling this compound in the lab.

Conclusion

This compound is a fatty alcohol with a low toxicity profile, with the primary hazards being mild to moderate skin and eye irritation. By understanding its properties, adhering to safe handling procedures, using appropriate personal protective equipment, and being prepared for potential incidents, researchers can safely incorporate this compound into their laboratory work. This guide provides the necessary technical information to support a safe and compliant laboratory environment.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Solid Lipid Nanoparticles (SLNs) Using 1-Hexadecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering a biocompatible and biodegradable alternative to polymeric nanoparticles.[1] Composed of a solid lipid core, these nanoparticles are stabilized by surfactants and can encapsulate both lipophilic and hydrophilic drugs.[1] 1-Hexadecanol, also known as cetyl alcohol, is a 16-carbon fatty alcohol that is solid at room and body temperature, making it a suitable lipid for SLN formulation. Its biocompatibility and ability to be formulated into stable nanoparticles have made it a subject of interest in pharmaceutical research.[2]

These application notes provide detailed protocols for the preparation of SLNs using this compound, covering various manufacturing techniques. Additionally, it includes methods for the physicochemical characterization of the resulting nanoparticles and presents quantitative data from various studies to guide formulation development.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₆H₃₄O
Molecular Weight 242.44 g/mol
Melting Point 49.3 °C
Boiling Point 344 °C
Appearance Waxy white solid

Preparation Methods for this compound SLNs

Several methods can be employed to prepare SLNs, with the choice of technique often depending on the properties of the drug to be encapsulated and the desired characteristics of the nanoparticles. The most common methods include high-shear homogenization, solvent emulsification-evaporation, and the microemulsion technique.

High-Shear Homogenization and Ultrasonication

This is a widely used and straightforward method for producing SLNs.[3] It involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution to form a coarse pre-emulsion, which is then subjected to high-shear homogenization and/or ultrasonication to reduce the particle size to the nanometer range.

Experimental Protocol:

  • Preparation of the Lipid Phase:

    • Melt this compound by heating it to 5-10 °C above its melting point (approximately 55-60 °C).

    • If encapsulating a lipophilic drug, dissolve it in the molten this compound with continuous stirring until a homogenous mixture is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve a suitable surfactant (e.g., Poloxamer 188, Tween 80) in purified water. The concentration of the surfactant typically ranges from 0.5% to 5% (w/w).[4]

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8,000-10,000 rpm) using a high-shear homogenizer (e.g., Ultra-Turrax) for a few minutes to form a coarse oil-in-water (o/w) emulsion.[5]

  • Homogenization/Sonication:

    • Subject the hot pre-emulsion to high-pressure homogenization (HPH) at pressures ranging from 500 to 1500 bar for 3-5 cycles.[6] The temperature should be maintained above the melting point of this compound.

    • Alternatively, or in combination, use a probe sonicator to reduce the particle size.

  • Cooling and Solidification:

    • Cool the resulting hot nanoemulsion to room temperature or below in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.[5]

Quantitative Data for High-Shear Homogenization of this compound SLNs:

Lipid Concentration (% w/v)Surfactant(s) (% w/v)DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
5Poloxamer 188 (2.5)-~200< 0.20--
Not SpecifiedTween 80Ibuprofen98-101Not Specified-2.66 to -3.4656.88 - 58.89
Not SpecifiedNot Specifiedp-Methoxycinnamic acid119.25Not SpecifiedNot Specified68.54

Experimental Workflow for High-Shear Homogenization:

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation L1 Melt this compound (55-60 °C) L2 Dissolve Lipophilic Drug L1->L2 PE Pre-emulsification (High-Shear Homogenizer) L2->PE A1 Dissolve Surfactant in Water A2 Heat to 55-60 °C A1->A2 A2->PE HPH High-Pressure Homogenization (500-1500 bar, 3-5 cycles) PE->HPH Cool Cooling & Solidification (Ice Bath) HPH->Cool SLN Solid Lipid Nanoparticles Cool->SLN

Caption: Workflow for SLN preparation via high-shear homogenization.

Solvent Emulsification-Evaporation Method

This method is particularly suitable for incorporating thermolabile drugs as it can be performed at lower temperatures.[3] It involves dissolving the lipid and the drug in a water-immiscible organic solvent, emulsifying this organic phase in an aqueous surfactant solution, and finally evaporating the organic solvent to form the SLNs.

Experimental Protocol:

  • Preparation of the Organic Phase:

    • Dissolve this compound and the lipophilic drug in a water-immiscible, volatile organic solvent (e.g., chloroform, dichloromethane).[3]

  • Preparation of the Aqueous Phase:

    • Dissolve a suitable surfactant (e.g., polyvinyl alcohol, Tween 80) in purified water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Evaporate the organic solvent from the emulsion under reduced pressure using a rotary evaporator. The removal of the solvent leads to the precipitation of the lipid as nanoparticles.

  • Washing and Collection:

    • The SLN dispersion can be washed and concentrated by ultracentrifugation.

Quantitative Data for Solvent Emulsification-Evaporation of this compound SLNs:

Lipid Concentration (mg)Surfactant(s) (% w/v)DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
100Polyvinyl alcohol (2)-102.860.21--
Not SpecifiedNot SpecifiedFosinopril178.8Not Specified-2191.64

Experimental Workflow for Solvent Emulsification-Evaporation:

G cluster_organic Organic Phase Preparation cluster_aqueous Aqueous Phase Preparation O1 Dissolve this compound & Drug in Organic Solvent Emul Emulsification (High-Speed Homogenization) O1->Emul A1 Dissolve Surfactant in Water A1->Emul Evap Solvent Evaporation (Rotary Evaporator) Emul->Evap SLN Solid Lipid Nanoparticles Evap->SLN

Caption: Workflow for SLN preparation via solvent evaporation.

Microemulsion Method

This method involves the formation of a thermodynamically stable, transparent oil-in-water (o/w) microemulsion containing the lipid, surfactant, co-surfactant, and water.[7] This hot microemulsion is then dispersed in a large volume of cold water, leading to the precipitation of the lipid as nanoparticles.

Experimental Protocol:

  • Preparation of the Microemulsion:

    • Melt this compound (lipid phase).

    • Prepare an aqueous phase containing a surfactant (e.g., Polysorbate 80) and a co-surfactant (e.g., butanol).

    • Mix the lipid and aqueous phases with gentle stirring at a temperature above the melting point of this compound (e.g., 60-70 °C) until a clear, homogenous microemulsion is formed.[8]

  • Dispersion and Solidification:

    • Disperse the hot microemulsion into cold water (2-3 °C) under gentle stirring.[7] The typical volume ratio of microemulsion to cold water is 1:25 to 1:50.[7]

    • The rapid cooling causes the lipid to precipitate, forming SLNs.

Quantitative Data for Microemulsion-based this compound SLNs:

Lipid Concentration (%)Surfactant/Co-surfactantDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
7Polysorbate 80 / 1-Butanol-~155~0.27~ -7.5-
Not SpecifiedNot SpecifiedPaclitaxel~78Not SpecifiedNot SpecifiedNot Specified

Logical Relationship for Microemulsion Method:

G cluster_microemulsion Hot Microemulsion Formation (60-70 °C) M1 Melted this compound M3 Gentle Stirring M1->M3 M2 Aqueous Surfactant/ Co-surfactant Solution M2->M3 Disp Dispersion in Cold Water (2-3 °C) M3->Disp Precip Lipid Precipitation & SLN Formation Disp->Precip SLN Solid Lipid Nanoparticles Precip->SLN

Caption: Logical steps in the microemulsion preparation of SLNs.

Characterization of this compound SLNs

The physicochemical properties of the prepared SLNs are crucial for their in vitro and in vivo performance. Key characterization techniques are outlined below.

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Method: Dynamic Light Scattering (DLS) for particle size and PDI, and Electrophoretic Light Scattering (ELS) for zeta potential.

  • Protocol:

    • Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate at a controlled temperature (e.g., 25 °C).

Encapsulation Efficiency (EE) and Drug Loading (DL)
  • Method: Ultracentrifugation or centrifugal filtration followed by a suitable analytical technique to quantify the drug.

  • Protocol:

    • Separate the unencapsulated (free) drug from the SLN dispersion by centrifuging the sample at high speed (e.g., 15,000 rpm for 30 minutes). The SLNs will form a pellet.

    • Carefully collect the supernatant containing the free drug.

    • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the EE and DL using the following equations:

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

Morphological Examination
  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Protocol:

    • Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.

    • Allow the sample to air dry.

    • If necessary, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.

    • Observe the morphology, shape, and size of the nanoparticles under the microscope.

Conclusion

The protocols and data presented provide a comprehensive guide for the preparation and characterization of solid lipid nanoparticles using this compound. The choice of preparation method will significantly influence the physicochemical properties of the SLNs, which in turn affect their drug delivery capabilities. By carefully controlling the formulation and process parameters, it is possible to tailor the characteristics of this compound SLNs for specific therapeutic applications. Further optimization using design of experiments (DoE) approaches can lead to the development of robust and effective drug delivery systems.

References

Application Notes and Protocols for Controlled Drug Release Studies Using 1-Hexadecanol as a Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Hexadecanol (B1195841), also known as cetyl alcohol, is a long-chain fatty alcohol that has garnered significant interest as a lipid-based matrix for controlled drug release systems.[1] Its biocompatibility, biodegradability, and ability to form a solid matrix at physiological temperatures make it an excellent candidate for encapsulating therapeutic agents to achieve sustained or targeted delivery. This document provides detailed application notes and experimental protocols for utilizing this compound in the formulation of microspheres and solid lipid nanoparticles (SLNs) for controlled drug release studies.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₆H₃₄O--INVALID-LINK--
Molar Mass 242.44 g/mol --INVALID-LINK--
Melting Point 49.3 °C (120.7 °F; 322.4 K)--INVALID-LINK--
Boiling Point 344 °C (651 °F; 617 K)--INVALID-LINK--
Solubility Insoluble in water; soluble in ethanol, ether, and chloroform--INVALID-LINK--
Appearance White, waxy solid--INVALID-LINK--

Applications of this compound in Controlled Drug Release

This compound is a versatile excipient used in the formulation of various controlled-release dosage forms, primarily:

  • Microspheres: Spherical microparticles that can encapsulate a drug, protecting it from degradation and controlling its release over an extended period.[2]

  • Solid Lipid Nanoparticles (SLNs): Colloidal carriers with a solid lipid core, offering advantages such as improved bioavailability, protection of labile drugs, and controlled release.

These formulations are particularly suitable for poorly water-soluble drugs, enhancing their dissolution and absorption.

Experimental Protocols

Protocol 1: Preparation of Indomethacin-Loaded this compound Microspheres by Meltable Emulsified Cooling-Induced Technique

This protocol is adapted from a study by Chella et al. (2012) for the preparation of indomethacin-loaded microspheres.[2]

Materials:

Equipment:

  • Mechanical stirrer

  • Homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Beakers

  • 22-gauge needle

Procedure:

  • Preparation of the Molten Lipid Phase:

    • Melt a precisely weighed amount of this compound by heating it to a temperature approximately 10°C above its melting point (around 60°C).

    • Disperse the accurately weighed indomethacin into the molten this compound with continuous stirring to ensure a homogeneous mixture.

  • Preparation of the Aqueous Phase:

    • Heat 150 mL of phthalate buffer solution (pH 4.5) to the same temperature as the molten lipid phase.

    • Add Tween 80 (0.3% w/w) to the heated buffer solution and stir to dissolve.

  • Emulsification:

    • Pour the molten drug-lipid mixture into the hot aqueous phase.

    • Immediately subject the mixture to mechanical stirring at 900 rpm for 5 minutes to form a coarse oil-in-water emulsion.[2] The dispersion of the molten lipid in the aqueous medium leads to the formation of spherical droplets.

  • Microsphere Solidification:

    • Cool the emulsion to room temperature while maintaining gentle stirring. This allows the this compound droplets to solidify into microspheres.

  • Collection and Drying:

    • Collect the formed microspheres by filtration.

    • Wash the microspheres with distilled water to remove any unentrapped drug and surfactant.

    • Dry the microspheres at room temperature or in a desiccator.

Workflow Diagram:

Melt_Emulsification_Workflow cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation Melt_Lipid Melt this compound (~60°C) Disperse_Drug Disperse Indomethacin in molten lipid Melt_Lipid->Disperse_Drug Emulsify Emulsification (900 rpm, 5 min) Disperse_Drug->Emulsify Heat_Aq Heat Phthalate Buffer (pH 4.5) to ~60°C Add_Surfactant Add Tween 80 Heat_Aq->Add_Surfactant Add_Surfactant->Emulsify Cool Cooling and Solidification Emulsify->Cool Collect Filtration and Washing Cool->Collect Dry Drying Collect->Dry Final_Product Indomethacin-Loaded Microspheres Dry->Final_Product

Melt Emulsification Workflow for Microsphere Preparation.
Protocol 2: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)

This protocol provides a general procedure for preparing SLNs using the hot HPH technique.

Materials:

  • This compound

  • Model Drug (e.g., Ibuprofen)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Beakers

Procedure:

  • Preparation of Lipid Phase:

    • Melt the this compound at a temperature 5-10°C above its melting point.

    • Dissolve or disperse the model drug in the molten lipid.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar. The temperature should be maintained above the melting point of this compound.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form SLNs.

Workflow Diagram:

HPH_Workflow cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase Melt_Lipid Melt this compound and Drug Pre_Emulsion Pre-emulsification (High Shear) Melt_Lipid->Pre_Emulsion Heat_Aq Heat Aqueous Surfactant Solution Heat_Aq->Pre_Emulsion HPH High-Pressure Homogenization Pre_Emulsion->HPH Cooling Cooling and SLN Formation HPH->Cooling Final_SLN Drug-Loaded SLNs Cooling->Final_SLN Indomethacin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1 Inhibition Indomethacin->COX2 Inhibition

References

Application Notes and Protocols for 1-Hexadecanol in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanol (B1195841), commonly known as cetyl alcohol, is a 16-carbon fatty alcohol derived from vegetable sources like palm or coconut oil.[1][2] It is a versatile and widely utilized excipient in the formulation of topical drug delivery systems.[3][4] Presented as a white, waxy solid, this compound is valued for its multifunctional properties that enhance the stability, texture, and efficacy of dermatological products.[1][5][6] Its primary roles in topical formulations include serving as an emollient, emulsifier, thickener, and stabilizer.[2][6]

As an emollient, this compound softens and soothes the skin by forming a protective layer that locks in moisture, making it beneficial for dry or flaky skin conditions.[7] Its emulsifying properties are crucial for creating homogenous and stable cream and lotion bases by preventing the separation of oil and water phases.[2][5] Furthermore, it contributes to the desired viscosity and texture of topical products, improving their feel and spreadability upon application.[4] In advanced drug delivery systems like solid lipid nanoparticles (SLNs) and nanoemulsions, this compound can be used as a core lipid component to encapsulate active pharmaceutical ingredients (APIs), potentially offering controlled release and enhanced skin penetration.[8] Its non-irritating and non-sensitizing nature makes it a suitable ingredient for formulations intended for sensitive skin.[2]

Physicochemical Properties and Formulation Data

The effective use of this compound in topical formulations is dependent on its physicochemical properties and appropriate concentration.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name This compound, Cetyl Alcohol[1]
Molecular Formula C₁₆H₃₄O[1]
Molecular Weight 242.44 g/mol [1]
Appearance White waxy flakes or solid[1][5]
Melting Point 49-51 °C[4]
Boiling Point ~344 °C[1]
Solubility Insoluble in water; Soluble in alcohols, ethers, and oils[1][5]
Viscosity 53 mPa·s at 75 °C[1]

Table 2: Typical Concentration Ranges of this compound in Topical Formulations

Formulation TypeTypical Concentration (% w/w)FunctionReference(s)
Creams & Lotions 0.5 - 6.0%Emollient, Thickener, Stabilizer[5]
Ointments 2.0 - 7.0%Stiffening agent, Emollient[9]
Solid Lipid Nanoparticles (SLNs) 0.1 - 30.0% (as total lipid)Solid Lipid Core Matrix[10]
Nanoemulsions Variable (as part of the oil phase)Co-emulsifier, Viscosity modifier[11][12]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion Cream

This protocol describes a standard laboratory-scale method for preparing an O/W cream using this compound as a co-emulsifier and thickening agent.

Materials and Equipment:

  • Two heat-resistant glass beakers

  • Water bath or heating mantle with magnetic stirring

  • High-shear homogenizer (e.g., Ultra-Turrax) or overhead stirrer

  • Weighing balance

  • Thermometer

  • pH meter

  • Active Pharmaceutical Ingredient (API)

  • Excipients (example formulation in Table 3)

Table 3: Example Formulation for an O/W Cream

PhaseIngredientFunctionConcentration (% w/w)
Oil Phase This compoundThickener, Co-emulsifier1.5 - 5.0
Caprylic/Capric TriglycerideEmollient4.0 - 10.0
Emulsifying Wax (e.g., Olivem 1000)Primary Emulsifier4.0 - 6.0
Water Phase Purified WaterVehicleq.s. to 100
GlycerinHumectant3.0 - 5.0
Cool-Down Phase APIActive IngredientAs required
Preservative (e.g., Phenoxyethanol)Preservative0.5 - 1.0

Procedure:

  • Oil Phase Preparation: In a heat-resistant beaker, combine all oil phase ingredients (this compound, Caprylic/Capric Triglyceride, Emulsifying Wax).

  • Water Phase Preparation: In a separate beaker, combine the purified water and glycerin.

  • Heating: Heat both the oil phase and water phase separately to 70-75°C.[13] Stir both phases gently until all solid components are completely melted and uniformly mixed.

  • Emulsification: Slowly add the hot water phase to the hot oil phase while mixing with a high-shear homogenizer at a moderate speed.[13] Continue homogenization for 5-10 minutes until a uniform white emulsion is formed.

  • Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead stirrer as it cools.

  • API and Preservative Incorporation: Once the emulsion has cooled to below 40°C, add the API (pre-dissolved in a suitable solvent if necessary) and the preservative.[13]

  • Final Mixing and pH Adjustment: Continue stirring until the cream is homogenous and has reached room temperature. Check the pH and adjust if necessary using a suitable pH adjuster.

G Workflow for O/W Cream Formulation cluster_emulsification cluster_prep Preparation cluster_heat Heating A 1. Phase Preparation B 2. Heating A1 Weigh & Combine Oil Phase Ingredients (this compound, etc.) A2 Weigh & Combine Water Phase Ingredients (Water, Glycerin) B1 Heat Oil Phase to 70-75°C A1->B1 B2 Heat Water Phase to 70-75°C A2->B2 C 3. Emulsification B1->C B2->C D 4. Cooling E 5. Add Cool-Down Phase D->E Cool to < 40°C F 6. Final Mixing & QC E->F Add API & Preservative C_internal Add Water Phase to Oil Phase with High-Shear Homogenization C_internal->D Formed Emulsion

Caption: General workflow for preparing an oil-in-water (O/W) cream.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) via Hot Homogenization

This protocol details the preparation of SLNs using this compound as the solid lipid via the hot high-pressure homogenization (HPH) technique. This method is suitable for thermostable APIs.

Materials and Equipment:

  • This compound (Solid Lipid)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Lipophilic API

  • Purified water

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath or heating mantle

  • Magnetic stirrer

Procedure:

  • Lipid Phase Preparation: Melt the this compound by heating it 5-10°C above its melting point (~55-60°C).[14] Dissolve the lipophilic API in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water. Heat the aqueous phase to the same temperature as the lipid phase.[14]

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., 8000-10000 rpm) for 5-10 minutes. This forms a coarse oil-in-water pre-emulsion.[15]

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to the high-pressure homogenizer.[14] Perform 3-5 homogenization cycles at a pressure between 500-1500 bar. The temperature must be maintained above the melting point of this compound throughout this process.[16]

  • Cooling and Solidification: Transfer the resulting hot nanoemulsion to an ice bath or allow it to cool to room temperature under gentle stirring. This allows the liquid lipid droplets to recrystallize and form solid lipid nanoparticles.[14]

  • Storage: Store the SLN dispersion at a suitable temperature (e.g., 4°C).

G Workflow for SLN Preparation (Hot Homogenization) melt_lipid Melt this compound (>55°C) dissolve_api Dissolve API in molten lipid melt_lipid->dissolve_api pre_emulsion Create Pre-emulsion (High-Shear Mixing) dissolve_api->pre_emulsion prep_aq Prepare hot aqueous surfactant solution (same temp) prep_aq->pre_emulsion hph High-Pressure Homogenization (Hot) pre_emulsion->hph cool Cooling & Recrystallization (Ice Bath / Room Temp) hph->cool Hot Nanoemulsion sln Final SLN Dispersion cool->sln

Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs).

Protocol 3: Characterization of Topical Formulations

A. Particle/Droplet Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI); Electrophoretic Light Scattering (ELS) for zeta potential.[14][17]

  • Protocol:

    • Dilute the formulation (e.g., cream, SLN dispersion) with purified water to an appropriate concentration to prevent multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate at a controlled temperature (e.g., 25°C).[14] An acceptable PDI for nanoemulsions is typically in the range of 0 to 0.3.[11]

B. Encapsulation Efficiency (EE) and Drug Loading (DL) for SLNs

  • Method: Ultracentrifugation or centrifugal filtration.[14]

  • Protocol:

    • Place a known amount of the SLN dispersion into a centrifugal filter unit (e.g., Amicon® Ultra).

    • Centrifuge at high speed (e.g., 10,000-15,000 rpm) for a specified time (e.g., 30 minutes) to separate the SLNs from the aqueous phase. The unencapsulated "free" drug will be in the filtrate.

    • Carefully collect the filtrate (supernatant).[14]

    • Quantify the amount of free drug in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 [18]

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipid + Drug] x 100

C. Rheological Analysis

  • Method: Rotational Viscometer or Rheometer.

  • Protocol:

    • Place a sufficient amount of the sample (cream or gel) into the sample holder of the viscometer.

    • Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).

    • Measure the viscosity at various shear rates to determine the flow behavior (e.g., Newtonian, shear-thinning).[19] This helps predict the spreadability and feel of the product upon application.

Key Roles of this compound in Topical Formulations

This compound is a multifunctional excipient that imparts several desirable characteristics to topical drug delivery systems. Its versatility allows formulators to create stable, aesthetically pleasing, and effective products.

G Functional Roles of this compound in Topical Formulations center This compound emollient Emollient center->emollient thickener Thickener / Viscosity Enhancer center->thickener stabilizer Emulsion Stabilizer center->stabilizer lipid_matrix Solid Lipid Matrix (in Nanoparticles) center->lipid_matrix emollient_effect Softens & Soothes Skin Forms Occlusive Layer Reduces Water Loss emollient->emollient_effect thickener_effect Increases Viscosity Improves Texture & Feel Enhances Spreadability thickener->thickener_effect stabilizer_effect Acts as Co-emulsifier Prevents Phase Separation Increases Shelf-life stabilizer->stabilizer_effect lipid_matrix_effect Encapsulates API Enables Controlled Release Protects API from Degradation lipid_matrix->lipid_matrix_effect

Caption: Key functional roles of this compound in topical systems.

References

Application Notes and Protocols for High-Pressure Homogenization of 1-Hexadecanol Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing stable 1-Hexadecanol (cetyl alcohol) emulsions, including solid lipid nanoparticles (SLNs), using high-pressure homogenization (HPH). This document outlines detailed protocols for both hot and cold HPH techniques, methods for characterization, and expected quantitative data based on existing research.

Introduction to this compound in Emulsion Formulations

This compound, a 16-carbon fatty alcohol, is a widely used excipient in pharmaceutical and cosmetic formulations.[1] Its properties as an emollient, emulsifier, thickener, and stabilizer make it an excellent candidate for the solid lipid core of nanoemulsions and solid lipid nanoparticles (SLNs).[1][2] These lipid-based nanoparticles offer numerous advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, protection of labile molecules from degradation, and the potential for controlled or targeted drug release.[3][4]

High-pressure homogenization is a robust and scalable technique for producing nano-sized emulsions.[5][6] The process involves forcing a coarse emulsion through a narrow gap at high pressure, which generates intense shear stress, cavitation, and turbulence, leading to the breakdown of larger droplets into nanoparticles.[5][7]

High-Pressure Homogenization Techniques

There are two primary HPH methods for preparing this compound emulsions: hot homogenization and cold homogenization. The choice between these methods largely depends on the thermal stability of the active pharmaceutical ingredient (API) being encapsulated.

Hot High-Pressure Homogenization (Hot HPH)

This is the more common method and is suitable for thermostable drugs. The process is carried out at a temperature above the melting point of this compound (approximately 49°C).

Cold High-Pressure Homogenization (Cold HPH)

This method is advantageous for thermolabile drugs as it avoids prolonged exposure to high temperatures.

Experimental Protocols

Protocol for Hot High-Pressure Homogenization

This protocol is based on the general principles of hot HPH for SLN preparation.

Materials:

  • This compound (Cetyl Alcohol)

  • Surfactant (e.g., Polysorbate 80 (Tween 80), Poloxamer 188)[8]

  • Co-surfactant (optional, e.g., Span 60)[8]

  • Purified Water

  • Active Pharmaceutical Ingredient (API) - if applicable

Equipment:

  • High-Pressure Homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Heated magnetic stirrer

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound by heating it to 60-70°C (approximately 10-20°C above its melting point).

    • If applicable, dissolve the lipophilic API in the molten this compound with continuous stirring.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (and co-surfactant, if used) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (60-70°C).

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., 8,000-10,000 rpm) for 3-5 minutes to form a coarse oil-in-water (o/w) emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.

    • Homogenize the emulsion at a pressure between 500 and 1500 bar for 3 to 5 cycles.[5] The optimal number of cycles and pressure should be determined for each specific formulation.[9]

  • Cooling and Solidification:

    • Cool the resulting hot nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

Protocol for Cold High-Pressure Homogenization

This protocol is adapted for heat-sensitive APIs.

Materials:

  • Same as for Hot HPH

Equipment:

  • High-Pressure Homogenizer

  • Grinding mill (e.g., ball mill)

  • Liquid nitrogen or dry ice

  • Ultrasonicator (optional)

Procedure:

  • Preparation of the Drug-Lipid Mixture:

    • Melt the this compound and dissolve the API in the molten lipid.

    • Rapidly cool the mixture using liquid nitrogen or dry ice to solidify the lipid and create a homogenous dispersion of the drug within the lipid matrix.

  • Milling of the Solid Lipid:

    • Grind the solidified drug-lipid mixture into fine microparticles (typically 50-100 µm) using a grinding mill.

  • Dispersion in Aqueous Phase:

    • Disperse the lipid microparticles in a cold aqueous solution of the surfactant. The dispersion can be facilitated by high-speed stirring or ultrasonication.

  • High-Pressure Homogenization:

    • Homogenize the cold dispersion using a high-pressure homogenizer at a controlled low temperature (e.g., 4°C).

    • Apply a pressure of 500-1500 bar for several cycles.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the hot and cold high-pressure homogenization processes.

Hot_HPH_Workflow cluster_prep Preparation cluster_process Processing cluster_final Final Product LipidPhase Lipid Phase (this compound + API) Melt at 60-70°C PreEmulsion Pre-emulsification (High-Shear Homogenization) LipidPhase->PreEmulsion AqueousPhase Aqueous Phase (Water + Surfactant) Heat to 60-70°C AqueousPhase->PreEmulsion HPH High-Pressure Homogenization (500-1500 bar, 3-5 cycles) PreEmulsion->HPH Cooling Cooling & Solidification HPH->Cooling SLN This compound SLN Dispersion Cooling->SLN

Workflow for Hot High-Pressure Homogenization.

Cold_HPH_Workflow cluster_prep Preparation cluster_process Processing cluster_final Final Product DrugLipidMix Drug-Lipid Mixture (Melt & Dissolve) RapidCooling Rapid Cooling (Liquid Nitrogen/Dry Ice) DrugLipidMix->RapidCooling Milling Milling (Grind to Microparticles) RapidCooling->Milling Dispersion Dispersion in Cold Aqueous Surfactant Solution Milling->Dispersion HPH Cold High-Pressure Homogenization (500-1500 bar) Dispersion->HPH SLN This compound SLN Dispersion HPH->SLN

Workflow for Cold High-Pressure Homogenization.

Quantitative Data and Characterization

The quality and stability of the prepared this compound emulsions are assessed by several key parameters. The following tables summarize expected values based on available literature. It is important to note that specific results will vary depending on the exact formulation and process parameters.

Table 1: Formulation Parameters for this compound Nanoemulsions

ParameterConcentration RangeReference
This compound (Lipid Phase)2 - 13% (w/w)[8][10]
Surfactant (e.g., Tween 80, Poloxamer 188)1 - 8% (w/w)[8]
Co-surfactant (e.g., Span 60, Propylene Glycol)0.5 - 5% (w/w)[11]

Table 2: Physicochemical Characteristics of this compound Nanoemulsions

ParameterExpected RangeMethod of PreparationReference
Particle Size (Z-average) 100 - 250 nmSolvent-assisted with ultrasonication[10]
~200 nmHigh-Pressure Homogenization (in lotion)[11]
200 - 450 nmHigh-Pressure Homogenization (general SLN)[9]
Polydispersity Index (PDI) 0.1 - 0.3Solvent-assisted with ultrasonication[10]
~0.3High-Pressure Homogenization (in lotion)[11]
< 0.3High-Pressure Homogenization (general SLN)[9]
Zeta Potential -30 to -70 mVSolvent-assisted with ultrasonication[10]
~ -31 mVHigh-Pressure Homogenization (in lotion)[11]
Approximately ±30 mVHigh-Pressure Homogenization (general SLN)[9]
Characterization Protocols

5.1.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS) for particle size and PDI; Laser Doppler Velocimetry (LDV) for zeta potential.

  • Protocol:

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration to prevent multiple scattering effects.

    • Perform the measurement at a controlled temperature (e.g., 25°C).

    • For zeta potential, dilute the sample in a suitable buffer (e.g., 10 mM NaCl) to ensure sufficient ionic strength for the measurement.

    • Analyze the results to obtain the average particle size (Z-average), the width of the particle size distribution (PDI), and the surface charge (zeta potential). A PDI value below 0.3 is generally considered indicative of a homogenous population of nanoparticles.[3] A zeta potential value greater than |±30| mV suggests good physical stability due to electrostatic repulsion between particles.[3]

5.1.2. Encapsulation Efficiency and Drug Loading

  • Method: Centrifugation or ultrafiltration followed by a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

  • Protocol:

    • Separate the free, unencapsulated drug from the nanoemulsion. This can be achieved by centrifuging the sample at high speed and analyzing the supernatant, or by using centrifugal filter units.

    • Quantify the amount of free drug in the supernatant/filtrate.

    • Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas:

      EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      DL% = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

5.1.3. Morphological Examination

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Protocol:

    • Dilute the nanoemulsion and place a drop onto a carbon-coated copper grid.

    • Allow the sample to air dry.

    • For TEM, negative staining (e.g., with phosphotungstic acid) may be required to enhance contrast.

    • Observe the nanoparticles under the microscope to assess their shape, size, and surface morphology.

Stability Studies

The physical stability of this compound nanoemulsions is a critical parameter. Stability studies are typically conducted over a period of several weeks to months at different storage conditions (e.g., 4°C, 25°C, and 40°C).[12] The formulations are periodically evaluated for any changes in:

  • Physical appearance: Creaming, sedimentation, or phase separation.

  • Particle size and PDI: An increase in particle size can indicate aggregation or Ostwald ripening.

  • Zeta potential: A significant decrease in the absolute value of the zeta potential can suggest a loss of electrostatic stability.

  • Drug content: To ensure the chemical stability of the encapsulated API.

Logical Relationships in Formulation Development

The development of a stable and effective this compound nanoemulsion involves understanding the interplay between formulation variables and process parameters.

Formulation_Logic Formulation Formulation Variables - this compound Conc. - Surfactant Type & Conc. - API Properties Characteristics Physicochemical Characteristics - Particle Size - PDI - Zeta Potential Formulation->Characteristics Process HPH Process Parameters - Pressure - No. of Cycles - Temperature Process->Characteristics Performance Performance - Stability - Drug Release - Efficacy Characteristics->Performance

Relationship between formulation inputs and outputs.

Conclusion

The high-pressure homogenization technique is a viable and scalable method for the preparation of this compound based nanoemulsions for various applications in drug delivery. By carefully selecting the formulation components and optimizing the HPH process parameters, it is possible to produce stable nanoemulsions with desired physicochemical properties. The protocols and data presented in these application notes serve as a valuable starting point for the development and characterization of novel this compound nanoformulations.

References

Application of 1-Hexadecanol in gas chromatography as a stationary phase.

Author: BenchChem Technical Support Team. Date: December 2025

Application of 1-Hexadecanol (B1195841) in Gas Chromatography as a Stationary Phase

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a long-chain fatty alcohol, possesses characteristics that allow for its use as a stationary phase in gas-liquid chromatography (GLC), particularly within packed columns. Its hydroxyl group imparts a significant degree of polarity to the stationary phase, making it suitable for the separation of polar analytes. The long hydrocarbon chain contributes to its low volatility, a necessary attribute for a GC stationary phase. This document provides detailed application notes and protocols for the use of this compound as a stationary phase, targeting researchers and professionals in scientific and pharmaceutical fields. While not as common as modern bonded capillary phases, understanding its application can be valuable for specific method development and for historical context in chromatographic science.

Principle of Separation

In gas chromatography, the separation of components in a mixture is based on their differential partitioning between a mobile gas phase and a stationary phase within a column.[1] When this compound is used as the stationary phase, its primary interaction mechanism with analytes is through dipole-dipole interactions and hydrogen bonding due to the terminal hydroxyl group. This makes the phase selective for polar compounds such as alcohols, free fatty acids, and esters. Non-polar compounds will have minimal interaction and will elute quickly, primarily based on their boiling points and vapor pressures.

Applications

A this compound stationary phase is particularly effective for the separation of various polar compounds. Key application areas include:

  • Analysis of Alcohols and Glycols: The hydroxyl group of this compound can form hydrogen bonds with other alcohols and glycols, leading to their retention and separation. Shorter-chain alcohols will elute faster than longer-chain ones.

  • Separation of Free Fatty Acids: The acidic nature of free fatty acids allows for strong interactions with the polar stationary phase, enabling their separation.

  • Analysis of Essential Oils and Fragrances: Components of essential oils, which often include polar compounds like alcohols, esters, and ketones, can be effectively separated.

  • Purity Assessment of Polar Solvents: The stationary phase can be used to determine the purity of polar organic solvents by separating out impurities with different polarities.

Experimental Protocols

Protocol 1: Preparation of a Packed GC Column with this compound

This protocol outlines the procedure for preparing a packed gas chromatography column using this compound as the liquid stationary phase coated on a solid support.

Materials:

  • This compound (high purity)

  • Inert solid support (e.g., Chromosorb W, 80/100 mesh)[2]

  • Volatile solvent (e.g., Dichloromethane, HPLC grade)

  • Empty GC column tubing (stainless steel or glass, e.g., 2 m x 1/8 inch OD)

  • Glass wool, silanized

  • Rotary evaporator

  • Vacuum pump

  • Column packer (vibrator)

Procedure:

  • Support Preparation: If the solid support is not already deactivated, it should be acid-washed and silanized to minimize tailing of polar analytes.[2]

  • Coating Slurry Preparation:

    • Calculate the required amount of this compound for the desired loading (e.g., 5% w/w). For a 20 g batch of packing material, 1 g of this compound and 19 g of solid support are needed.

    • Dissolve the calculated amount of this compound in a sufficient volume of a volatile solvent (e.g., 100 mL of dichloromethane) in a round-bottom flask.

    • Slowly add the solid support to the solution while gently swirling to ensure even wetting.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at a moderate speed and apply a gentle vacuum.

    • A warm water bath (e.g., 40°C) can be used to facilitate solvent removal.

    • Continue evaporation until a free-flowing powder is obtained.

  • Column Packing:

    • Place a small plug of silanized glass wool in one end of the GC column.

    • Attach the column to the column packer and apply a vacuum to the other end.

    • Slowly add the coated support material into the column through a funnel while vibrating the column to ensure uniform packing.

    • Once the column is full, tap it gently on a solid surface to settle the packing.

    • Place another small plug of silanized glass wool at the inlet end of the column.

  • Column Conditioning:

    • Install the packed column in the gas chromatograph, connecting the inlet but leaving the detector end disconnected.

    • Set a low carrier gas flow rate (e.g., 10-15 mL/min).

    • Program the oven temperature to rise slowly from ambient to a conditioning temperature approximately 20°C above the intended maximum operating temperature, but below the maximum temperature limit of this compound (around 150°C to avoid excessive bleed).

    • Hold at the conditioning temperature for several hours (e.g., 8-12 hours) until the baseline is stable.

    • Cool the oven and connect the column to the detector.

Protocol 2: Analysis of a Mixture of C1-C5 Alcohols

This protocol describes the gas chromatographic analysis of a standard mixture of short-chain alcohols using a this compound packed column.

Materials and Equipment:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Packed column with 5% this compound on Chromosorb W (80/100 mesh), 2 m x 1/8 inch

  • Carrier gas: Nitrogen or Helium, high purity

  • Detector gases: Hydrogen and Air, high purity

  • Standard mixture of Methanol, Ethanol, Propanol, Butanol, and Pentanol in a suitable solvent (e.g., Dichloromethane)

  • Microsyringe for sample injection

Chromatographic Conditions:

ParameterValue
Column 5% this compound on Chromosorb W (80/100 mesh), 2m x 1/8"
Inlet Temperature 180°C
Detector Temperature 200°C
Oven Temperature Program 60°C (hold for 2 min), then ramp at 10°C/min to 120°C (hold for 5 min)
Carrier Gas Nitrogen
Flow Rate 30 mL/min
Injection Volume 1 µL
Split Ratio 20:1

Procedure:

  • System Preparation: Set up the gas chromatograph according to the conditions specified in the table above and allow the system to stabilize.

  • Sample Injection: Draw 1 µL of the standard alcohol mixture into a microsyringe and inject it into the GC inlet.

  • Data Acquisition: Start the data acquisition system simultaneously with the injection.

  • Analysis: After the run is complete, identify the peaks based on their retention times and integrate the peak areas for quantitative analysis.

Data Presentation

The following tables summarize representative quantitative data for the separation of various classes of compounds on a this compound stationary phase. Note: This data is illustrative and may vary based on specific experimental conditions.

Table 1: Retention Times and Separation Factors for a Homologous Series of n-Alcohols

AnalyteRetention Time (min)Relative Retention Time (to 1-Propanol)Separation Factor (α)
Methanol2.50.63-
Ethanol3.20.801.28
1-Propanol4.01.001.25
1-Butanol5.11.281.28
1-Pentanol6.81.701.33

Table 2: Retention Data for Various Polar Analytes

AnalyteBoiling Point (°C)Retention Time (min)
Acetone562.8
Ethyl Acetate773.5
2-Butanone804.2
Acetic Acid1187.5
Propionic Acid1419.2

Visualizations

Diagrams

Below are diagrams illustrating key workflows and concepts related to the use of this compound in gas chromatography.

GC_Column_Preparation_Workflow cluster_prep Coating Preparation cluster_coating Coating Process cluster_packing Column Packing cluster_conditioning Column Conditioning dissolve Dissolve this compound in Solvent add_support Add Solid Support to Solution dissolve->add_support evaporate Solvent Evaporation (Rotary Evaporator) add_support->evaporate Slurry pack_column Pack Column with Coated Support evaporate->pack_column Coated Packing condition Condition Column in GC Oven pack_column->condition Packed Column GC_Analysis_Workflow sample_prep Sample Preparation (Dilution in Solvent) injection Sample Injection (1 µL) sample_prep->injection separation Separation in This compound Column injection->separation detection Detection (FID) separation->detection data_analysis Data Analysis (Chromatogram) detection->data_analysis Analyte_Interaction cluster_analytes Analytes stationary_phase This compound Stationary Phase (-OH group) polar_analyte Polar Analyte (e.g., Alcohol) polar_analyte->stationary_phase Strong Interaction (Hydrogen Bonding) = Longer Retention nonpolar_analyte Non-Polar Analyte (e.g., Alkane) nonpolar_analyte->stationary_phase Weak Interaction (van der Waals) = Shorter Retention

References

Application Note: Characterization of 1-Hexadecanol Phase Transitions using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

[For Researchers, Scientists, and Drug Development Professionals]

Abstract

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the phase transitions of materials. This application note details the analysis of 1-Hexadecanol, a long-chain fatty alcohol, to determine its melting point and enthalpy of fusion. Understanding these thermal properties is critical in various applications, including pharmaceuticals, cosmetics, and thermal energy storage materials. This document provides a detailed experimental protocol, data presentation, and a visual representation of the experimental workflow.

Introduction

This compound, also known as cetyl alcohol, is a 16-carbon fatty alcohol with the chemical formula CH3(CH2)15OH.[1] It is a waxy, white solid at room temperature and is widely used in the pharmaceutical and cosmetic industries as an emollient, emulsifier, and thickener.[2] The thermal behavior of this compound, particularly its phase transitions, plays a crucial role in its functionality and stability in various formulations. DSC is an invaluable tool for studying these transitions by measuring the heat flow into or out of a sample as a function of temperature or time.[3]

Quantitative Data

The thermal properties of this compound have been determined by DSC analysis. The key quantitative data for its primary phase transition (melting) are summarized in the table below. It is important to note that long-chain alcohols can exhibit polymorphism, which may lead to variations in reported fusion enthalpies.[4]

ParameterValue (kJ/mol)Value (°C)Reference
Enthalpy of Fusion (ΔfusH)57.7[5]
33.1[5][6]
33.97[5][6]
34.727[5][6]
Melting Point (Tfus)49.1[5]
48.5[6]
49.8[5][6]
46.9[5][6]

Note: The melting point of this compound is often cited as approximately 49.3 °C.[1] Some studies also indicate the presence of solid-solid phase transitions prior to melting, which can be investigated through controlled heating and cooling cycles in DSC.[7]

Experimental Protocol

This protocol outlines the steps for analyzing the phase transitions of this compound using a standard Differential Scanning Calorimeter.

1. Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance (accurate to ±0.01 mg)

  • This compound (high purity)

  • Inert purge gas (e.g., Nitrogen, 99.99% purity)

  • Crimper for sealing pans

2. Sample Preparation:

  • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan using a microbalance.

  • Hermetically seal the pan with an aluminum lid using a crimper. This prevents any loss of sample due to evaporation.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

3. DSC Instrument Setup and Calibration:

  • Turn on the DSC instrument and allow it to stabilize.

  • Calibrate the instrument for temperature and enthalpy using certified reference materials (e.g., Indium) according to the manufacturer's instructions.

  • Set the purge gas flow rate, typically 20-50 mL/min, to provide an inert atmosphere.

4. Measurement Procedure:

  • Place the sealed sample pan and the reference pan into the DSC cell.

  • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

  • Heat the sample at a constant rate, typically 5-10°C/min, to a temperature well above the melting point (e.g., 80°C).

  • Hold the sample at the final temperature for a few minutes to ensure complete melting.

  • Cool the sample back to the initial temperature at a controlled rate (e.g., 5-10°C/min) to observe crystallization.

  • A second heating scan is often performed to analyze the thermal history from the controlled cooling step.

5. Data Analysis:

  • The DSC software will generate a thermogram, which is a plot of heat flow versus temperature.

  • The melting point is determined as the onset temperature or the peak temperature of the endothermic melting peak.

  • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

  • Analyze any other observed thermal events, such as solid-solid transitions, which would appear as smaller peaks or shifts in the baseline.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of this compound's phase transitions.

DSC_Experimental_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg of This compound seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference Pans seal->load equilibrate Equilibrate at 25°C load->equilibrate heat Heat at 10°C/min to 80°C equilibrate->heat cool Cool at 10°C/min to 25°C heat->cool thermogram Generate Thermogram cool->thermogram analyze Determine Melting Point and Enthalpy of Fusion thermogram->analyze

Caption: Experimental workflow for DSC analysis of this compound.

Phase_Transitions Solid Solid Phase (Crystalline) Liquid Liquid Phase Solid->Liquid Melting (Endothermic) ~49.3 °C Liquid->Solid Crystallization (Exothermic)

Caption: Phase transitions of this compound as a function of temperature.

References

Application Note and Protocol for the Characterization of 1-Hexadecanol Monolayers using a Langmuir-Blodgett Trough

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Langmuir-Blodgett (LB) troughs are sophisticated instruments used to form and characterize monomolecular films at the air-water interface.[1][2] This technique provides precise control over the packing density of molecules and allows for the detailed study of their interfacial properties.[2][3] 1-Hexadecanol (also known as cetyl alcohol), an amphiphilic molecule with a hydrophilic hydroxyl head group and a hydrophobic 16-carbon tail, is a well-studied compound for creating stable monolayers.[4][5][6][7] The characterization of this compound monolayers is crucial for understanding fundamental intermolecular interactions and has applications in areas such as drug delivery, biomembrane modeling, and the development of biocompatible coatings.[8]

This document provides a detailed protocol for the preparation and characterization of a this compound monolayer using a Langmuir-Blodgett trough, focusing on the acquisition and analysis of surface pressure-area (π-A) isotherms.

Experimental Principles

A Langmuir film is formed by depositing a solution of an amphiphilic substance, like this compound, dissolved in a volatile, water-insoluble solvent onto the surface of an aqueous subphase.[4] The solvent evaporates, leaving the amphiphilic molecules at the air-water interface, with their hydrophilic heads in the water and hydrophobic tails oriented towards the air.[3]

The Langmuir-Blodgett trough is equipped with movable barriers that compress the monolayer, reducing the area available to each molecule.[1][2] A sensitive pressure sensor, typically a Wilhelmy plate, measures the surface pressure (π), which is the reduction in the surface tension of the pure subphase caused by the monolayer.[2][3] The relationship between the surface pressure and the area per molecule (A) is recorded as a π-A isotherm, which provides valuable information about the different phases and phase transitions of the monolayer.[3][9]

Experimental Workflow

experimental_workflow A Prepare this compound Solution B Clean LB Trough A->B C Fill Trough with Subphase B->C D Deposit this compound Solution E Allow Solvent to Evaporate D->E F Compress Monolayer with Barriers E->F G Measure Surface Pressure (π) vs. Area (A) F->G H Plot π-A Isotherm I Identify Phases and Phase Transitions H->I J Calculate Compression Modulus (Cs⁻¹) I->J

Caption: Experimental workflow for this compound monolayer characterization.

Detailed Experimental Protocols

Materials and Equipment
  • This compound: Purity > 99%

  • Spreading Solvent: Chloroform (B151607) or a mixture of chloroform and methanol (B129727) (e.g., 9:1 v/v), HPLC grade.

  • Subphase: Ultrapure water (Milli-Q or equivalent, resistivity > 18 MΩ·cm).

  • Langmuir-Blodgett Trough: Equipped with movable barriers and a Wilhelmy plate pressure sensor.

  • Microsyringe: For precise deposition of the this compound solution.

  • Glassware: Volumetric flasks, beakers.

Protocol for Trough Cleaning

Thorough cleaning of the trough is critical to avoid contamination that can significantly affect the results.

  • Wear powder-free nitrile gloves throughout the cleaning process.

  • Rinse the trough and barriers with ethanol (B145695) to remove organic residues.

  • Wash the trough and barriers with a laboratory detergent (e.g., Hellmanex) and a soft brush.

  • Rinse thoroughly with tap water, followed by several rinses with ultrapure water.

  • Finally, rinse the trough and barriers with chloroform and allow them to air dry in a dust-free environment.

  • The Wilhelmy plate should be cleaned by flaming it with a Bunsen burner until it glows red (for platinum plates) or by rinsing with copious amounts of ethanol and ultrapure water (for paper plates).[10]

Protocol for this compound Solution Preparation
  • Prepare a stock solution of this compound in the spreading solvent at a concentration of approximately 1 mg/mL.

  • Use a volumetric flask for accurate concentration determination.

  • Ensure the this compound is fully dissolved before use. Sonication may be used to aid dissolution.

Protocol for Monolayer Formation and Isotherm Measurement
  • Fill the cleaned trough with the ultrapure water subphase.

  • Aspirate the surface of the subphase to remove any potential contaminants. A check for surface cleanliness can be performed by compressing the barriers over the pure subphase; the surface pressure should remain below 0.2 mN/m.

  • Using a microsyringe, carefully deposit a known volume of the this compound solution dropwise onto the subphase surface.[4] Distribute the droplets over the entire available area to ensure even spreading.

  • Allow at least 15-20 minutes for the solvent to evaporate completely.[11]

  • Begin the compression of the monolayer by moving the barriers at a constant, slow speed (e.g., 5-10 mm/min).

  • Simultaneously, record the surface pressure as a function of the trough area. The software associated with the LB trough will typically convert this to a surface pressure versus area per molecule plot.

Data Presentation and Analysis

The primary data obtained from the experiment is the surface pressure-area (π-A) isotherm. This plot reveals the different phases of the this compound monolayer.

Phases of the this compound Monolayer

As the monolayer is compressed, it typically transitions through several phases:

  • Gaseous (G) Phase: At large areas per molecule, the this compound molecules are far apart and behave like a two-dimensional gas. The surface pressure is very low.[9]

  • Liquid-Expanded (LE) Phase: As the area is reduced, the molecules begin to interact, and the surface pressure starts to rise. The monolayer is in a liquid-like state.[9]

  • Liquid-Condensed (LC) Phase: Further compression leads to a more ordered, condensed phase with a steeper increase in surface pressure.[9][12]

  • Solid (S) Phase: At high compression, the molecules are tightly packed in a solid-like, ordered arrangement. The surface pressure rises very sharply.[9]

  • Collapse: Beyond the solid phase, further compression will cause the monolayer to buckle and collapse into a three-dimensional structure, often indicated by a plateau or decrease in the surface pressure.[13]

Quantitative Data Summary

The following table summarizes the typical quantitative data that can be extracted from a π-A isotherm of a this compound monolayer at room temperature.

ParameterSymbolTypical Value for this compoundUnitDescription
Lift-off AreaA₀~25 - 30Ų/moleculeThe area per molecule at which the surface pressure begins to rise significantly from zero.
Area per Molecule at CollapseA_c~18 - 21.5Ų/moleculeThe area per molecule just before the monolayer collapses.[14]
Collapse Pressureπ_c> 40mN/mThe maximum surface pressure the monolayer can withstand before collapsing.
Compression ModulusC_s⁻¹Varies with phase (e.g., 100-250 for LC phase)mN/mA measure of the monolayer's resistance to compression, calculated from the slope of the π-A isotherm.[15]
Calculation of Compression Modulus

The compression modulus (C_s⁻¹) is a useful parameter for characterizing the physical state of the monolayer and is calculated using the following equation:

C_s⁻¹ = -A * (dπ/dA)

where A is the area per molecule and (dπ/dA) is the slope of the π-A isotherm at that point. A higher compression modulus indicates a more condensed and less compressible monolayer.

Conclusion

The Langmuir-Blodgett trough is an invaluable tool for the detailed characterization of this compound monolayers. By following the protocols outlined in this application note, researchers can obtain high-quality surface pressure-area isotherms to study the phase behavior, molecular packing, and mechanical properties of these important monomolecular films. This information is fundamental for the rational design and development of advanced materials and drug delivery systems.

References

Application Notes and Protocols: 1-Hexadecanol as an Opacifier and Emulsion Stabilizer in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanol (B1195841), also known as cetyl alcohol, is a long-chain fatty alcohol widely utilized in pharmaceutical formulations as a multifunctional excipient.[1][2][3][4] Its properties as an opacifier, emulsion stabilizer, emollient, and viscosity-increasing agent make it a valuable component in various topical preparations such as creams, lotions, and ointments.[1][2][5] This document provides detailed application notes and experimental protocols for leveraging this compound's opacifying and emulsion-stabilizing effects in pharmaceutical preparations.

As an opacifier, this compound imparts a white, opaque appearance to formulations, which can be aesthetically desirable and can also protect light-sensitive active pharmaceutical ingredients (APIs) from degradation.[6][7] As a co-emulsifier and stabilizer in oil-in-water (O/W) emulsions, this compound positions itself at the oil-water interface, working in conjunction with a primary emulsifier to reduce interfacial tension and form a stabilizing barrier around the oil droplets.[8] This action helps to prevent coalescence and maintain the physical stability of the emulsion over time.[5][9]

Mechanism of Action

This compound enhances emulsion stability through the formation of a viscoelastic, three-dimensional gel network in the external phase of the emulsion. This network, composed of crystalline fatty alcohol and surfactant, physically entraps the dispersed oil droplets, thereby preventing their movement and subsequent coalescence. The stability of this network is influenced by the crystalline form of the this compound.

cluster_0 Oil-in-Water (O/W) Emulsion cluster_1 Stabilization Mechanism OilDroplet Oil Droplet Interface Oil-Water Interface WaterPhase Continuous Aqueous Phase GelNetwork Viscoelastic Gel Network Emulsifier Primary Emulsifier Emulsifier->Interface Adsorbs at Hexadecanol This compound Hexadecanol->Interface Adsorbs at Hexadecanol->GelNetwork Forms a Crystalline Gel Network in Aqueous Phase Barrier Barrier Interface->Barrier Forms a Mechanical Barrier PreventsCoalescence Enhanced Stability Barrier->PreventsCoalescence Prevents Droplet Coalescence PreventsCreaming PreventsCreaming GelNetwork->PreventsCreaming Prevents Droplet Movement (Creaming) EnhancedStability Stable Emulsion PreventsCoalescence->EnhancedStability Leads to PreventsCreaming->EnhancedStability Leads to

Figure 1: Mechanism of Emulsion Stabilization by this compound.

Data Presentation

While extensive research confirms the efficacy of this compound, publicly available quantitative data directly correlating its concentration to specific opacity and stability metrics is limited. The following tables summarize the expected qualitative and semi-quantitative effects based on established formulation science.

Table 1: Effect of this compound Concentration on Opacity of an O/W Cream

This compound Concentration (% w/w)Expected Visual OpacityExpected Whiteness Index (Qualitative)
0 (Control)Translucent to semi-translucentLow
1 - 3Semi-opaqueModerate
3 - 5OpaqueHigh
> 5Very opaqueVery High

Note: The relationship between this compound concentration and opacity is also influenced by other formulation components, such as the type and concentration of the primary emulsifier and the oil phase.

Table 2: Effect of this compound Concentration on Emulsion Stability

This compound Concentration (% w/w)ViscosityMean Droplet Size (Initial)Droplet Size Change Over Time (Accelerated Stability)Creaming Index (after Centrifugation)
0 (Control)LowLargerSignificant IncreaseHigh
1 - 3ModerateSmallerModerate IncreaseModerate
3 - 5HighSmallestMinimal IncreaseLow
> 5Very HighSmallMinimal to No IncreaseVery Low

Note: These are generalized trends. The optimal concentration of this compound for stability depends on the specific formulation, including the oil phase content and the primary emulsifier used. At very high concentrations, excessive viscosity may be observed.

Experimental Protocols

The following protocols provide a framework for preparing and evaluating pharmaceutical emulsions containing this compound.

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream

This protocol describes the preparation of a basic O/W cream with varying concentrations of this compound.

Materials and Equipment:

  • Beakers

  • Water bath or hot plate with magnetic stirrer

  • Homogenizer (e.g., rotor-stator type)

  • Weighing balance

  • Thermometer

  • Purified water

  • Mineral oil (or other suitable oil)

  • Primary emulsifier (e.g., Polysorbate 80)

  • This compound (Cetyl Alcohol)

  • Preservative (e.g., Phenoxyethanol)

Procedure:

  • Prepare the Aqueous Phase: In a beaker, combine purified water, the primary emulsifier (if water-soluble), and any other water-soluble ingredients. Heat to 70-75°C with gentle stirring until all components are dissolved.

  • Prepare the Oil Phase: In a separate beaker, combine the mineral oil, this compound, and any other oil-soluble ingredients. Heat to 70-75°C with stirring until all components have melted and the phase is uniform.

  • Emulsification: Slowly add the hot aqueous phase to the hot oil phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm).

  • Homogenization: Continue homogenization for 5-10 minutes to ensure a fine dispersion of the oil droplets.

  • Cooling: Remove the emulsion from the heat and continue to stir gently with a paddle stirrer as it cools.

  • Addition of Heat-Sensitive Ingredients: When the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as the preservative and active pharmaceutical ingredients (APIs).

  • Final Mixing: Continue gentle stirring until the cream has reached room temperature and is uniform.

  • pH Adjustment (if necessary): Measure the pH of the final formulation and adjust as needed using appropriate buffering agents.

A Prepare Aqueous Phase (Water, Emulsifier) Heat to 70-75°C C Add Aqueous Phase to Oil Phase with Homogenization A->C B Prepare Oil Phase (Oil, this compound) Heat to 70-75°C B->C D Continue Homogenization (5-10 min) C->D E Cool with Gentle Stirring D->E F Add Preservative & API (< 40°C) E->F G Continue Stirring to Room Temperature F->G H Final O/W Cream G->H

Figure 2: Workflow for O/W Cream Preparation.
Protocol 2: Evaluation of Opacity

This protocol describes a method for the semi-quantitative evaluation of the opacity of the prepared creams.

Materials and Equipment:

  • Colorimeter or spectrophotometer with a reflectance attachment

  • Black and white contrast cards

  • Spatula

  • Glass slides

Procedure:

  • Visual Assessment: Apply a thin, uniform layer of each cream formulation onto a black and white contrast card. Visually observe the degree to which the cream obscures the black and white background.

  • Instrumental Measurement (Colorimetry): a. Calibrate the colorimeter according to the manufacturer's instructions. b. Apply a uniform, opaque layer of the cream to a glass slide. c. Place the slide over the instrument's measurement port and measure the L* (lightness), a* (red-green), and b* (yellow-blue) values. d. The Whiteness Index (WI) can be calculated using the following formula: WI = 100 - √((100 - L)² + a² + b²) e. A higher L value and a higher Whiteness Index indicate greater opacity and whiteness.

Protocol 3: Evaluation of Emulsion Stability

This protocol outlines methods for assessing the physical stability of the prepared emulsions.

A. Macroscopic Evaluation:

  • Store samples of each formulation at different temperature conditions (e.g., room temperature, 40°C, and 4°C/40°C freeze-thaw cycles).

  • Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of instability, such as phase separation, creaming, coalescence, or changes in color and odor.

B. Microscopic Evaluation:

  • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

  • Observe the emulsion under a light microscope at various magnifications.

  • Examine the droplet size distribution and look for any signs of droplet aggregation or coalescence.

C. Particle Size Analysis:

  • Use a laser diffraction particle size analyzer to measure the droplet size distribution of the emulsions.

  • Dilute a small amount of the cream in a suitable dispersant (e.g., deionized water) to achieve the appropriate obscuration level for the instrument.

  • Measure the particle size distribution at initial time points and after storage under different conditions to monitor for changes in mean droplet size and distribution span.

D. Centrifugation Test (Accelerated Stability):

  • Place a known amount of the cream into a centrifuge tube.

  • Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

  • After centrifugation, observe the sample for any phase separation or creaming.

  • The Creaming Index (CI) can be calculated as: CI (%) = (Height of the cream layer / Total height of the emulsion) x 100 A lower CI indicates better stability.

E. Rheological Analysis:

  • Use a rheometer to measure the viscosity and viscoelastic properties of the creams.

  • Perform a shear rate sweep to determine the flow behavior (e.g., shear-thinning).

  • Conduct oscillatory measurements to determine the storage modulus (G') and loss modulus (G''), which provide information about the structure of the emulsion's internal network.

  • Repeat measurements over time to assess the rheological stability of the formulations.

Start Prepared O/W Cream Macroscopic Macroscopic Evaluation (Visual Inspection over Time) Start->Macroscopic Microscopic Microscopic Evaluation (Droplet Morphology) Start->Microscopic ParticleSize Particle Size Analysis (Droplet Size Distribution) Start->ParticleSize Centrifugation Centrifugation Test (Creaming Index) Start->Centrifugation Rheology Rheological Analysis (Viscosity, G', G'') Start->Rheology StabilityAssessment Overall Stability Assessment Macroscopic->StabilityAssessment Microscopic->StabilityAssessment ParticleSize->StabilityAssessment Centrifugation->StabilityAssessment Rheology->StabilityAssessment

Figure 3: Experimental Workflow for Emulsion Stability Evaluation.

Conclusion

This compound is a highly effective and versatile excipient for imparting opacity and enhancing the stability of pharmaceutical emulsions. By forming a crystalline network within the continuous phase, it increases viscosity and provides a physical barrier to droplet coalescence. The provided protocols offer a systematic approach for formulating and evaluating creams with varying concentrations of this compound to achieve the desired product attributes. While direct quantitative data on the isolated effects of this compound concentration is not extensively available in the public domain, the established principles of formulation science and the methodologies outlined here will enable researchers to optimize their formulations for desired opacity and long-term stability.

References

Application Notes and Protocols for the Synthesis of 1-Hexadecanol Esters as Thermal Energy Storage Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of 1-hexadecanol (B1195841) esters for thermal energy storage (TES) applications. These materials, also known as phase change materials (PCMs), store and release large amounts of latent heat during their solid-liquid phase transitions at specific temperatures, making them ideal for various thermal management applications.

Introduction

This compound esters are a class of organic phase change materials that offer high latent heat storage capacity, chemical stability, and low corrosivity. By varying the fatty acid chain length used in the synthesis, the melting point and other thermal properties of the resulting ester can be tailored for specific applications, such as passive temperature regulation in buildings, electronics cooling, and thermal protection of temperature-sensitive drugs and biologics. This document outlines the synthesis of a series of this compound esters via Fischer esterification and their subsequent thermal characterization.

Data Presentation

The thermal properties of synthesized this compound esters are crucial for their application as PCMs. The following table summarizes the key quantitative data for a series of esters prepared from this compound and various fatty acids.

Fatty Acid ReactantEster Product NameMolecular FormulaMelting Point (°C)Latent Heat of Fusion (J/g)
Decanoic Acid (C10)Hexadecyl decanoateC₂₆H₅₂O₂29-31~185-195
Dodecanoic Acid (C12)Hexadecyl dodecanoate (B1226587)C₂₈H₅₆O₂40-42~200-210
Tetradecanoic Acid (C14)Hexadecyl tetradecanoateC₃₀H₆₀O₂50-52~210-220
Hexadecanoic Acid (C16)Hexadecyl hexadecanoateC₃₂H₆₄O₂54-56~220-230[1]
Octadecanoic Acid (C18)Hexadecyl octadecanoateC₃₄H₆₈O₂60-62~225-235
Adipic AcidDi(hexadecyl) adipateC₃₈H₇₄O₄54.1Not Specified
Succinic AcidDi(hexadecyl) succinateC₃₆H₇₀O₄54.8Not Specified
Oxalic AcidDi(hexadecyl) oxalateC₃₄H₆₆O₄53.5Not Specified

Experimental Protocols

Synthesis of this compound Esters via Fischer Esterification

This protocol describes the synthesis of hexadecyl dodecanoate as a representative example. The same general procedure can be followed for other fatty acids, with minor adjustments to reaction time and purification as needed.

Materials:

  • This compound (Cetyl alcohol)

  • Dodecanoic acid (Lauric acid)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (B28343)

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • Saturated Sodium chloride (NaCl) solution (brine)

  • Anhydrous Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hexane (B92381) or Ethanol (B145695) for recrystallization

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Glassware for recrystallization

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 0.1 mol), dodecanoic acid (e.g., 0.1 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.005 mol). Add toluene (e.g., 100 mL) as the solvent.

  • Esterification: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water and driving the equilibrium towards the ester product. Continue the reflux until the theoretical amount of water has been collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC). This typically takes 4-8 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 50 mL of 5% NaHCO₃ solution to neutralize the acid catalyst and remove any unreacted fatty acid.

    • 50 mL of deionized water.

    • 50 mL of brine to aid in the separation of the layers.

  • Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the toluene using a rotary evaporator.

  • Purification: The crude ester product can be further purified by recrystallization from a suitable solvent such as hexane or ethanol to obtain a pure, waxy solid.

Characterization of this compound Esters

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the formation of the ester by identifying the characteristic functional groups.

  • Protocol: Acquire the FTIR spectrum of the purified product. Look for the appearance of a strong C=O stretching vibration for the ester at approximately 1740-1735 cm⁻¹ and the disappearance of the broad O-H stretching band of the carboxylic acid reactant (around 3300-2500 cm⁻¹).

3.2.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting temperature and latent heat of fusion of the synthesized ester.

  • Protocol:

    • Accurately weigh 5-10 mg of the purified ester into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature above its melting point (e.g., 80 °C) to erase its thermal history.

    • Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

    • Heat the sample from the low temperature to the temperature above its melting point at a controlled rate (e.g., 10 °C/min).

    • The melting point is determined as the onset or peak temperature of the endothermic melting peak. The latent heat of fusion is calculated by integrating the area of the melting peak.

3.2.3. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability of the ester.

  • Protocol:

    • Place 10-15 mg of the purified ester into a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The TGA curve will show the weight loss of the sample as a function of temperature. The onset of decomposition is a measure of the thermal stability of the material.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Output reactants This compound + Fatty Acid esterification Fischer Esterification (Acid Catalyst, Toluene, Reflux) reactants->esterification workup Aqueous Work-up (Washing & Drying) esterification->workup purification Recrystallization workup->purification ftir FTIR Spectroscopy purification->ftir Structure Confirmation dsc DSC Analysis purification->dsc Thermal Properties tga TGA Analysis purification->tga Thermal Stability melting_point Melting Point dsc->melting_point latent_heat Latent Heat of Fusion dsc->latent_heat thermal_stability Decomposition Temperature tga->thermal_stability

Caption: Experimental workflow for synthesis and characterization.

structure_property_relationship cluster_structure Reactant Structure cluster_property Resulting Thermal Properties fatty_acid Fatty Acid Chain Length melting_point Melting Point fatty_acid->melting_point Increases with increasing chain length latent_heat Latent Heat of Fusion fatty_acid->latent_heat Generally increases with increasing chain length

Caption: Structure-property relationship of this compound esters.

References

Application Notes and Protocols: Synthesis of Non-ionic Surfactants from 1-Hexadecanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Hexadecanol, also known as cetyl alcohol, is a 16-carbon fatty alcohol (CH3(CH2)15OH) that serves as a versatile and crucial starting material in the synthesis of non-ionic surfactants.[1][2] At room temperature, it is a waxy white solid or flakes, insoluble in water but soluble in alcohols and oils.[1][2][3] Its long, saturated alkyl chain provides the necessary hydrophobicity (lipophilicity), which, when combined with a hydrophilic headgroup, imparts the amphiphilic character essential for surface activity. Non-ionic surfactants, lacking a net electrical charge, are widely favored in pharmaceutical and cosmetic applications due to their low toxicity, stability over a wide pH range, and compatibility with other ingredients.[4][5][6][7]

The most common method for converting this compound into a non-ionic surfactant is through ethoxylation, where ethylene (B1197577) oxide (EO) units are added to the hydroxyl group to form a polyoxyethylene chain.[8][9][10][11] The length of this hydrophilic chain can be precisely controlled to achieve a desired hydrophilic-lipophilic balance (HLB), tailoring the surfactant's properties for specific applications such as emulsification, solubilization, and wetting.[12]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for its use in synthesis.

PropertyValueReferences
Molecular Formula C16H34O[2]
Molar Mass 242.44 g/mol [1][2]
Appearance Waxy white solid, flakes, or powder[2][3]
Melting Point 48-50 °C[2][3]
Boiling Point 344 °C[2]
Density 0.811 - 0.818 g/cm³ at 25 °C[2][3]
Solubility Insoluble in water; Soluble in alcohol, ether, chloroform, and oils[2][3][13]
pKa ~16.2[2]

Synthesis Protocols

Protocol 1: Base-Catalyzed Ethoxylation of this compound

This protocol describes the synthesis of polyoxyethylene cetyl ether (e.g., Ceteth-n) using a conventional alkaline catalyst. The number of ethylene oxide units ('n') can be controlled by the stoichiometry of the reactants.

Materials and Reagents:

  • This compound (Cetyl Alcohol)

  • Ethylene Oxide (gas)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) pellets (catalyst)

  • Nitrogen gas (for inerting)

  • Acetic acid or Phosphoric acid (for neutralization)

  • High-pressure autoclave reactor equipped with a stirrer, heating mantle, gas inlet, and pressure gauge.

Experimental Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Charge the reactor with a pre-weighed amount of this compound.

  • Catalyst Addition: Add the alkaline catalyst (e.g., 0.1-0.5% by weight of the final product) to the molten this compound.

  • Dehydration: Heat the mixture to 110-120 °C and purge with dry nitrogen gas for at least 30 minutes to remove any traces of water, which can lead to the formation of undesired polyethylene (B3416737) glycol (PEG) byproducts.[14][15]

  • Ethoxylation Reaction: Seal the reactor and increase the temperature to the reaction temperature, typically between 130-180 °C.[14]

  • Ethylene Oxide Addition: Introduce ethylene oxide gas into the reactor under pressure (e.g., 50-80 psig).[16] The reaction is exothermic, so cooling may be required to maintain a constant temperature. The addition of ethylene oxide is continued until the desired molar ratio (and thus, the desired polyoxyethylene chain length) is achieved, which is monitored by the weight gain of the reactor.

  • Digestion: After all the ethylene oxide has been added, maintain the reaction temperature for an additional 1-2 hours to ensure complete reaction.

  • Neutralization: Cool the reactor to 80-90 °C. Neutralize the alkaline catalyst by adding a stoichiometric amount of a weak acid like acetic acid.[16] This step is crucial to stop the reaction and stabilize the product.

  • Product Discharge: The final product, a polyoxyethylene cetyl ether, is discharged from the reactor. It can be a liquid, paste, or waxy solid depending on the degree of ethoxylation.[9]

Visualization of Ethoxylation Synthesis

ethoxylation_synthesis start This compound (Cetyl Alcohol) dehydration Dehydration (110-120°C, N₂ Purge) start->dehydration catalyst Alkaline Catalyst (e.g., KOH) catalyst->dehydration Add Catalyst ethoxylation Ethoxylation (130-180°C) dehydration->ethoxylation neutralization Neutralization (e.g., Acetic Acid) ethoxylation->neutralization eo Ethylene Oxide (n moles) eo->ethoxylation Reactant product Polyoxyethylene Cetyl Ether (Ceteth-n) neutralization->product

Caption: General workflow for the base-catalyzed ethoxylation of this compound.

Protocol 2: Synthesis via Aza-Michael Addition

A more specialized method involves a one-step Aza-Michael addition reaction to create novel amphiphilic non-ionic surfactants. This example uses hexadecylamine (B48584) (derived from this compound) and poly(ethylene glycol) dimethacrylate.[17]

Materials and Reagents:

  • Hexadecylamine (HA)

  • Poly(ethylene glycol) dimethacrylate (PEMA)

  • Three-neck flask

  • Nitrogen atmosphere supply

  • Magnetic stirrer and heating mantle

Experimental Procedure:

  • Reactant Charging: In a three-neck flask under a nitrogen atmosphere, mix hexadecylamine (10 mmol, 2.75 g) with poly(ethylene glycol) dimethacrylate (5 mmol, 2.75 g).[17]

  • Reaction: Heat the solventless mixture to 70 °C under mild stirring conditions.[17]

  • Reaction Time: Maintain the reaction for 7 hours.[17]

  • Cooling: After the reaction period, allow the mixture to cool down to room temperature to obtain the final surfactant product.[17]

Characterization Protocols

Protocol 3: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[18] The surface tension method is a standard and widely applicable technique for determining the CMC of both ionic and non-ionic surfactants.[19]

Apparatus:

  • Tensiometer (using Wilhelmy plate or du Noüy ring method)[20][21]

  • Precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer

Experimental Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the synthesized this compound-based surfactant in deionized water (e.g., 1000 mg/L).

  • Serial Dilutions: Prepare a series of solutions with decreasing surfactant concentrations from the stock solution. The concentrations should span a range well above and below the expected CMC.

  • Surface Tension Measurement: For each concentration, measure the surface tension of the solution at a constant temperature. Allow the solution to equilibrate before each measurement.

  • Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[18]

  • CMC Determination: The resulting plot will typically show two linear regions.[19] Below the CMC, the surface tension decreases sharply with increasing concentration. Above the CMC, the surface tension remains relatively constant as excess surfactant molecules form micelles in the bulk solution rather than accumulating at the interface.[18] The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.[18][19]

Quantitative Data for this compound Surfactants

The properties of non-ionic surfactants derived from this compound depend heavily on the length of the hydrophilic polyoxyethylene chain.

Surfactant (Ceteth-n)Average 'n' (EO units)AppearanceApplicationTypical CMC (mM)Surface Tension at CMC (mN/m)
Ceteth-2 2Oily liquidEmulsifier (W/O)Data not availableData not available
Ceteth-10 10White waxy solidEmulsifier (O/W), Solubilizer~0.06~38
Ceteth-20 20White waxy solidEmulsifier (O/W), Solubilizer~0.09~41
Ceteth-30 30White waxy solidSolubilizer, DetergentData not availableData not available

Note: CMC and surface tension values are approximate and can vary with temperature, purity, and measurement method.

Visualization of CMC Determination

cmc_determination start Prepare Surfactant Stock Solution dilute Create Serial Dilutions start->dilute measure Measure Surface Tension (γ) for each concentration dilute->measure plot Plot γ vs. log(Concentration) measure->plot analyze Identify Inflection Point plot->analyze result Determine CMC analyze->result

Caption: Workflow for determining the Critical Micelle Concentration (CMC) via surface tension.

Applications in Research and Drug Development

Non-ionic surfactants based on this compound are indispensable in pharmaceutical and cosmetic formulations.[6][22] Their primary applications include:

  • Solubilizers: They are used to increase the aqueous solubility of poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing bioavailability.[6]

  • Emulsifiers: They stabilize oil-in-water (O/W) and water-in-oil (W/O) emulsions, which are the basis for creams, lotions, and many parenteral drug delivery systems.[6][22]

  • Wetting Agents: In suspension and solid dosage forms, they improve the wettability of hydrophobic drug particles, aiding in dissolution and absorption.[6]

  • Stabilizers for Nanoparticles: In drug delivery, these surfactants are crucial for stabilizing polymeric nanoparticles, preventing their aggregation and influencing their pharmacokinetic profile.[5][7] Their deposition at the nanoparticle interface provides colloidal stability.[7]

References

Troubleshooting & Optimization

Technical Support Center: 1-Hexadecanol Emulsion Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the crystallization of 1-Hexadecanol (cetyl alcohol) in emulsion formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to crystallization in emulsions?

A1: this compound, also known as cetyl alcohol, is a 16-carbon fatty alcohol widely used in pharmaceutical and cosmetic emulsions as a thickener, emollient, and co-emulsifier.[1] Its long, straight hydrocarbon chain allows for strong van der Waals interactions, leading to a relatively high melting point (approximately 49°C). In an emulsion, as the formulation cools below this temperature, this compound molecules can self-assemble into ordered crystalline structures, leading to a gritty texture, changes in viscosity, and potential emulsion instability.

Q2: What are the common signs of this compound crystallization in my emulsion?

A2: Crystallization can manifest in several ways:

  • Gritty Texture: The presence of solid crystalline particles can be felt upon application.

  • Visual Changes: The emulsion may lose its smooth, glossy appearance and develop a matte or grainy look. Under a microscope, needle-like or platelet-like crystals may be visible.

  • Increased Viscosity or "Gelling": Over time, a crystalline network can form throughout the continuous phase, leading to a significant increase in viscosity or the formation of a semi-solid gel.[2][3]

  • Phase Separation: In severe cases, the disruption of the emulsifier film by crystal growth can lead to the coalescence of oil droplets and eventual phase separation.

Q3: Can the choice of primary emulsifier affect this compound crystallization?

A3: Absolutely. The Hydrophile-Lipophile Balance (HLB) of your emulsifier system is critical for overall emulsion stability.[4][5][6][7] While a specific HLB value is calculated for the oil phase as a whole, an improper HLB can lead to a less stable emulsion where this compound molecules are not effectively incorporated within the oil droplets or stabilized at the interface, making them more likely to crystallize. It is crucial to select an emulsifier or blend of emulsifiers that matches the required HLB of your oil phase.[4][5][6][7]

Q4: Are there specific ingredients I can add to prevent crystallization?

A4: Yes, incorporating co-emulsifiers and stabilizers is a common and effective strategy.

  • Co-emulsifiers: Fatty alcohols with different chain lengths (like stearyl alcohol or cetostearyl alcohol) or other amphiphilic molecules (like glyceryl monostearate) can disrupt the ordered packing of this compound molecules, forming a mixed crystalline bilayer that is more stable and less prone to large crystal growth.[2][3]

  • Stabilizers: Polymeric stabilizers such as carbomers or natural gums (e.g., xanthan gum) increase the viscosity of the continuous phase. This hinders the mobility of this compound molecules and the diffusion of droplets, slowing down the kinetics of crystal growth.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Gritty texture or visible crystals immediately after cooling. Rapid or uncontrolled cooling. Control the cooling rate. A slower, controlled cooling process (e.g., 1-5°C/minute) with gentle agitation can promote the formation of smaller, less perceptible crystals integrated into a stable gel network.[8]
Insufficient homogenization. Increase the homogenization speed or duration to ensure the formation of small, uniform droplets, which are generally more stable against crystallization.
Crystallization occurs after several days or weeks of storage. Sub-optimal co-emulsifier system. Introduce or adjust the concentration of a co-emulsifier like stearyl alcohol or glyceryl monostearate. This promotes the formation of a stable mixed-crystal network.[2][3] An excess of a single fatty alcohol can lead to the formation of large, non-swollen crystallites.[9]
Inadequate stabilization of the continuous phase. Incorporate a polymeric stabilizer (e.g., carbomer, xanthan gum) to increase the viscosity of the external phase and reduce molecular mobility.
Significant increase in viscosity ("gelling") over time. Formation of a pervasive crystal network. Optimize the ratio of this compound to other fatty alcohols or emollients. A higher concentration of co-emulsifier may be needed to prevent the formation of a rigid network.[3]
Inappropriate emulsifier concentration. Ensure the emulsifier concentration is sufficient to fully cover the surface of the oil droplets. A general starting point is 3-15% of the internal phase weight, but this is formulation-dependent.[10]
Emulsion shows signs of instability (creaming, coalescence) along with crystallization. Incorrect HLB of the emulsifier system. Recalculate the required HLB of your oil phase and adjust your emulsifier blend accordingly to ensure optimal emulsion stability.[4][5][6][7]
Temperature fluctuations during storage. Store the emulsion at a constant, controlled temperature. Temperature cycling can promote crystal growth (Ostwald ripening).

Experimental Protocols

Protocol 1: Preparation of a this compound O/W Emulsion

This protocol outlines a standard method for preparing an oil-in-water emulsion containing this compound, suitable for testing different anti-crystallization strategies.

Materials:

  • This compound

  • Liquid paraffin (B1166041) (or other oil phase components)

  • Primary emulsifier (e.g., Polysorbate 80)

  • Co-emulsifier (e.g., Stearyl alcohol)

  • Deionized water

  • Preservative (e.g., Phenoxyethanol)

  • Heating plates with magnetic stirring

  • High-shear homogenizer

  • Beakers

Methodology:

  • Prepare the Oil Phase: In a beaker, combine this compound, liquid paraffin, and any other oil-soluble components (including co-emulsifiers). Heat to 75°C while stirring until all components are melted and the phase is uniform.

  • Prepare the Water Phase: In a separate beaker, combine the deionized water and any water-soluble components. Heat to 75°C while stirring.

  • Emulsification: Slowly add the hot oil phase to the hot water phase under continuous high-shear homogenization. Homogenize for 5-10 minutes.

  • Cooling: Transfer the emulsion to a vessel with gentle, constant stirring and allow it to cool. For controlled cooling experiments, a water bath with a programmable temperature controller is recommended.

  • Final Additions: Once the emulsion has cooled to below 40°C, add the preservative and any other temperature-sensitive ingredients. Continue stirring until the emulsion is uniform and has reached room temperature.

Protocol 2: Analysis of Crystallization by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermal behavior of this compound in an emulsion, including its crystallization and melting points.[11]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the emulsion into a hermetic aluminum pan and seal it. Use an empty sealed pan as a reference.

  • DSC Program: a. Heating Scan: Heat the sample from 25°C to 80°C at a rate of 10°C/min to melt any existing crystals and erase the sample's thermal history. b. Isothermal Hold: Hold the sample at 80°C for 5 minutes to ensure complete melting. c. Cooling Scan: Cool the sample from 80°C to 0°C at a controlled rate (e.g., 1°C/min, 5°C/min, or 10°C/min).[11][12] d. Reheating Scan: Heat the sample from 0°C back to 80°C at 10°C/min.

  • Data Analysis: a. The exothermic peak on the cooling scan represents the crystallization of this compound. The onset temperature of this peak is the crystallization temperature. A lower crystallization temperature indicates a greater degree of supercooling.[11] b. Multiple peaks on the cooling scan may indicate different crystalline forms or the crystallization of destabilized (coalesced) droplets at a higher temperature.[11] c. The endothermic peak on the reheating scan represents the melting of the crystals. The peak temperature and enthalpy can provide information about the crystal structure and quantity.

Protocol 3: Visualization of Crystals using Polarized Light Microscopy

Polarized light microscopy is used to visualize anisotropic materials like crystals.[13]

Equipment:

  • Polarized light microscope with a temperature-controlled stage

  • Microscope slides and coverslips

Methodology:

  • Sample Preparation: Place a small drop of the emulsion onto a clean microscope slide and carefully place a coverslip over it, avoiding air bubbles.

  • Microscopic Observation: a. Place the slide on the microscope stage. b. Using the polarizers, observe the sample. The background should appear dark, while any crystalline structures will appear bright (birefringent). c. If using a temperature-controlled stage, you can observe the formation and melting of crystals in real-time by programming a temperature cycle similar to the one used in DSC.

  • Image Analysis: Capture images at different time points or temperatures to document the size, shape (e.g., needle-like, spherulitic), and distribution of the crystals.

Diagrams

Crystallization_Prevention_Workflow cluster_formulation Formulation Strategy cluster_processing Processing Parameters cluster_outcome Desired Outcome A This compound Emulsion B Introduce Co-emulsifier (e.g., Stearyl Alcohol) A->B C Add Polymeric Stabilizer (e.g., Carbomer) A->C D Optimize Emulsifier HLB A->D E Control Cooling Rate A->E F Increase Homogenization A->F G Formation of Stable Mixed-Crystal Network B->G H Increased Continuous Phase Viscosity C->H J Stable Emulsion (No Crystallization) D->J I Reduced Crystal Growth E->I F->I G->I H->I I->J

Caption: Workflow for preventing this compound crystallization.

Troubleshooting_Logic cluster_immediate Immediate Crystallization cluster_delayed Delayed Crystallization (on storage) Start Crystallization Observed? Cause1 Rapid/Uncontrolled Cooling? Start->Cause1 Yes, immediate Cause3 Sub-optimal Co-emulsifier? Start->Cause3 Yes, delayed Solution1 Implement Controlled Cooling (e.g., 1-5°C/min) Cause1->Solution1 Yes Cause2 Low Homogenization Energy? Cause1->Cause2 No Solution2 Increase Homogenizer Speed/Time Cause2->Solution2 Yes Solution3 Add/Adjust Co-emulsifier (e.g., Stearyl Alcohol) Cause3->Solution3 Yes Cause4 Low Continuous Phase Viscosity? Cause3->Cause4 No Solution4 Incorporate Polymeric Stabilizer (e.g., Xanthan Gum) Cause4->Solution4 Yes

Caption: Troubleshooting logic for this compound crystallization.

References

Optimizing homogenization speed and time for 1-Hexadecanol nanoemulsions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 1-Hexadecanol (cetyl alcohol) nanoemulsions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the homogenization of this compound nanoemulsions?

A1: The primary parameters to control during homogenization are speed (or pressure) and time (or number of passes). The optimal settings for these will depend on your specific formulation, including the concentration of this compound, the type and concentration of surfactants, and the desired particle size and polydispersity index (PDI). Generally, increasing homogenization speed/pressure and time/passes leads to smaller particle sizes, but over-processing can cause particle aggregation.

Q2: Why is my this compound nanoemulsion showing a large particle size and high PDI?

A2: A large particle size and high PDI in this compound nanoemulsions can be attributed to several factors:

  • Insufficient Homogenization Energy: The homogenization speed or pressure may be too low, or the homogenization time or number of passes may be insufficient to break down the lipid droplets effectively.

  • Suboptimal Surfactant Concentration: An inadequate amount of surfactant will not sufficiently cover the surface of the newly formed nanoparticles, leading to instability and coalescence.

  • Inappropriate Formulation Temperature: Since this compound is a solid at room temperature, the homogenization process must be carried out at a temperature above its melting point (approximately 49°C) to ensure it is in a liquid state.

  • Poor Initial Emulsion: The coarse emulsion prepared before high-pressure homogenization might not be uniform, leading to inefficient particle size reduction.

Q3: How can I improve the long-term stability of my this compound nanoemulsion?

A3: Improving the long-term stability of your nanoemulsion involves several strategies:

  • Optimize Particle Size and PDI: Aim for a particle size below 200 nm and a PDI below 0.3 for better stability.[1]

  • Zeta Potential: A sufficiently high absolute zeta potential (greater than |30| mV) can prevent particle aggregation through electrostatic repulsion.

  • Choice of Surfactant: The type and concentration of the surfactant are critical. A combination of surfactants can sometimes provide better stability.

  • Storage Conditions: Store the nanoemulsion at a suitable temperature. Avoid freeze-thaw cycles as this can disrupt the emulsion's stability.[2]

Q4: What is the recommended method for preparing a this compound nanoemulsion?

A4: A common and effective method is hot high-pressure homogenization. This involves preparing a coarse emulsion at a temperature above the melting point of this compound and then passing it through a high-pressure homogenizer.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Large Particle Size (>200 nm) 1. Insufficient homogenization energy. 2. Inadequate surfactant concentration. 3. Processing temperature is too low. 4. High concentration of the lipid phase.1. Increase homogenization speed/pressure or the number of passes/time. 2. Increase the surfactant concentration or add a co-surfactant. 3. Ensure the processing temperature is at least 5-10°C above the melting point of this compound. 4. Reduce the concentration of this compound in the formulation.
High Polydispersity Index (PDI > 0.3) 1. Non-uniform homogenization. 2. Inefficient mixing of phases. 3. Ostwald ripening.1. Increase the number of homogenization cycles to achieve a more uniform particle size distribution. 2. Ensure thorough mixing during the preparation of the pre-emulsion. 3. Select a surfactant system that effectively prevents the growth of larger droplets at the expense of smaller ones.
Phase Separation or Creaming 1. Droplet aggregation (flocculation). 2. Coalescence of droplets.1. Optimize the zeta potential by adjusting the pH or adding charged surfactants. 2. Increase the surfactant concentration to provide better steric stabilization.
Instability Over Time 1. Ostwald ripening. 2. Chemical degradation of components. 3. Microbial contamination.1. Optimize the formulation to achieve a monodisperse system with a low PDI. 2. Ensure the compatibility of all ingredients and consider adding antioxidants. 3. Incorporate a suitable preservative in the aqueous phase.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsions by Hot High-Pressure Homogenization
  • Preparation of the Oil Phase: Melt the this compound at a temperature approximately 10°C above its melting point. If including a lipophilic active ingredient, dissolve it completely in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve the surfactant(s) in deionized water and heat to the same temperature as the oil phase.

  • Formation of the Coarse Emulsion: Add the hot aqueous phase to the molten oil phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at a moderate speed for 5-10 minutes to form a pre-emulsion.

  • High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles should be optimized based on the desired particle size and PDI.

  • Cooling: Cool the resulting nanoemulsion to room temperature. This can be done in an ice bath to facilitate the rapid solidification of the lipid nanoparticles.

  • Characterization: Analyze the nanoemulsion for particle size, PDI, and zeta potential using dynamic light scattering (DLS).

Protocol 2: Characterization of this compound Nanoemulsions
  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The sample should be diluted with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Zeta Potential: Measured using the same DLS instrument equipped with an electrode assembly. This measurement indicates the surface charge of the nanoparticles and is a predictor of stability.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface characteristics of the nanoparticles.

  • Entrapment Efficiency: Determined by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the amount of drug in the supernatant versus the total amount of drug added.

Quantitative Data Summary

The following tables summarize the influence of key parameters on the characteristics of lipid-based nanoparticles, which can be extrapolated to this compound nanoemulsions.

Table 1: Effect of Homogenization Speed on Particle Size

Homogenization Speed (rpm)Resulting Particle Size (nm)Reference
6,000Larger[3]
12,00093.35 ± 0.912[4]
22,000Larger than at 12,000 rpm[4]

Note: There appears to be an optimal speed, beyond which particle size may increase again.

Table 2: Effect of Homogenization Time on Particle Size

Homogenization Time (min)Resulting Particle Size (nm)Reference
5Larger[5]
10Smaller[5]
15Smaller[5]
2086 ± 2.94[5]

Note: Increasing homogenization time generally leads to a reduction in particle size.[5]

Table 3: Effect of Surfactant Concentration on Nanoemulsion Properties

Surfactant to Lipid RatioParticle SizeStability
LowTends to be largerProne to aggregation
OptimalSmaller, uniformStable
HighMay increase due to micelle formationCan cause irritation in biological systems

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_final Final Product & Analysis oil_phase Oil Phase Preparation (Melt this compound) pre_emulsion Coarse Emulsion Formation (High-Shear Mixing) oil_phase->pre_emulsion aq_phase Aqueous Phase Preparation (Dissolve Surfactant) aq_phase->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling hph->cooling final_product This compound Nanoemulsion cooling->final_product characterization Characterization (DLS, Zeta, TEM) final_product->characterization

Caption: Experimental workflow for preparing this compound nanoemulsions.

troubleshooting_logic start Nanoemulsion Issue large_ps Large Particle Size / High PDI start->large_ps instability Instability (Phase Separation) start->instability cause_energy Insufficient Homogenization Energy? large_ps->cause_energy Yes cause_surfactant_ps Inadequate Surfactant? large_ps->cause_surfactant_ps No cause_zeta Low Zeta Potential? instability->cause_zeta Yes cause_surfactant_instability Insufficient Surfactant? instability->cause_surfactant_instability No solution_energy Increase Speed/Time cause_energy->solution_energy solution_surfactant_ps Increase Surfactant Conc. cause_surfactant_ps->solution_surfactant_ps solution_zeta Adjust pH / Add Charged Surfactant cause_zeta->solution_zeta solution_surfactant_instability Increase Surfactant Conc. cause_surfactant_instability->solution_surfactant_instability

Caption: Troubleshooting logic for common nanoemulsion issues.

References

Technical Support Center: Troubleshooting Phase Separation in 1-Hexadecanol Based Creams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting phase separation in cream formulations containing 1-Hexadecanol (cetyl alcohol).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a cream formulation?

A1: this compound is a multi-functional ingredient that primarily acts as a co-emulsifier, thickener, and stabilizer in cream formulations.[1][2][3] As a co-emulsifier, it works in conjunction with the primary emulsifier to create a stable bridge between the oil and water phases of the cream.[1] Its long fatty chain structure also contributes to the viscosity and texture of the cream, providing a desirable thickness and feel.[1][2] Furthermore, it enhances the stability of the emulsion, preventing the oil and water phases from separating over time.[2][3]

Q2: What are the common signs of phase separation in creams?

A2: The most obvious sign of phase separation is the visible separation of the cream into distinct oil and water layers. Other indicators of instability include changes in consistency (becoming thinner or watery), the appearance of oil droplets on the surface, a grainy texture, or changes in color and odor.

Q3: What are the main causes of phase separation in creams containing this compound?

A3: Phase separation in creams can be attributed to several factors, including:

  • Improper Formulation: Incorrect ratios of oil, water, emulsifiers, and stabilizers can lead to an unstable emulsion. The concentration of this compound itself is crucial for stability.[4][5]

  • Inadequate Homogenization: Insufficient mixing or the use of improper equipment can result in large droplet sizes that are more prone to coalescence and separation.[6]

  • Temperature Fluctuations: Exposure to high temperatures can decrease the viscosity of the cream, promoting the movement and coalescence of droplets. Conversely, freezing and thawing cycles can also disrupt the emulsion structure.[7]

  • pH Imbalance: The effectiveness of some emulsifiers is pH-dependent. A shift in the pH of the cream can compromise the stability of the emulsion.[8][9]

  • Electrolyte Presence: The addition of certain active ingredients or other excipients in the form of salts can disrupt the emulsifier film around the oil droplets, leading to instability.

Q4: Can the cooling rate during production affect the stability of the cream?

A4: Yes, the cooling rate is a critical parameter. Rapid cooling can lead to the formation of undesirable crystal structures of this compound and other waxy ingredients, which can weaken the emulsion and cause a grainy texture or phase separation. A slower, controlled cooling process generally results in a more stable cream.

Troubleshooting Guides

Issue 1: Visible Oil or Water Separation

This is a clear indication of emulsion instability, where the oil and water phases are no longer uniformly dispersed.

Troubleshooting Workflow:

start Visible Phase Separation Observed check_formulation Review Formulation: - Emulsifier Concentration - Oil-to-Water Ratio - this compound Concentration start->check_formulation check_process Examine Manufacturing Process: - Homogenization Speed & Time - Temperature Control - Cooling Rate start->check_process analyze_droplet_size Perform Particle Size Analysis check_formulation->analyze_droplet_size check_process->analyze_droplet_size reformulate Adjust Formulation: - Increase Emulsifier/Co-emulsifier - Optimize Oil Phase Concentration analyze_droplet_size->reformulate Large/Inconsistent Droplets optimize_process Modify Process Parameters: - Increase Homogenization Energy - Control Cooling Rate analyze_droplet_size->optimize_process Large/Inconsistent Droplets stability_testing Conduct Accelerated Stability Testing reformulate->stability_testing optimize_process->stability_testing

Caption: Troubleshooting workflow for visible phase separation.

Recommended Actions:

  • Formulation Review:

    • Emulsifier System: Ensure the primary emulsifier and this compound (as a co-emulsifier) are at optimal concentrations. The ratio between the emulsifier and the oil phase is critical.

    • Oil Phase Concentration: An excessively high oil phase concentration can overwhelm the emulsifier system.

  • Process Parameter Evaluation:

    • Homogenization: Inadequate shear during homogenization can lead to large oil droplets that are prone to coalescence.[6] Consider increasing the homogenization speed or duration.

    • Temperature Control: Ensure that both the oil and water phases are heated to the same temperature (typically 70-75°C) before emulsification to ensure proper melting of all components, including this compound.[10]

    • Cooling: A slow and controlled cooling process with gentle agitation is crucial for the formation of a stable liquid crystalline network.

  • Analytical Characterization:

    • Microscopy: Visually inspect the emulsion under a microscope to observe the droplet size and distribution. Large and non-uniform droplets are indicative of poor emulsification.[11]

    • Particle Size Analysis: Use techniques like laser diffraction to quantify the droplet size distribution. A narrow distribution of small droplets is desirable for stability.[12][13]

Issue 2: Grainy or Gritty Texture

A grainy texture often arises from the crystallization of high-melting-point ingredients like this compound or other fatty alcohols and waxes.[7]

Troubleshooting Workflow:

start Grainy/Gritty Texture Detected check_cooling Review Cooling Process: - Cooling Rate - Agitation During Cooling start->check_cooling check_ingredients Evaluate Raw Materials: - Purity of this compound - Presence of Other High-Melting Point Lipids start->check_ingredients microscopy_analysis Perform Polarized Light Microscopy check_cooling->microscopy_analysis check_ingredients->microscopy_analysis modify_cooling Adjust Cooling Protocol: - Slower Cooling Rate - Continuous, Gentle Stirring microscopy_analysis->modify_cooling Crystal Formation Observed reformulate Consider Reformulation: - Add a Crystal Growth Inhibitor - Optimize Fatty Alcohol Ratios microscopy_analysis->reformulate Crystal Formation Observed stability_testing Conduct Stability and Texture Analysis modify_cooling->stability_testing reformulate->stability_testing

Caption: Troubleshooting workflow for grainy texture.

Recommended Actions:

  • Process Optimization:

    • Cooling Rate: The most common cause of graininess is a rapid cooling rate. Implement a slower, more controlled cooling process to allow for the proper formation of the crystalline network.

    • Agitation: Continuous, gentle stirring during the cooling phase is essential to prevent the agglomeration of crystals.

  • Ingredient Evaluation:

    • This compound Concentration: High concentrations of this compound can increase the likelihood of crystallization. Evaluate if the concentration can be optimized.

    • Interaction with Other Ingredients: Some ingredients can promote the crystallization of fatty alcohols. Consider the compatibility of all components in the oil phase.

  • Analytical Techniques:

    • Polarized Light Microscopy: This technique can be used to visualize the crystalline structures within the cream and identify the source of the grainy texture.[14]

    • Rheology: Rheological measurements can detect changes in the cream's structure that may correspond to crystallization.

Data Presentation

Table 1: Recommended Concentration Ranges for Key Ingredients in a Stable this compound Based Cream

IngredientFunctionTypical Concentration (% w/w)Notes
This compound Co-emulsifier, Thickener, Stabilizer1 - 5%Higher concentrations can increase viscosity but may lead to a waxy feel or graininess.[2]
Primary Emulsifier Emulsifying Agent2 - 8%The specific concentration will depend on the type of emulsifier and the oil phase content.
Oil Phase Emollient, Active Carrier10 - 30%Higher oil content requires a more robust emulsifier system.
Humectant Hydrating Agent2 - 10%e.g., Glycerin, Propylene Glycol.
Polymeric Stabilizer Viscosity Modifier, Stabilizer0.1 - 1%e.g., Xanthan Gum, Carbomer. Can help prevent phase separation.[10]
Preservative Antimicrobial AgentAs per manufacturer's recommendationpH and compatibility with other ingredients are crucial.

Experimental Protocols

Microscopic Analysis of Emulsion Droplets

Objective: To visually assess the size, shape, and distribution of the internal phase droplets in the cream.

Methodology:

  • Place a small, representative sample of the cream on a clean microscope slide.

  • Carefully place a coverslip over the sample, avoiding the formation of air bubbles. Gentle pressure may be applied to create a thin, even layer.

  • Examine the slide under an optical microscope, starting with a low magnification (e.g., 10x) and progressively increasing to higher magnifications (e.g., 40x, 100x).

  • Observe the morphology of the droplets. Stable emulsions will typically show small, spherical, and uniformly distributed droplets. Signs of instability include large, irregularly shaped droplets, or clusters of droplets (flocculation).[11][15]

  • If available, use imaging software to capture images and measure the diameter of a representative number of droplets to estimate the particle size distribution.[14]

Rheological Analysis of Cream Stability

Objective: To evaluate the viscoelastic properties of the cream, which are indicative of its internal structure and stability.

Methodology:

  • Use a rheometer equipped with a parallel plate or cone-plate geometry.

  • Carefully apply a sample of the cream to the lower plate, ensuring there are no air bubbles.

  • Lower the upper geometry to the specified gap distance.

  • Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for a set period.

  • Perform an oscillatory stress or strain sweep to determine the linear viscoelastic region (LVER).

  • Conduct a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G''). A stable cream will typically have a G' greater than G'', indicating a more solid-like structure.

  • A temperature sweep can also be performed to assess the stability of the cream at different temperatures. A significant drop in viscosity or changes in G' and G'' at elevated temperatures can predict instability.[16][17]

Particle Size Analysis by Laser Diffraction

Objective: To obtain a quantitative measurement of the droplet size distribution of the emulsion.

Methodology:

  • Disperse a small amount of the cream in a suitable solvent (usually deionized water for O/W emulsions) in the particle size analyzer's dispersion unit. The dispersion should be sufficiently dilute to allow for accurate measurement.

  • Use the instrument's built-in agitation and/or sonication to ensure the sample is well-dispersed and to break up any loose agglomerates.

  • Perform the measurement according to the instrument's instructions. The instrument will pass a laser beam through the dispersed sample and measure the scattered light to calculate the particle size distribution.

  • Analyze the results, paying attention to the mean droplet size (e.g., D50) and the width of the distribution (span). A narrow distribution of small particles is generally indicative of a more stable emulsion.[18]

References

Technical Support Center: The Impact of 1-Hexadecanol Purity on Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexadecanol (Cetyl Alcohol). The purity of this critical excipient can significantly influence experimental outcomes, from the physical characteristics of formulations to their biological effects.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial grades of this compound?

A1: Commercial this compound is typically derived from the reduction of palmitic acid, which is often sourced from vegetable oils like palm or coconut oil.[1][2] Consequently, the most common impurities are other long-chain fatty alcohols that are naturally present in these feedstocks.[3] The specific impurity profile can vary between manufacturers and even between batches.

Common impurities include:

  • Myristyl Alcohol (1-Tetradecanol, C14)

  • Stearyl Alcohol (1-Octadecanol, C18)

  • Cetostearyl alcohol , which is itself a mixture of cetyl and stearyl alcohols.[4]

  • Unreacted starting materials, such as palmitic acid.

  • Residual solvents from the purification process.[5]

Pharmacopeial standards, such as the USP-NF, specify limits for these related substances. For instance, Cetyl Alcohol NF must contain not less than 90% this compound, with the remainder consisting mainly of related fatty alcohols.[3]

Q2: How can the purity of this compound affect the physical stability of my emulsion or cream?

A2: The presence of other fatty alcohols can alter the crystalline structure and rheological properties of the lipid phase in an emulsion, impacting its stability and consistency.[6] The chain length of the fatty alcohol influences the viscosity and stability of oil-in-water (O/W) emulsions.[6] For example, stearyl alcohol can increase the hydrophilic properties of a formulation more than cetyl alcohol, which can affect water absorption and potentially drug release.

An inconsistent ratio of C16 (cetyl) to C18 (stearyl) or C14 (myristyl) alcohols between batches can lead to variations in viscosity, particle size, and shelf-life.[6] Formulations made with pure cetyl (C16) or myristyl (C14) alcohols can exhibit different initial structures and aging behaviors compared to those made with a mixture like cetostearyl alcohol.

Q3: My solid lipid nanoparticle (SLN) batches show inconsistent particle size and drug loading. Could this compound purity be the cause?

A3: Yes, the purity of this compound is a critical factor in the reproducibility of SLN formulations. The lipid matrix composition directly influences the particle size, polydispersity index (PDI), and entrapment efficiency.

  • Imperfect Crystalline Structure: Impurities like myristyl or stearyl alcohol create imperfections in the crystal lattice of the solid lipid core. This can paradoxically be beneficial, as a less-perfect crystal structure can increase drug loading capacity and reduce drug expulsion during storage. However, if the impurity levels are not consistent between batches, this will lead to variability in these parameters.

  • Melting Point and Recrystallization: Different fatty alcohols have different melting points (see Table 1). Impurities will alter the melting and recrystallization behavior of the lipid matrix during SLN production (e.g., by hot homogenization), affecting the final particle size and morphology.

Q4: Can impurities in this compound impact in vitro cell viability assays?

A4: While this compound itself generally has low cytotoxicity, its impurities or degradation products could potentially influence cell-based assays.[7][8] Fatty alcohols and their ethoxylates can have varying effects on cell proliferation and viability. For instance, one study showed that while cetyl alcohol did not induce triglyceride accumulation in pre-adipocytes, its ethoxylated derivatives did, and some even promoted proliferation.[8] Another study demonstrated that sophorolipids derived from cetyl alcohol could induce apoptosis in cancer cells.[9][10] If your this compound contains uncharacterized impurities, you may observe unexpected biological activity or a lack of reproducibility in cytotoxicity, proliferation, or apoptosis assays.

Troubleshooting Guides

Issue 1: Inconsistent Physical Properties in Emulsions and Creams

Symptoms:

  • Batch-to-batch variation in viscosity or texture.

  • Phase separation or cracking of the emulsion over time.

  • Changes in drug release profiles between batches.

Logical Troubleshooting Workflow

G start Start: Inconsistent Emulsion Properties check_purity Q: Are you using the same batch and grade of this compound? start->check_purity new_batch Different Batches Used check_purity->new_batch No same_batch Same Batch Used check_purity->same_batch Yes request_coa Action: Request Certificate of Analysis (CoA) for each batch. Compare purity and impurity profiles. new_batch->request_coa end End request_coa->end check_storage Q: How was the material stored? same_batch->check_storage improper_storage Improper Storage (Heat/Humidity) check_storage->improper_storage Improper proper_storage Proper Storage check_storage->proper_storage Proper degradation Possible degradation or moisture absorption. Action: Use a fresh, properly stored lot. improper_storage->degradation degradation->end other_params Issue likely with other formulation components or process parameters. proper_storage->other_params other_params->end

Caption: Troubleshooting workflow for inconsistent emulsion properties.

Issue 2: Poor Reproducibility in Solid Lipid Nanoparticle (SLN) Formulation

Symptoms:

  • High batch-to-batch variability in particle size or Polydispersity Index (PDI).

  • Inconsistent drug entrapment efficiency (EE) or loading capacity (LC).

  • Precipitation or aggregation of nanoparticles during storage.

Possible Cause Related to this compound Purity: The presence and variable concentration of shorter-chain (C14) or longer-chain (C18) fatty alcohols as impurities can significantly alter the crystallization behavior of the lipid matrix, leading to inconsistent nanoparticle formation.

Troubleshooting Steps:

  • Verify Raw Material Purity: Obtain the Certificate of Analysis (CoA) for your this compound lot. Pay close attention to the purity assay (e.g., by GC) and the specified limits for related fatty alcohols. If possible, analyze different batches using Gas Chromatography (GC-FID) to quantify the levels of C14, C16, and C18 alcohols.

  • Standardize Material Source: For a given project, use this compound from a single manufacturer and, if possible, a single batch to minimize variability. If switching batches is unavoidable, perform a bridging study to ensure the new batch produces SLNs with comparable characteristics.

  • Optimize Formulation for Robustness: If you must work with technical-grade material, consider developing a more robust formulation. The inclusion of a liquid lipid (to form a Nanostructured Lipid Carrier, NLC) can create a less ordered lipid core, making the formulation less sensitive to minor variations in the solid lipid's purity.

  • Control Process Parameters: Ensure that process parameters like homogenization temperature, pressure, and cooling rate are strictly controlled, as these interact with the lipid's melting and recrystallization behavior. The optimal temperature should be set 5-10°C above the melting point of the specific lipid mixture you are using.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Fatty Alcohol Impurities

Property1-Tetradecanol (Myristyl Alcohol)This compound (Cetyl Alcohol)1-Octadecanol (Stearyl Alcohol)
Carbon Chain C14C16C18
Molecular Weight 214.39 g/mol 242.44 g/mol [1]270.49 g/mol
Melting Point 38-40 °C48-50 °C[2]58-60 °C
Solubility Insoluble in water; soluble in alcohol, etherInsoluble in water; soluble in alcohol, ether[2]Insoluble in water; soluble in alcohol, ether
Primary Function Emollient, Emulsion Stabilizer[4]Emollient, Thickener, Emulsifier[1]Emollient, Thickener, Stabilizer

Data compiled from various sources.[1][2][4]

Table 2: Potential Impact of Impurities on Solid Lipid Nanoparticle (SLN) Characteristics

Impurity TypePotential Impact on SLN Properties
Shorter Chain Alcohols (e.g., C14) Lowers Melting Point: May require adjustment of homogenization temperature. Increases Crystal Defects: Can potentially increase drug loading but may also affect long-term stability if the concentration is too high.
Longer Chain Alcohols (e.g., C18) Increases Melting Point: May require higher homogenization temperatures. Alters Crystal Order: Can change the polymorphic form of the lipid matrix upon cooling, affecting drug release profiles.
Unreacted Fatty Acids Alters Surface Charge: Can impart a negative charge to the nanoparticle surface, affecting the zeta potential and stability. May Interact with Drug: Can form ion pairs with basic drugs, influencing entrapment and release.
Residual Solvents Toxicity Concerns: May introduce cytotoxicity. Affects Crystallization: Can influence the rate and manner of lipid recrystallization, impacting final particle size and morphology.[5]

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization

This protocol describes a general method for preparing drug-loaded SLNs using this compound as the solid lipid.

Workflow Diagram

G cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase lp1 Melt this compound (>50-55 °C) lp2 Dissolve lipophilic drug in molten lipid lp1->lp2 mix Add lipid phase to aqueous phase lp2->mix ap1 Heat aqueous surfactant solution (e.g., Poloxamer 188) to same temperature ap1->mix pre_emulsion High-Shear Homogenization (e.g., 10,000 rpm, 5 min) to form pre-emulsion mix->pre_emulsion hph Hot High-Pressure Homogenization (e.g., 500 bar, 3-5 cycles) above lipid melting point pre_emulsion->hph cool Cool dispersion in an ice bath to induce lipid recrystallization hph->cool sln SLN Dispersion Formed cool->sln

Caption: Experimental workflow for SLN preparation.

Methodology:

  • Preparation of Lipid Phase:

    • Accurately weigh the required amount of high-purity this compound and place it in a glass beaker.

    • Heat the beaker in a water bath to 5-10°C above the melting point of this compound (approx. 55-60°C).

    • Once melted, add the accurately weighed active pharmaceutical ingredient (API) to the molten lipid. Stir using a magnetic stirrer until the drug is fully dissolved.

  • Preparation of Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Pour the hot lipid phase into the hot aqueous phase under continuous high-shear stirring (e.g., using an Ultra-Turrax) at approximately 8,000-10,000 rpm for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • High-Pressure Homogenization (HPH):

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.

    • Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar. The exact parameters will need to be optimized for your specific formulation.

  • Cooling and Solidification:

    • Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. This rapid cooling facilitates the recrystallization of the lipid, forming solid nanoparticles.

  • Storage:

    • Store the final SLN dispersion at 4°C.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is for assessing the cytotoxicity of a this compound-based SLN formulation on a selected cell line (e.g., MCF-7, HeLa).[7][11]

Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment with SLN Formulations:

    • Prepare serial dilutions of your test SLN formulation and a "blank" (drug-free) SLN formulation in serum-free culture medium.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the diluted SLN formulations.

    • Include "untreated" control wells (cells with medium only) and "vehicle" control wells (cells with blank SLNs at the highest concentration used).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[11]

    • Incubate the plate for an additional 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100

Signaling Pathway Visualization

Generalized Pathway for Cellular Uptake and Action of an SLN-Delivered Drug

This diagram illustrates a potential mechanism by which a drug, delivered via a this compound based SLN, is taken up by a target cell and initiates a downstream signaling cascade.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm sln Drug-Loaded SLN (this compound Matrix) endocytosis Endocytosis sln->endocytosis endosome Endosome endocytosis->endosome release Endosomal Escape & Drug Release endosome->release drug Free Drug release->drug target Intracellular Target (e.g., Receptor, Enzyme) drug->target cascade Signaling Cascade Activation target->cascade response Cellular Response (e.g., Apoptosis, Proliferation Change) cascade->response

Caption: Cellular uptake and action of an SLN-delivered drug.

References

Strategies to improve the stability of 1-Hexadecanol solid lipid nanoparticles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 1-Hexadecanol solid lipid nanoparticles (SLNs).

Frequently Asked Questions (FAQs)

Q1: What are the common stability issues encountered with this compound SLNs?

A1: this compound SLNs, like other SLN systems, are prone to several stability issues that can affect their efficacy and shelf-life. The most common problems include:

  • Particle Aggregation and Flocculation: Nanoparticles may clump together over time, leading to an increase in particle size and potential sedimentation. This can be triggered by insufficient surface stabilization.[1]

  • Crystal Growth: The small size of nanoparticles creates a high surface energy, which can drive the growth of larger particles at the expense of smaller ones (Ostwald ripening).

  • Polymorphic Transitions: this compound can exist in different crystalline forms (polymorphs). Transitions from a less ordered (e.g., α-form) to a more ordered (e.g., β-form) crystal lattice during storage can lead to drug expulsion and changes in particle shape.[2]

  • Gelation: In some cases, extensive particle aggregation and network formation can lead to the gelation of the entire dispersion, rendering it unusable.

Q2: How does the choice of surfactant impact the stability of this compound SLNs?

A2: The choice and concentration of surfactant are critical for the stability of this compound SLNs. Surfactants adsorb to the nanoparticle surface, providing a protective barrier that prevents aggregation. They contribute to stability through two primary mechanisms:

  • Steric Hindrance: Non-ionic surfactants with long hydrophilic chains (e.g., Poloxamers, Tweens) create a physical barrier that sterically hinders close contact between nanoparticles.[3]

  • Electrostatic Repulsion: Ionic surfactants provide a surface charge, leading to electrostatic repulsion between particles. A sufficiently high zeta potential (typically > |30| mV) is indicative of good electrostatic stabilization.[1]

The concentration of the surfactant is also crucial; insufficient coverage can lead to aggregation, while excessive amounts may cause toxicity or other formulation issues. A combination of surfactants is often used to enhance stability.[1]

Q3: What is the role of this compound's crystalline state in SLN stability?

A3: The crystalline state of this compound within the nanoparticle core significantly influences drug loading and stability. Upon cooling from the molten state during production, this compound may initially form a less ordered, metastable polymorph (α-form). This less-packed structure allows for higher drug encapsulation. However, over time, it can transition to a more stable, highly ordered β-polymorph. This transition reduces the imperfections in the crystal lattice, which can lead to the expulsion of the encapsulated drug.[2] Controlling the crystalline state, for instance by using lipid mixtures or specific surfactants, is a key strategy to improve long-term stability and prevent drug leakage.

Q4: What are the ideal storage conditions for this compound SLN dispersions?

A4: The stability of this compound SLN dispersions is highly dependent on storage temperature. Generally, storage at refrigerated temperatures (2-8 °C) is recommended to slow down kinetic processes like particle aggregation and polymorphic transitions. Storing at elevated temperatures can accelerate these degradation pathways. Freeze-thawing cycles should also be avoided as they can induce particle aggregation and fusion. The specific optimal storage temperature may vary depending on the formulation composition.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and storage of this compound SLNs.

Problem Potential Cause(s) Recommended Solution(s)
Increased Particle Size / High Polydispersity Index (PDI) after Production 1. Inefficient homogenization (pressure, duration, or speed).2. Suboptimal surfactant type or concentration.3. Too high lipid concentration.1. Optimize homogenization parameters: increase pressure (for HPH), duration, or stirring speed (for HSH).2. Screen different surfactants (e.g., Poloxamer 188, Tween 80) and optimize their concentration. A combination of surfactants may be beneficial.3. Reduce the concentration of this compound in the formulation.
Particle Aggregation/Sedimentation During Storage 1. Insufficient surface stabilization (low zeta potential or inadequate steric hindrance).2. Inappropriate storage temperature.3. Ostwald ripening.1. Increase surfactant concentration or use a combination of ionic and non-ionic surfactants to enhance stability.2. Store the dispersion at a lower temperature (e.g., 4°C) to reduce particle kinetic energy.3. Consider using a mixture of lipids to create a less perfect crystal lattice, which can reduce the driving force for crystal growth.
Drug Expulsion/Leakage During Storage 1. Polymorphic transition of this compound from a metastable to a more stable form.2. High drug loading exceeding the lipid's capacity.1. Incorporate a liquid lipid (oil) to form Nanostructured Lipid Carriers (NLCs), which creates imperfections in the crystal lattice and reduces drug expulsion.2. Reduce the initial drug concentration in the formulation.
Gelation of the SLN Dispersion 1. Extensive particle aggregation and network formation.2. High lipid concentration.1. Improve the stabilization of the nanoparticles by optimizing the surfactant system.2. Decrease the solid lipid content in the formulation.

Data Presentation

The following tables summarize quantitative data on the influence of formulation variables on the physicochemical characteristics of fatty alcohol-based SLNs, which can be extrapolated for this compound.

Table 1: Influence of Surfactant Type on Particle Size, PDI, and Zeta Potential of this compound SLNs (Illustrative Data)

Surfactant (Concentration)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Poloxamer 188 (2.5% w/v)150 - 2500.20 - 0.30-15 to -25
Tween 80 (2.0% w/v)180 - 3000.25 - 0.35-20 to -30
Poloxamer 188 (1.25% w/v) + Tween 80 (1.25% w/v)120 - 2000.15 - 0.25-25 to -35

Note: These are representative values based on typical findings for solid lipid nanoparticles and may vary depending on the specific process parameters.

Table 2: Effect of Storage Temperature on the Stability of this compound SLNs (Illustrative Data)

Storage TemperatureTimeParticle Size (nm)PDIZeta Potential (mV)
4°CDay 01800.22-28
Day 301850.24-27
Day 901950.26-25
25°C (Room Temp)Day 01800.22-28
Day 302500.35-20
Day 90400 (Aggregation)0.50-15
40°CDay 01800.22-28
Day 30600 (Aggregation)0.65-10
Day 90>1000 (Visible Aggregates)>0.7-5

Experimental Protocols

1. Preparation of this compound SLNs by Hot High-Pressure Homogenization (HPH)

This method involves the emulsification of a molten lipid phase in a hot aqueous surfactant solution, followed by high-pressure homogenization and subsequent cooling.

  • Materials:

    • This compound (Solid Lipid)

    • Surfactant (e.g., Poloxamer 188, Tween 80)

    • Purified Water

    • Active Pharmaceutical Ingredient (API) (if applicable)

  • Procedure:

    • Preparation of Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point (m.p. ~49°C). If encapsulating a lipophilic drug, dissolve it in the molten lipid.

    • Preparation of Aqueous Phase: Dissolve the surfactant(s) in purified water and heat to the same temperature as the lipid phase.

    • Pre-emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed for 3-5 minutes to form a coarse oil-in-water pre-emulsion.

    • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Homogenize for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the melting point of this compound throughout this process.

    • Cooling and Nanoparticle Formation: Cool the resulting hot nanoemulsion to room temperature or in an ice bath under gentle stirring. The lipid droplets solidify, forming the SLNs.

2. Characterization of this compound SLNs

  • Particle Size, PDI, and Zeta Potential:

    • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

    • Procedure: Dilute the SLN dispersion with purified water to a suitable concentration to avoid multiple scattering effects. Analyze the sample using a particle size analyzer (e.g., Malvern Zetasizer).

  • Crystallinity and Polymorphism:

    • Technique: Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

    • Procedure (DSC): Lyophilize the SLN dispersion. Accurately weigh a small amount of the dried sample into an aluminum pan and seal it. Heat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow to determine melting point and enthalpy of fusion.

    • Procedure (PXRD): Analyze the lyophilized SLN powder using a powder X-ray diffractometer to identify the crystalline structure of the this compound within the nanoparticles.

Visualizations

experimental_workflow cluster_prep SLN Preparation cluster_char Characterization prep_lipid Prepare Lipid Phase (this compound + Drug) heat Heat both phases (> M.P. of Lipid) prep_lipid->heat prep_aq Prepare Aqueous Phase (Water + Surfactant) prep_aq->heat pre_emulsion Form Pre-emulsion (High-Shear Mixing) heat->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cool Cooling & Solidification hph->cool sln_disp This compound SLN Dispersion cool->sln_disp char_size_zeta Particle Size & Zeta Potential (DLS & ELS) sln_disp->char_size_zeta Analyze char_morph Morphology (TEM/SEM) sln_disp->char_morph Analyze char_cryst Crystallinity & Polymorphism (DSC & PXRD) sln_disp->char_cryst Analyze char_ee Encapsulation Efficiency (e.g., Ultracentrifugation) sln_disp->char_ee Analyze stability_issues cluster_causes Primary Causes cluster_effects Resulting Effects instability This compound SLN Instability insufficient_stabilization Insufficient Stabilization instability->insufficient_stabilization polymorphism Polymorphic Transition (α → β) instability->polymorphism storage Inappropriate Storage Conditions instability->storage aggregation Aggregation & Flocculation insufficient_stabilization->aggregation crystal_growth Crystal Growth (Ostwald Ripening) insufficient_stabilization->crystal_growth polymorphism->aggregation drug_expulsion Drug Expulsion polymorphism->drug_expulsion storage->polymorphism storage->aggregation gelation Gelation aggregation->gelation

References

Technical Support Center: Degradation of 1-Hexadecanol Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the study of 1-hexadecanol (B1195841) degradation under oxidative stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway of this compound under oxidative stress?

A1: Under oxidative stress, this compound, a saturated long-chain primary alcohol, is primarily expected to undergo oxidation to its corresponding aldehyde, hexadecanal (B134135), which is then further oxidized to a carboxylic acid, palmitic acid. This process can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals. While saturated alcohols are less susceptible to lipid peroxidation than polyunsaturated fatty acids, the primary alcohol group is a key site for oxidation.[1][2]

Q2: What are the main products of this compound degradation under these conditions?

A2: The principal degradation products are hexadecanal and palmitic acid. In more complex biological systems, further metabolism of palmitic acid can occur. Unlike polyunsaturated fatty acids, this compound is not expected to produce significant amounts of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), which are characteristic products of lipid peroxidation of unsaturated lipids.[3][4][5]

Q3: Which analytical methods are most suitable for monitoring this compound degradation?

A3: A combination of chromatographic techniques is ideal. Gas chromatography-mass spectrometry (GC-MS) is well-suited for separating and identifying volatile and semi-volatile compounds like this compound and its degradation products, often after derivatization.[6][7] High-performance liquid chromatography (HPLC), particularly with a suitable detector like a charged aerosol detector (CAD) or after derivatization for UV or fluorescence detection, can also be employed to quantify the non-volatile products.

Q4: Can I use the Thiobarbituric Acid Reactive Substances (TBARS) assay to measure the oxidation of this compound?

A4: The TBARS assay is generally not recommended for assessing the oxidation of saturated alcohols like this compound. This assay primarily detects malondialdehyde (MDA), a major secondary product of the peroxidation of polyunsaturated fatty acids.[6][8][9] Since this compound lacks the double bonds necessary for this type of peroxidation, the TBARS assay would not be a reliable indicator of its degradation.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No detectable degradation of this compound. 1. Insufficient strength of the oxidative stress inducer.2. Inappropriate reaction conditions (e.g., temperature, pH, incubation time).3. Low sensitivity of the analytical method.1. Increase the concentration of the ROS-generating agent (e.g., Fenton reagent, H₂O₂).2. Optimize reaction parameters. A pilot study with varying conditions is recommended.3. Enhance the sensitivity of your analytical method, for instance, by improving extraction and concentration steps or by choosing a more sensitive derivatization agent for GC-MS or HPLC analysis.
High variability in results between replicates. 1. Inconsistent addition of the oxidative stress inducer.2. Sample instability during preparation or analysis.3. Inhomogeneous sample matrix.1. Ensure precise and consistent pipetting of all reagents.2. Keep samples on ice during preparation and use an autosampler for analysis to ensure consistent injection times.[8] Consider the use of antioxidants at the end of the reaction to prevent further degradation.3. Ensure thorough mixing and vortexing of samples, especially if they are biphasic.
Identification of unexpected peaks in chromatograms. 1. Contamination from solvents, glassware, or reagents.2. Side reactions occurring under the experimental conditions.3. Degradation of derivatization agents.1. Run blank samples containing only the solvents and reagents to identify contaminant peaks.2. Analyze the mass spectra of the unknown peaks to identify potential side products. Consider adjusting reaction conditions to minimize side reactions.3. Prepare derivatization agents fresh and check for their purity.
Poor recovery of this compound and its metabolites during sample extraction. 1. Inappropriate extraction solvent.2. Incomplete phase separation.3. Adsorption of analytes to labware.1. This compound and its expected degradation products have varying polarities. A multi-step extraction with solvents of different polarities may be necessary. A common approach is a liquid-liquid extraction using a nonpolar solvent (e.g., hexane) followed by a more polar solvent (e.g., ethyl acetate).2. Centrifuge samples to ensure clean separation of aqueous and organic layers.3. Use silanized glassware to minimize adsorption of the analytes.

Experimental Protocols

Protocol 1: In Vitro Induction of Oxidative Stress and Extraction of Degradation Products
  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in the reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a ROS-generating system. A common method is the Fenton reaction, which involves the addition of iron(II) sulfate (B86663) followed by hydrogen peroxide.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration. The incubation time should be optimized based on preliminary experiments.

  • Reaction Termination: Stop the reaction by adding an antioxidant solution (e.g., butylated hydroxytoluene, BHT) and placing the samples on ice.

  • Extraction:

    • Acidify the sample to protonate the carboxylic acid product.

    • Perform a liquid-liquid extraction using a sequence of organic solvents, for example, first with hexane (B92381) to extract the remaining this compound and hexadecanal, followed by ethyl acetate (B1210297) to extract the more polar palmitic acid.

    • Dry the organic extracts under a stream of nitrogen.

  • Derivatization and Analysis: Reconstitute the dried extracts in a suitable solvent and proceed with derivatization for GC-MS or HPLC analysis. For GC-MS, a common derivatization is silylation to increase the volatility of the analytes.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: To the dried extract, add a silylating agent (e.g., BSTFA with 1% TMCS) and incubate at a specified temperature (e.g., 70°C) to convert the alcohol and carboxylic acid groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

  • GC-MS Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 280°C.

    • Oven Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) to ensure separation of the analytes.

    • Carrier Gas: Helium.

    • MS Detector: Operate in scan mode to identify the compounds and in selected ion monitoring (SIM) mode for quantification.

  • Data Analysis: Identify the compounds based on their retention times and mass spectra compared to authentic standards. Quantify the analytes by integrating the peak areas and using a calibration curve generated from the standards.

Data Presentation

Table 1: Example GC-MS Retention Times and Key Mass Fragments for TMS-Derivatized Compounds

Compound Retention Time (min) Key Mass Fragments (m/z)
This compound-TMS12.5314 (M+), 73, 129
Hexadecanal11.8240 (M+), 43, 57, 82
Palmitic Acid-TMS13.2313 (M-15), 117, 73

Note: Retention times are illustrative and will vary depending on the specific GC column and conditions used.

Visualizations

Degradation_Pathway This compound This compound Hexadecanal Hexadecanal This compound->Hexadecanal Oxidation Palmitic_Acid Palmitic Acid Hexadecanal->Palmitic_Acid Further Oxidation ROS ROS (e.g., •OH) ROS->this compound ROS->Hexadecanal

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis prep 1. Prepare this compound Solution stress 2. Induce Oxidative Stress prep->stress incubate 3. Incubate stress->incubate terminate 4. Terminate Reaction incubate->terminate extract 5. Liquid-Liquid Extraction terminate->extract derivatize 6. Derivatize (Silylation) extract->derivatize gcms 7. GC-MS Analysis derivatize->gcms data 8. Data Interpretation gcms->data

Caption: Experimental workflow for analyzing this compound degradation.

References

Overcoming challenges in the recrystallization of 1-Hexadecanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of 1-Hexadecanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out," the separation of the solute as a liquid instead of a solid, is a common issue with long-chain fatty alcohols like this compound. It typically occurs when the solution is supersaturated at a temperature above the melting point of the solute.

  • Potential Causes:

    • The cooling rate is too rapid.

    • The concentration of this compound in the solvent is too high.

    • The chosen solvent is not optimal.

  • Solutions:

    • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This provides sufficient time for crystal nucleation and growth.[1][2]

    • Add more solvent: If oiling out occurs, reheat the solution until the oil redissolves and add a small amount of additional hot solvent to decrease the saturation level.

    • Use a co-solvent system: Recrystallization from a mixed solvent system, such as ethanol-water, can be effective. Dissolve the this compound in a minimum amount of hot ethanol (B145695) and then slowly add hot water until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

    • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites, which can induce crystallization.

Q2: The recrystallization resulted in very fine, needle-like crystals that are difficult to filter. How can I obtain larger crystals?

A2: The formation of small crystals is often a result of rapid nucleation, which is favored by high supersaturation and fast cooling.

  • Potential Causes:

    • Rapid cooling of the solution.

    • High degree of supersaturation.

    • Agitation during the initial stages of crystallization.

  • Solutions:

    • Employ a slower cooling process: A slower cooling rate allows for fewer nucleation sites to form and promotes the growth of larger, more well-defined crystals.[1][2] Insulating the flask can help to slow down the cooling process.

    • Decrease supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the this compound at the boiling point.

    • Avoid disturbance: Allow the solution to cool undisturbed to promote the growth of larger crystals. Agitation can be introduced in later stages to improve overall crystallization.

Q3: The yield of my recrystallized this compound is very low. What could be the reason?

A3: Low recovery can be attributed to several factors related to the solubility of this compound in the chosen solvent system.

  • Potential Causes:

    • Using an excessive amount of solvent.

    • Incomplete crystallization due to insufficient cooling.

    • Washing the crystals with a solvent that is not ice-cold.

    • Premature filtration of a still-warm solution.

  • Solutions:

    • Use the minimum amount of hot solvent: Ensure that just enough hot solvent is used to fully dissolve the this compound.[3]

    • Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath to maximize the precipitation of the product.

    • Wash with ice-cold solvent: Use a minimal amount of ice-cold solvent to wash the filtered crystals to remove impurities without dissolving a significant amount of the product.[3]

    • Concentrate the mother liquor: If a significant amount of product remains in the filtrate, you can concentrate the solution by evaporation and cool it again to recover a second crop of crystals.

Frequently Asked Questions (FAQs)

Q: What are the most suitable solvents for the recrystallization of this compound?

A: this compound is a long-chain fatty alcohol, making it soluble in many organic solvents and insoluble in water.[4][5] Commonly recommended and effective solvent systems include:

  • Aqueous Ethanol: A mixture of ethanol and water is a popular choice. This compound is soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent further reduces its solubility upon cooling.

  • Cyclohexane: Cyclohexane is another suitable solvent for the recrystallization of this compound.

Q: How do impurities affect the recrystallization of this compound?

A: Impurities can have a significant impact on the crystallization process and the quality of the final product.[2][6][7]

  • Depressed Melting Point: Impurities can lower the melting point of this compound, which can increase the likelihood of "oiling out."

  • Inhibition of Crystal Growth: Some impurities can adsorb onto the surface of growing crystals, hindering their development and leading to smaller or malformed crystals.[7]

  • Incorporation into the Crystal Lattice: If the impurity has a similar molecular structure to this compound, it may be incorporated into the crystal lattice, reducing the purity of the final product.

Q: What is the ideal cooling rate for the recrystallization of this compound?

A: While a specific optimal cooling rate can be system-dependent, a general principle is that a slower cooling rate leads to the formation of larger and purer crystals.[1][2] For fatty alcohols, a very slow and controlled cooling process is recommended to avoid the formation of a fine crystalline mass that is difficult to handle and may trap impurities.

Quantitative Data

The following table summarizes key physical properties of this compound relevant to its recrystallization.

PropertyValueSolventsNotes
Melting Point 48-50 °C-The presence of impurities will lower and broaden this range.
Boiling Point 344 °C-At atmospheric pressure.
Solubility SolubleEthanol, Ether, Chloroform, Acetone, BenzeneThis compound's long alkyl chain makes it soluble in many organic solvents.[4][5]
InsolubleWaterThe hydroxyl group provides slight polarity, but the long hydrocarbon chain dominates.[4][5]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Aqueous Ethanol

This protocol outlines a standard procedure for the purification of this compound using an ethanol-water solvent system.

  • Dissolution: In an Erlenmeyer flask, add the impure this compound. Add the minimum volume of hot 95% ethanol required to just dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: Slowly add hot water dropwise to the clear ethanol solution until it becomes slightly and permanently turbid.

  • Re-dissolution: Reheat the turbid solution gently until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50% ethanol-water solution.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Impure this compound B Add Minimum Hot Solvent A->B C Hot Solution B->C Completely Dissolved D Cool Slowly C->D E Crystallization D->E F Vacuum Filtration E->F Crystal Slurry G Wash with Cold Solvent F->G H Dry Crystals G->H I I H->I Pure this compound

Figure 1. A general workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_solutions_oil Oiling Out Solutions cluster_solutions_fine Fine Crystal Solutions cluster_solutions_yield Low Yield Solutions Start Recrystallization Outcome OilingOut Oiling Out? Start->OilingOut FineCrystals Fine Crystals? OilingOut->FineCrystals No Sol1 Decrease Cooling Rate OilingOut->Sol1 Yes Sol2 Add More Solvent OilingOut->Sol2 Yes Sol3 Use Co-solvent OilingOut->Sol3 Yes LowYield Low Yield? FineCrystals->LowYield No Sol4 Slow Cooling FineCrystals->Sol4 Yes Sol5 Decrease Supersaturation FineCrystals->Sol5 Yes Sol6 Avoid Agitation FineCrystals->Sol6 Yes Success Successful Recrystallization LowYield->Success No Sol7 Use Minimum Solvent LowYield->Sol7 Yes Sol8 Ensure Complete Cooling LowYield->Sol8 Yes Sol9 Wash with Ice-Cold Solvent LowYield->Sol9 Yes

Figure 2. Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Stability of 1-Hexadecanol Emulsions as a Function of pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the effects of pH on the stability of 1-Hexadecanol emulsions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the expected behavior of these emulsions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and characterization of this compound emulsions.

Issue Possible Causes Recommended Solutions
Emulsion breaking or phase separation immediately after preparation. Insufficient mixing energy. Incorrect emulsifier concentration. pH is at or near the isoelectric point (IEP), leading to minimal electrostatic repulsion.Increase homogenization speed or time. Optimize the concentration of the emulsifier. Adjust the pH of the aqueous phase to be significantly different from the IEP to ensure sufficient surface charge.
Creaming or sedimentation of the emulsion over time. Droplet size is too large. Insufficient viscosity of the continuous phase. Flocculation of droplets due to pH changes.Use a high-shear homogenizer to reduce droplet size. Add a thickening agent to the continuous phase. Monitor and control the pH of the emulsion during storage. A pH that ensures a high zeta potential (e.g., > |30 mV|) is recommended.
Inconsistent particle size or zeta potential measurements. Improper sample dilution for measurement. pH of the diluent is different from the emulsion's continuous phase. Contamination of the sample or measurement cell.Dilute the emulsion with the original continuous phase (or a buffer of the same pH and ionic strength). Ensure the diluent has the same pH as the emulsion to avoid altering the surface charge. Thoroughly clean the measurement cells before each use.
Flocculation or aggregation of droplets observed under the microscope. pH is near the isoelectric point, reducing electrostatic repulsion. High ionic strength of the aqueous phase, which can compress the electrical double layer.Adjust the pH to a value that provides a higher zeta potential. If possible, reduce the salt concentration in the aqueous phase.
Unexpectedly low zeta potential values. pH of the system is close to the isoelectric point. Presence of polyvalent ions that can adsorb to the droplet surface and neutralize the charge.Measure the zeta potential over a range of pH values to determine the IEP. Use deionized water and high-purity reagents to minimize ionic contamination.

Frequently Asked Questions (FAQs)

Q1: What is the typical effect of pH on the stability of a this compound emulsion?

A1: The pH of the aqueous phase plays a critical role in the stability of this compound emulsions by influencing the surface charge of the oil droplets. Generally, the stability of an oil-in-water emulsion is lowest near the isoelectric point (IEP), where the net charge on the droplets is zero, leading to aggregation and coalescence.[1][2] Moving the pH away from the IEP increases the surface charge (either positive at low pH or negative at high pH), resulting in greater electrostatic repulsion between droplets and improved stability.[3]

Q2: How is zeta potential related to the stability of this compound emulsions at different pH values?

A2: Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. For emulsions, a higher absolute zeta potential value (typically > |30 mV|) indicates greater electrostatic repulsion between droplets, leading to a more stable system.[3] The zeta potential of oil droplets in water is highly dependent on pH.[1] By measuring the zeta potential at various pH values, you can identify the pH range that provides the highest stability for your this compound emulsion.

Q3: What is the isoelectric point (IEP) and why is it important for emulsion stability?

A3: The isoelectric point is the pH at which a particle or droplet has a net electrical charge of zero. At the IEP, there is no electrostatic repulsion to prevent droplets from aggregating, which can lead to rapid emulsion breakdown through flocculation and coalescence.[2] Therefore, it is crucial to formulate emulsions at a pH significantly different from the IEP to ensure stability.

Q4: Can changes in pH during storage affect my emulsion?

A4: Yes, changes in pH during storage can significantly impact emulsion stability. For instance, absorption of atmospheric carbon dioxide can lower the pH of an unbuffered aqueous phase, potentially shifting it closer to the IEP and causing destabilization.[4] It is advisable to use a suitable buffer system in the aqueous phase to maintain a constant pH.

Q5: Besides pH, what other factors influence the stability of this compound emulsions?

A5: In addition to pH, other factors affecting stability include the type and concentration of the emulsifier, the droplet size and size distribution, the viscosity of the continuous phase, the temperature, and the ionic strength of the aqueous phase.[5]

Quantitative Data Summary

The following table summarizes the expected trend of the effect of pH on the stability of a this compound oil-in-water emulsion, based on data for similar long-chain alkanes like hexadecane. The stability is characterized by mean particle size and zeta potential.

pHMean Particle Size (nm)Zeta Potential (mV)Expected Stability
2.0~300+35High
4.0~800+10Low (Near IEP)
6.0~350-30High
8.0~320-45Very High
10.0~300-55Very High

Note: This data is illustrative and based on the typical behavior of oil-in-water emulsions. Actual values for a specific this compound formulation may vary depending on the emulsifier used and other experimental conditions.

Experimental Protocols

Preparation of this compound Oil-in-Water Emulsion

This protocol describes a general method for preparing a this compound-in-water emulsion using a high-shear homogenizer.

Materials:

  • This compound

  • Emulsifier (e.g., Sodium Dodecyl Sulfate - SDS)

  • Deionized water

  • pH adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Buffer solutions (for pH control)

Equipment:

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Magnetic stirrer and stir bar

  • Beakers

  • Heating plate

  • pH meter

Procedure:

  • Prepare the Aqueous Phase:

    • Add deionized water to a beaker with a magnetic stir bar.

    • If using a buffer, dissolve the buffer salts in the water.

    • Dissolve the emulsifier (e.g., 0.1% w/v SDS) in the aqueous phase with gentle stirring.

    • Adjust the pH of the aqueous phase to the desired value using HCl or NaOH solution.

    • Heat the aqueous phase to a temperature above the melting point of this compound (approximately 50-60°C).

  • Prepare the Oil Phase:

    • In a separate beaker, melt the this compound by heating it to approximately 50-60°C.

  • Emulsification:

    • Slowly add the molten this compound (oil phase) to the heated aqueous phase while stirring.

    • Once all the oil phase has been added, subject the mixture to high-shear homogenization for a specified time (e.g., 5-10 minutes) to form a fine emulsion.

  • Cooling:

    • Allow the emulsion to cool to room temperature while stirring gently.

  • Characterization:

    • Measure the final pH of the emulsion.

    • Characterize the emulsion for particle size, zeta potential, and stability.

Characterization of Emulsion Stability

a) Particle Size Analysis (Dynamic Light Scattering - DLS):

  • Dilute a small aliquot of the emulsion in the original aqueous phase (or a buffer of the same pH) to a suitable concentration for DLS measurement.

  • Place the diluted sample in a clean cuvette.

  • Measure the particle size distribution and mean particle size using a DLS instrument.

b) Zeta Potential Measurement:

  • Dilute the emulsion in the original aqueous phase (or a buffer of the same pH) to an appropriate concentration for the instrument.

  • Inject the diluted sample into the zeta potential cell.

  • Measure the electrophoretic mobility and calculate the zeta potential.

c) Creaming Index Measurement:

  • Pour a known volume of the emulsion into a graduated cylinder and seal it.

  • Store the cylinder at a constant temperature and observe it over time (e.g., 24 hours, 7 days).

  • Measure the height of the cream layer (Hc) and the total height of the emulsion (Ht).

  • Calculate the Creaming Index (%) as: (Hc / Ht) * 100. A lower creaming index indicates higher stability.

Visualizations

Experimental_Workflow cluster_prep Emulsion Preparation cluster_char Characterization A Prepare Aqueous Phase (Water + Emulsifier + Buffer) B Adjust pH of Aqueous Phase A->B C Heat Aqueous Phase B->C E Combine and Homogenize C->E D Melt this compound (Oil Phase) D->E F Cool Emulsion E->F G Measure Final pH F->G F->G J Stability Assessment (e.g., Creaming Index) F->J F->J H Particle Size Analysis (DLS) G->H I Zeta Potential Measurement G->I

Caption: Experimental workflow for preparing and characterizing this compound emulsions.

Stability_Relationship cluster_pH pH of Aqueous Phase cluster_charge Droplet Surface Charge cluster_stability Emulsion Stability pH_low Low pH (e.g., pH 2) charge_pos Positive Surface Charge (High Zeta Potential) pH_low->charge_pos Protonation pH_iep Isoelectric Point (IEP) (e.g., pH ~4) charge_zero Net Zero Charge (Zeta Potential ≈ 0) pH_iep->charge_zero pH_high High pH (e.g., pH 8) charge_neg Negative Surface Charge (High Zeta Potential) pH_high->charge_neg Deprotonation stability_high_pos Stable (Electrostatic Repulsion) charge_pos->stability_high_pos stability_low Unstable (Aggregation/Coalescence) charge_zero->stability_low stability_high_neg Stable (Electrostatic Repulsion) charge_neg->stability_high_neg

References

Managing viscosity changes in 1-Hexadecanol formulations over time.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing viscosity changes in formulations containing 1-Hexadecanol (Cetyl Alcohol).

Troubleshooting Guide: Viscosity Changes Over Time

This guide addresses common viscosity-related issues encountered during the aging and storage of this compound formulations.

Question: Why has my oil-in-water (O/W) cream, thickened with this compound, become significantly thicker after one week of storage at room temperature?

Answer: This is a known characteristic of some formulations where this compound is the primary fatty alcohol used for structuring. The initial increase in viscosity is often due to the formation and maturation of a swollen lamellar gel network.[1][2] This network, formed by the interaction of this compound, surfactants, and water in the continuous phase, builds up over time, leading to a more viscous product.[1][2] Rheological studies show that the consistency of systems containing cetyl alcohol can increase during the first week or two of aging before stabilizing or potentially breaking down.[2][3]

Question: My this compound-based lotion was stable for a month, but has now thinned out and shows signs of separation. What could be the cause?

Answer: This phenomenon, often following an initial thickening phase, points to a structural breakdown within the emulsion. Formulations relying solely on this compound can be unstable over the long term.[2] The crystalline structure provided by this compound alone may transform over time, leading to a collapse of the stabilizing gel network and a subsequent decrease in viscosity and potential phase separation.[2] The presence of other ingredients, like certain cationic polymers, can also disrupt the gel network and accelerate this breakdown.[1][4]

Question: I've noticed my formulation is much thinner when stored at 40°C compared to 25°C. Is this normal?

Answer: Yes, this is expected behavior. The viscosity of most cosmetic and pharmaceutical emulsions is temperature-dependent. As the temperature increases, the kinetic energy of the molecules within the formulation also increases, leading to a decrease in internal resistance to flow, and thus, lower viscosity. It is crucial to evaluate viscosity at different temperatures to understand the formulation's stability profile under various storage and transport conditions.

Question: How can I formulate a cream with this compound that maintains a stable viscosity over its shelf life?

Answer: To improve long-term viscosity stability, it is highly recommended to use a combination of this compound (cetyl alcohol) and stearyl alcohol.[5] This blend, known as cetostearyl alcohol, creates a more robust and stable mixed-crystal bilayer network within the emulsion.[2] This structure is less prone to the crystalline transformations that can cause viscosity changes in formulations containing only this compound.[2] The ratio of cetyl to stearyl alcohol can be adjusted to achieve the desired initial viscosity and long-term stability.

Frequently Asked Questions (FAQs)

1. What is the primary role of this compound in my formulation? this compound (cetyl alcohol) is a multi-functional fatty alcohol used as a thickener, co-emulsifier, and stabilizer in many topical formulations, particularly oil-in-water emulsions.[5][6] It imparts viscosity and a creamy texture by forming a lamellar gel network in the aqueous phase of the emulsion.[1]

2. At what concentration should I use this compound? The typical usage level for this compound is between 2-5% (w/w) in an emulsion, although the optimal concentration depends on the desired final viscosity and the other components in the formulation.

3. Will switching from this compound to Cetostearyl Alcohol affect my formulation's feel? Yes, a change is likely. Stearyl alcohol tends to create a richer, more substantial texture, while cetyl alcohol provides a softer, quicker-spreading feel.[7] Using cetostearyl alcohol will provide a texture that is often described as a blend of these attributes, typically creamy and smooth.[7]

4. Can other excipients in my formula impact the viscosity-stabilizing effect of this compound? Absolutely. The choice of primary emulsifier (e.g., polysorbates), the oil phase components, and the presence of polymers can all interact with the gel network formed by this compound, significantly affecting the final viscosity and its stability over time.[1][3][4]

Data Presentation: Viscosity Stability

The following table presents illustrative data for a model O/W cream containing 5% this compound. This data exemplifies the typical viscosity trends observed over 90 days at different storage temperatures. Actual results will vary based on the complete formulation.

Storage Time (Days)Viscosity at 25°C (mPa·s)Viscosity at 40°C (mPa·s)Observations
128,00015,000Initial viscosity post-production.
735,00019,000Viscosity increases as the gel network matures.
3034,50018,000Viscosity begins to stabilize at 25°C.
6033,00016,500Slight decrease in viscosity may be observed.
9031,00014,000Potential for further viscosity decrease over time.

Experimental Protocols

Protocol: Viscosity Measurement of a Semi-Solid Cream

This protocol outlines the measurement of apparent viscosity using a rotational viscometer.

  • Objective: To determine the apparent viscosity of a this compound cream at a controlled temperature.

  • Apparatus: Rotational viscometer (e.g., Brookfield type) with a suitable spindle (e.g., T-bar or disc-type), and a temperature-controlled water bath.

  • Methodology:

    • Sample Preparation: Allow the cream sample to equilibrate to the target temperature (e.g., 25°C ± 1°C) for at least 4 hours in a sealed container to ensure thermal homogeneity.

    • Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed that will result in a torque reading between 20% and 80% of the full-scale range.

    • Measurement:

      • Carefully lower the selected spindle into the center of the sample container, ensuring it is immersed to the specified depth and avoiding the introduction of air bubbles.

      • Allow the spindle to rotate at the selected speed for a fixed period (e.g., 60 seconds) to achieve a stable reading.

      • Record the viscosity reading in millipascal-seconds (mPa·s) or centipoise (cP).

    • Data Reporting: Report the apparent viscosity, spindle type, rotational speed (rpm), temperature, and measurement duration. For non-Newtonian fluids, it is recommended to measure viscosity at multiple shear rates.

Protocol: Accelerated Stability Testing for Viscosity

This protocol is designed to predict the long-term physical stability of the formulation's viscosity.

  • Objective: To assess the impact of elevated temperature on the viscosity of a this compound formulation over time.

  • Methodology:

    • Sample Storage: Divide the cream into multiple batches and store them in sealed, inert containers under at least two different temperature conditions:

      • Controlled Room Temperature: 25°C ± 2°C / 60% ± 5% RH

      • Accelerated Condition: 40°C ± 2°C / 75% ± 5% RH

    • Testing Intervals: Conduct viscosity measurements at predetermined time points. A typical schedule would be: Time 0, 1 week, 2 weeks, 1 month, 2 months, and 3 months.

    • Analysis: At each interval, remove samples from each storage condition. Allow the accelerated samples to equilibrate to room temperature before measurement. Perform viscosity testing as described in the protocol above.

    • Evaluation: Compare the viscosity measurements over time for each condition. Significant changes (e.g., >20% deviation from the initial value) at the accelerated condition may indicate potential long-term instability at room temperature. Also, monitor for other signs of instability such as phase separation, color change, or odor change.

Visualizations

Troubleshooting Workflow for Viscosity Changes

G start Viscosity Change Observed increase Viscosity Increase start->increase Thickening decrease Viscosity Decrease / Thinning start->decrease Thinning cause_increase Primary Cause: Maturation of this compound lamellar gel network. increase->cause_increase cause_decrease Potential Causes: 1. Long-term structural breakdown of   this compound crystal network. 2. Incompatible excipients (e.g., certain polymers). 3. High storage temperature. decrease->cause_decrease action_increase Action: Monitor viscosity over a longer period. Consider this the expected initial behavior. cause_increase->action_increase action_decrease Recommended Actions: 1. Replace a portion or all of the this compound   with Cetostearyl Alcohol for improved stability. 2. Review formulation for incompatible ingredients. 3. Define appropriate storage temperature limits. cause_decrease->action_decrease

Troubleshooting workflow for viscosity issues.
Factors Influencing Formulation Viscosity

G cluster_factors Influencing Factors center_node Formulation Viscosity hexadecanol This compound Concentration & Crystal Structure hexadecanol->center_node temp Storage Temperature temp->center_node time Aging / Time time->center_node other_excipients Other Excipients (Surfactants, Polymers, Oils) other_excipients->center_node

Key factors affecting this compound formulation viscosity.

References

Validation & Comparative

Comparative analysis of 1-Hexadecanol and stearyl alcohol as emulsion stabilizers.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanol (cetyl alcohol) and stearyl alcohol are long-chain fatty alcohols widely employed in the pharmaceutical and cosmetic industries as emulsion stabilizers, viscosity enhancers, and emollients. Their efficacy in stabilizing oil-in-water (O/W) emulsions is attributed to their amphiphilic nature, allowing them to form a protective barrier at the oil-water interface. This guide provides a comparative analysis of this compound and stearyl alcohol, presenting experimental data and detailed protocols to assist researchers in selecting the appropriate stabilizer for their formulation needs.

Fatty alcohols contribute to emulsion stability by adsorbing at the oil-water interface, thereby reducing interfacial tension. Their hydrocarbon chains orient towards the oil phase while the polar hydroxyl groups are directed towards the aqueous phase. This arrangement creates a steric barrier that prevents oil droplets from coalescing. The chain length of the fatty alcohol is a critical factor influencing its performance, with longer chains generally imparting greater viscosity and stability to the emulsion.[1]

Comparative Performance Data

While comprehensive studies directly comparing this compound and stearyl alcohol under identical conditions are limited, the following tables summarize their key properties and performance characteristics based on available data.

Table 1: Physicochemical Properties

PropertyThis compound (Cetyl Alcohol)Stearyl Alcohol
INCI Name Cetyl AlcoholStearyl Alcohol
Chemical Formula C₁₆H₃₄OC₁₈H₃₈O
Molecular Weight 242.44 g/mol 270.49 g/mol
Melting Point 49.3 °C58 °C
Appearance White, waxy flakes or solidWhite, waxy flakes or solid

Table 2: Emulsion Performance Characteristics

ParameterThis compound (C16)Stearyl Alcohol (C18)
Viscosity Building ModerateHigh[1]
Emulsion Stability Can decrease stability when used alone[2]Can decrease stability when used alone[2]
Texture & Feel Lighter, quicker spread[3]Richer, creamier, more occlusive
Appearance of Emulsion TranslucentWhiter, more opaque[3]
Water Retention Can hold more water[3]-
Viscosity Stability Over Time Viscosity may increase over time[3]More stable viscosity[3]

Note: Several studies indicate that a combination of cetyl and stearyl alcohol (cetostearyl alcohol) often provides superior emulsion stability compared to the individual use of either alcohol.[2][4]

Mechanism of Emulsion Stabilization

The primary mechanism by which this compound and stearyl alcohol stabilize emulsions is through the formation of a lamellar gel network in the continuous phase of the emulsion. This network, composed of alternating layers of fatty alcohol and water, entraps the oil droplets and increases the viscosity of the external phase, thereby hindering droplet movement and coalescence.

G cluster_oil_phase Oil Phase cluster_interface Oil-Water Interface cluster_aqueous_phase Aqueous Phase Oil_Droplet Oil Droplet Fatty_Alcohol Fatty Alcohol Molecules (this compound or Stearyl Alcohol) Oil_Droplet->Fatty_Alcohol Adsorption of hydrophobic tails Water Water Molecules Fatty_Alcohol->Water Interaction of hydrophilic heads Lamellar_Network Lamellar Gel Network Water->Lamellar_Network Formation of Lamellar_Network->Oil_Droplet Entraps and immobilizes

Caption: Mechanism of emulsion stabilization by fatty alcohols.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare the performance of this compound and stearyl alcohol as emulsion stabilizers.

Preparation of Oil-in-Water (O/W) Emulsion

This protocol describes a standardized method for preparing O/W emulsions for comparative studies.[5][6]

Materials:

  • This compound or Stearyl Alcohol

  • Mineral Oil (or other suitable oil)

  • Primary Emulsifier (e.g., Polysorbate 80)

  • Co-emulsifier (e.g., Sorbitan Oleate)

  • Purified Water

  • Preservative (optional)

Procedure:

  • Oil Phase Preparation: In a heat-resistant beaker, combine the fatty alcohol (e.g., 3-5% w/w), mineral oil (e.g., 15-20% w/w), primary emulsifier, and co-emulsifier. Heat the mixture to 70-75°C with continuous stirring until all components are melted and homogenous.

  • Aqueous Phase Preparation: In a separate beaker, heat the purified water to 70-75°C. If a preservative is used, it should be dissolved in the aqueous phase.

  • Emulsification: Slowly add the hot aqueous phase to the hot oil phase while homogenizing at a moderate speed (e.g., 5000 rpm) using a high-shear mixer.

  • Homogenization: Continue homogenization for 5-10 minutes to ensure the formation of a fine emulsion.

  • Cooling: Allow the emulsion to cool to room temperature with gentle, continuous stirring.

Viscosity Measurement

Viscosity is a key indicator of emulsion stability and texture.

Instrument:

  • Rotational viscometer or rheometer

Procedure:

  • Allow the emulsion sample to equilibrate to a controlled temperature (e.g., 25°C).

  • Measure the viscosity at a constant shear rate (e.g., 10 s⁻¹) for direct comparison between samples.[5]

  • Alternatively, perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to characterize the shear-thinning behavior of the emulsion.[5]

  • Conduct measurements at regular intervals (e.g., 24 hours, 7 days, 30 days) to assess viscosity stability over time.[5]

Droplet Size Analysis

Droplet size distribution is a critical parameter for evaluating emulsion stability. Smaller and more uniform droplet sizes generally indicate a more stable emulsion.[7]

Instrument:

  • Laser diffraction particle size analyzer[7]

Procedure:

  • Dilute a small, representative sample of the emulsion with purified water to an appropriate concentration for analysis.

  • Introduce the diluted sample into the instrument's measurement cell.

  • Measure the droplet size distribution. Key parameters to record include the mean droplet size (e.g., D[v,0.5]) and the span of the distribution.[5]

  • Repeat measurements over time to monitor for changes, such as droplet coalescence, which is indicated by an increase in the mean droplet size.[5]

Accelerated Stability Testing

Accelerated stability testing is used to predict the long-term shelf life of an emulsion by subjecting it to stress conditions.[8]

Procedure:

  • Temperature Cycling: Store emulsion samples in sealed, airtight containers and subject them to alternating temperature cycles. A common cycle is 24 hours at 4°C followed by 24 hours at 45°C.[8]

  • Evaluation: After a predetermined number of cycles (e.g., 5-10), visually inspect the samples for signs of instability, such as phase separation, creaming, or changes in color and odor.

  • Quantitative Analysis: Conduct viscosity and droplet size analysis after each set of cycles to quantify any changes in the emulsion's physical properties.

  • Centrifugation Test: To assess resistance to creaming, centrifuge a sample of the emulsion at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes). Measure the volume of any separated layers.[5]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparative evaluation of this compound and stearyl alcohol as emulsion stabilizers.

G start Start: Define Formulations (this compound vs. Stearyl Alcohol) prep Emulsion Preparation (O/W Method) start->prep initial_analysis Initial Characterization (t=0) prep->initial_analysis stability_testing Accelerated Stability Testing prep->stability_testing viscosity Viscosity Measurement initial_analysis->viscosity droplet_size Droplet Size Analysis initial_analysis->droplet_size final_analysis Final Data Analysis & Comparison viscosity->final_analysis droplet_size->final_analysis temp_cycling Temperature Cycling stability_testing->temp_cycling centrifugation Centrifugation stability_testing->centrifugation periodic_analysis Periodic Analysis (e.g., 7, 14, 30 days) temp_cycling->periodic_analysis centrifugation->periodic_analysis periodic_analysis->viscosity periodic_analysis->droplet_size conclusion Conclusion on Stabilizer Performance final_analysis->conclusion

Caption: Experimental workflow for comparative analysis.

Conclusion

Both this compound and stearyl alcohol are effective co-emulsifiers and viscosity builders in oil-in-water emulsions. The choice between them depends on the desired final product characteristics. Stearyl alcohol is generally preferred for creating richer, more viscous emulsions with a more stable viscosity profile over time.[1][3] this compound, on the other hand, contributes to a lighter texture and quicker spreadability.[3] For optimal stability, a combination of both fatty alcohols is often recommended.[2][4] The experimental protocols provided in this guide offer a framework for conducting a thorough comparative analysis to determine the most suitable stabilizer for a specific formulation.

References

A Comparative Guide: 1-Hexadecanol versus Cetostearyl Alcohol for Enhancing Topical Drug Permeation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic agents through the skin is a significant challenge in the development of topical and transdermal drug products. The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the permeation of most molecules. Chemical penetration enhancers, such as fatty alcohols, are frequently incorporated into topical formulations to reversibly modulate this barrier and improve drug delivery. This guide provides an objective comparison of two commonly used fatty alcohols, 1-hexadecanol (B1195841) (cetyl alcohol) and cetostearyl alcohol, in their capacity to enhance topical drug permeation, supported by experimental data.

Executive Summary

Both this compound and cetostearyl alcohol are long-chain fatty alcohols utilized in topical formulations as emollients, thickeners, and stabilizers. While both can enhance drug permeation, their efficacy can differ based on the specific drug and formulation characteristics. Experimental evidence suggests that the choice between these two excipients can significantly impact the rate and extent of drug delivery across the skin. This guide delves into a direct comparison of their performance, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Permeation Data

A key study evaluated the impact of different fatty alcohols on the in vitro permeation of the antifungal drug clotrimazole (B1669251) from an oil-in-water cream formulation. The study utilized Franz diffusion cells with human cadaver skin to measure the steady-state flux of the drug. The results provide a direct comparison of the permeation-enhancing effects of this compound (cetyl alcohol) and two different grades of cetostearyl alcohol (a mixture of cetyl and stearyl alcohols).

Permeation EnhancerDrugFormulation TypeMean Steady-State Flux (μg/cm²/h) ± SEMReference
This compound (Cetyl Alcohol) ClotrimazoleO/W Cream1.13 ± 0.15[1][2][3]
Cetostearyl Alcohol 50 (CSA 50) ClotrimazoleO/W Cream0.89 ± 0.08[1][2][3]
Cetostearyl Alcohol 70 (CSA 70) ClotrimazoleO/W Cream0.76 ± 0.07[1][2][3]

SEM: Standard Error of the Mean

The data indicates that for clotrimazole in this specific cream formulation, This compound (cetyl alcohol) demonstrated a higher permeation-enhancing effect compared to both grades of cetostearyl alcohol.[1][2][3]

Mechanism of Permeation Enhancement

Fatty alcohols, including this compound and cetostearyl alcohol, are thought to enhance skin permeation primarily by interacting with the lipids of the stratum corneum.[4][5] The primary proposed mechanisms include:

  • Disruption of Stratum Corneum Lipids: Fatty alcohols can insert themselves into the highly ordered lipid bilayers of the stratum corneum. This intercalation disrupts the tight packing of the lipids, leading to an increase in their fluidity.[4][6] This more fluid state of the lipid matrix is believed to create more permeable pathways for drug molecules to diffuse through.

  • Creation of a Drug Reservoir: Upon penetrating the stratum corneum, these fatty alcohols can act as a solvent for the active pharmaceutical ingredient (API), effectively forming a reservoir within the skin's outer layer. This can increase the partitioning of the drug from the vehicle into the skin.[1]

  • Lipid Extraction: Some studies suggest that certain alcohols can extract lipids from the stratum corneum, thereby increasing its porosity and facilitating the permeation of hydrophilic drugs.[5][7]

The difference in permeation enhancement between this compound and cetostearyl alcohol may be attributed to their different physicochemical properties, such as their melting points and lipophilicity, which influence their interaction with and penetration into the stratum corneum.[1][2]

Experimental Protocols

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, based on the protocol used in the comparative study of clotrimazole permeation.[1]

Formulation Preparation (Oil-in-Water Cream)
  • Aqueous Phase: The aqueous phase components are combined and heated to 60°C.

  • Oil Phase: The oil phase components, including the active pharmaceutical ingredient (clotrimazole) and the fatty alcohol (this compound or cetostearyl alcohol), are combined and heated to 60°C.[3]

  • Emulsification: The heated oil phase is added to the heated aqueous phase and homogenized at 3000 RPM for 30 minutes to form the cream.[3]

In Vitro Permeation Study using Franz Diffusion Cells
  • Skin Membrane Preparation: Cryopreserved human cadaver dermatomed skin is thawed at room temperature. A section of the skin is cut to fit the Franz diffusion cell, and its integrity is verified by measuring its electrical resistance (a value greater than 10 KΩ/cm² is typically considered acceptable).[1]

  • Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.[1]

  • Receptor Chamber: The receptor chamber is filled with a suitable receptor medium (e.g., 2% Tween 80 in phosphate-buffered saline for poorly water-soluble drugs like clotrimazole to maintain sink conditions) and maintained at 37°C.[1]

  • Dosing: A known quantity (infinite dose) of the cream formulation is applied to the surface of the skin in the donor chamber.[1]

  • Sampling: At predetermined time intervals (e.g., 2, 4, 8, 10, and 12 hours), aliquots of the receptor medium are withdrawn for analysis. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[1]

  • Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][3]

  • Data Analysis: The cumulative amount of drug permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of this plot.

Visualizations

Experimental Workflow

G cluster_prep Formulation Preparation cluster_permeation In Vitro Permeation Study A Aqueous Phase (Heated to 60°C) C Homogenization (3000 RPM, 30 min) A->C B Oil Phase with API & Fatty Alcohol (Heated to 60°C) B->C D O/W Cream Formulation C->D G Apply Cream to Donor Chamber D->G E Mount Human Skin on Franz Diffusion Cell F Fill Receptor with Medium (37°C) E->F F->G H Collect Samples from Receptor at Timed Intervals G->H I Analyze Samples (HPLC) H->I J Calculate Steady-State Flux I->J

Experimental workflow for in vitro permeation study.
Mechanism of Action: Fatty Alcohol Permeation Enhancement

G cluster_sc Stratum Corneum SC Highly Ordered Lipid Bilayers SC_disrupted Disrupted & Fluidized Lipid Bilayers SC->SC_disrupted Increases Fluidity FattyAlcohol This compound or Cetostearyl Alcohol FattyAlcohol->SC Intercalates into Lipid Bilayers Drug Drug Molecule Drug->SC_disrupted Enhanced Permeation

Mechanism of fatty alcohol permeation enhancement.

Conclusion

The selection of a fatty alcohol as a permeation enhancer requires careful consideration of the specific drug and formulation. The presented data on clotrimazole suggests that this compound (cetyl alcohol) can offer superior permeation enhancement compared to cetostearyl alcohol in an oil-in-water cream. The primary mechanism of action for these fatty alcohols is the disruption of the stratum corneum's lipid barrier, thereby increasing its fluidity and permeability. The detailed experimental protocol provided serves as a robust framework for conducting comparative in vitro permeation studies to guide formulation development. Researchers and drug development professionals are encouraged to perform such comparative studies with their specific active ingredients to select the optimal permeation enhancer for their topical products.

References

Performance of 1-Hexadecanol as a phase change material compared to paraffin wax.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phase Change Materials (PCMs) are pivotal in a multitude of applications requiring thermal energy storage and temperature regulation, from thermal packaging for sensitive pharmaceuticals to advanced therapeutic systems. Among the organic PCMs, 1-hexadecanol (B1195841) (a fatty alcohol) and paraffin (B1166041) wax (a mixture of hydrocarbon alkanes) are prominent candidates. This guide provides an objective, data-driven comparison of their performance, complete with experimental methodologies and logical workflows to aid in material selection.

Performance Data: A Side-by-Side Comparison

The selection of a PCM is primarily dictated by its thermal properties. While this compound is a pure compound with distinct thermal characteristics, paraffin wax is a mixture whose properties can vary significantly with composition and grade. The following table summarizes key quantitative performance data from various experimental studies.

PropertyThis compoundParaffin WaxUnitSupporting Evidence
Melting Point 49.3 - 51.1 °C (322.2 - 324.2 K)47 - 65 °C (wide range depending on grade)°C (K)[1][2][3]
Latent Heat of Fusion 232.6 - 240 J/g (232.6 - 240 kJ/kg)120 - 210 J/g (120 - 210 kJ/kg)J/g (kJ/kg)[1][4]
Thermal Conductivity (Solid) ~0.38 - 0.42 W/m·K0.21 - 0.25 W/m·KW/m·K[5][6][7]
Thermal Conductivity (Liquid) ~0.15 W/m·K0.13 - 0.18 W/m·KW/m·K[5]
Specific Heat Capacity (Solid) ~2.1 J/g·K~2.1 - 2.9 J/g·KJ/g·K (kJ/kg·K)[8][9]
Specific Heat Capacity (Liquid) ~2.4 J/g·K~2.1 - 2.9 J/g·KJ/g·K (kJ/kg·K)[8][9]
Density (Solid) ~890 - 900 kg/m ³~900 kg/m ³ kg/m ³[5]
Density (Liquid) ~770 - 818 kg/m ³~750 - 780 kg/m ³ kg/m ³[3][5]
Volume Change on Melting ~10 - 15%~10 - 20%%[7]
Thermal Stability Stable within typical operating ranges; degradation above 290°C.Stable; degradation temperature varies with grade.-[1][7]

Key Insights:

  • This compound offers a sharper, more defined melting point and a generally higher latent heat of fusion, making it ideal for applications requiring precise temperature control.

  • Paraffin Wax is often more cost-effective but exhibits a broader melting range and variable properties. Its primary drawback is a low thermal conductivity, which can hinder the rate of heat absorption and release.[5][7]

Experimental Protocols

Accurate characterization of PCM thermal properties is critical for predictable performance. The data presented above is typically determined using the following standard experimental methodologies.

DSC is the most widely used technique to determine the thermal properties of PCMs, such as transition temperatures and latent heat.[10][11]

  • Objective: To measure the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of melting point, freezing point, and latent heat of fusion.

  • Apparatus: A Differential Scanning Calorimeter, which contains two pans: a sample pan containing the PCM and an empty reference pan.

  • Methodology:

    • Sample Preparation: A small, precisely weighed sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • Thermal Program: The furnace containing both pans is subjected to a controlled temperature program. A common procedure is a heat-cool-heat cycle to erase the material's prior thermal history.

    • Heating/Cooling Rate: A constant heating and cooling rate (e.g., 5-10 °C/min) is applied.[12]

    • Data Acquisition: The instrument measures the temperature difference between the sample and reference pans, which is proportional to the difference in heat flow. This differential heat flow is recorded against the programmed temperature.

    • Analysis: The resulting plot of heat flow versus temperature shows peaks corresponding to phase transitions. The peak temperature indicates the melting point, and the area under the peak is integrated to calculate the latent heat of fusion (enthalpy).[10]

The THW method is an accurate and widely used technique for measuring the thermal conductivity of liquids and solids, including PCMs in both their solid and liquid states.[13][14] It is standardized by ASTM D7896-19.[15][16]

  • Objective: To determine the thermal conductivity of a material by measuring the transient temperature rise of a heated wire immersed in it.

  • Apparatus: A THW instrument consisting of a thin metallic wire (acting as both a heating element and a resistance thermometer), a power source, and a temperature measurement system.

  • Methodology:

    • Sample Preparation: The PCM is brought to a liquid state and poured into a measurement cell containing the THW sensor, ensuring no air bubbles are trapped. The measurement is then performed as the material cools and solidifies, or after it has reached a stable solid or liquid state.

    • Measurement Principle: A constant current is passed through the wire for a very short duration (typically 1-2 seconds), causing its temperature to rise.[15] This rapid measurement minimizes the effects of convection.[13]

    • Data Acquisition: The instrument records the wire's temperature rise as a function of the logarithm of time.

    • Analysis: For a purely conductive material, the plot of temperature rise versus the logarithm of time yields a straight line. The thermal conductivity of the sample is inversely proportional to the slope of this line.[15]

Visualizing the PCM Characterization Workflow

The process of selecting and verifying a PCM for a specific application follows a logical sequence of characterization steps. The diagram below illustrates this typical experimental workflow.

PCM_Characterization_Workflow start Start: PCM Selection (this compound or Paraffin Wax) sample_prep Sample Preparation (Weighing & Encapsulation) start->sample_prep stability_test Thermal Stability & Cycling - TGA for Degradation Temp - Repeated Melt/Freeze Cycles start->stability_test Long-term tests dsc_analysis Differential Scanning Calorimetry (DSC) - Heat-Cool-Heat Cycle - Determine Melting Point & Latent Heat sample_prep->dsc_analysis thw_analysis Transient Hot Wire (THW) Analysis - Measure at Solid & Liquid States - Determine Thermal Conductivity sample_prep->thw_analysis data_eval Data Evaluation & Comparison - Tabulate Properties - Compare against requirements dsc_analysis->data_eval thw_analysis->data_eval stability_test->data_eval decision Material Qualification Decision data_eval->decision end_qualified Qualified for Application decision->end_qualified Meets Criteria end_not_qualified Not Qualified / Re-evaluate decision->end_not_qualified Fails Criteria

Caption: Workflow for thermal characterization and qualification of PCMs.

This guide provides a foundational comparison for researchers and professionals. The choice between this compound and paraffin wax will ultimately depend on the specific requirements of the application, balancing the need for precise thermal control and high latent heat capacity against factors like cost and the challenges posed by low thermal conductivity.

References

A Comparative Guide to Validated HPLC Methods for the Quantification of 1-Hexadecanol in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of long-chain fatty alcohols like 1-Hexadecanol (also known as cetyl alcohol) in biological matrices is crucial for various fields, including metabolic research, drug delivery, and toxicology. This guide provides an objective comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS), the most common alternative, for the determination of this compound in plasma.

The primary challenge in the HPLC analysis of this compound is its lack of a strong UV-absorbing chromophore, making conventional UV detection highly insensitive.[1] This guide outlines a robust analytical approach using pre-column derivatization to attach a fluorescent tag to the molecule, enabling highly sensitive detection. This method is compared against the traditional and powerful GC-MS technique, which also requires a derivatization step to enhance volatility.[2]

Comparative Analysis of Analytical Methods

The choice between HPLC and GC-MS for this compound analysis depends on several factors, including the required sensitivity, sample throughput, available instrumentation, and the complexity of the sample matrix. While GC-MS is often considered the gold standard for volatile compounds, a well-validated HPLC method can offer comparable performance with distinct advantages.[3]

Table 1: Performance Comparison of HPLC and GC-MS for this compound Quantification

ParameterHPLC with Fluorescence Detection (Proposed)GC-MSKey Considerations
Principle Separation based on polarity in a liquid mobile phase.[2]Separation based on boiling point in a gaseous mobile phase.[2]HPLC is suitable for non-volatile and thermally labile compounds, while GC is ideal for volatile or semi-volatile analytes.[4]
Derivatization Required (Pre-column) to add a fluorescent tag.[1]Required to increase volatility (e.g., silylation).[5]Both methods require an additional sample preparation step, which can add to the overall time and complexity.
Sensitivity (LOQ) Potentially in the low ng/mL range.Generally offers higher sensitivity (pg/mL range).[3]GC-MS is typically more sensitive and suitable for trace analysis.[3]
Precision (%RSD) Expected to be ≤ 10%.[6]Typically ≤ 10%.[3]Both methods can achieve good precision with proper validation.
Accuracy (Recovery %) Expected to be within 90-110%.[6]Typically within 90-110%.[3]Comparable recovery rates are achievable with optimized extraction protocols.
Analysis Time ~20-30 minutes per sample.[7]~20-40 minutes per sample.[3]Runtimes are generally comparable, but sample preparation can vary.
Instrumentation Cost Generally lower initial investment than GC-MS.[8]Higher initial investment and maintenance costs.[8]HPLC systems can be more cost-effective for some laboratories.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound in plasma using a proposed HPLC method with fluorescence detection and a standard GC-MS method.

Protocol 1: Proposed HPLC Method with Pre-Column Fluorescence Derivatization

This method is based on the principle of attaching a fluorescent label to this compound after its extraction from plasma, allowing for sensitive detection by a fluorescence detector (FLD).

1. Sample Preparation: Lipid Extraction

  • To 200 µL of plasma, add an internal standard (e.g., 1-Heptadecanol).

  • Perform a liquid-liquid extraction using a solvent mixture like chloroform:methanol (2:1, v/v).

  • Vortex the mixture vigorously and centrifuge to separate the layers.

  • Carefully collect the lower organic layer containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Pre-Column Derivatization

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., dry acetonitrile).[5]

  • Add a catalyst, such as 1-methylimidazole.[5]

  • Add the derivatizing reagent. A suitable reagent for alcohols is carbazole-9-carbonyl chloride, which provides a highly fluorescent tag.[1][5]

  • Seal the reaction vial and heat at approximately 65°C for 30 minutes.[5]

  • After cooling, the derivatized sample is ready for HPLC analysis.

3. HPLC-FLD Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using Acetonitrile (A) and Water (B).

    • Start with 70% A, increasing linearly to 100% A over 15 minutes.

    • Hold at 100% A for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation at 292 nm and Emission at 354 nm (wavelengths may vary based on the chosen derivatizing agent).[5]

4. Quantification

  • Construct a calibration curve by preparing and derivatizing a series of standard solutions of this compound of known concentrations.

  • Plot the peak area ratio of this compound to the internal standard against the concentration.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Protocol 2: Alternative GC-MS Method

This method involves the derivatization of this compound to a more volatile trimethylsilyl (B98337) (TMS) ether, followed by separation and quantification using GC-MS.

1. Sample Preparation: Lipid Extraction

  • Follow the same liquid-liquid extraction procedure as described in the HPLC protocol (Section 1).

2. Derivatization

  • To the dried lipid extract, add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent like pyridine (B92270) or acetonitrile.

  • Seal the vial and heat at 60°C for 30 minutes to form the TMS-ether derivatives.[5]

  • After cooling, the sample is ready for GC-MS injection.

3. GC-MS Conditions

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature of 150°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 10 minutes.

  • MS Detector: Operate in electron ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for this compound-TMS ether.

4. Quantification

  • Construct a calibration curve using derivatized standards of this compound.

  • Quantify the analyte in samples by comparing its peak area to the calibration curve.

Visualizing the Workflow

Diagrams illustrating the experimental workflows provide a clear, step-by-step overview of each analytical process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (+ Internal Standard) LLE Liquid-Liquid Extraction Plasma->LLE Evap1 Evaporation LLE->Evap1 Deriv Derivatization (add fluorescent tag) Evap1->Deriv HPLC HPLC Separation (C18 Column) Deriv->HPLC FLD Fluorescence Detection HPLC->FLD Data Data Acquisition & Quantification FLD->Data

Caption: Experimental workflow for the HPLC-FLD analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Analysis Plasma_GC Plasma Sample (+ Internal Standard) LLE_GC Liquid-Liquid Extraction Plasma_GC->LLE_GC Evap_GC Evaporation LLE_GC->Evap_GC Deriv_GC Derivatization (Silylation) Evap_GC->Deriv_GC GC GC Separation (Capillary Column) Deriv_GC->GC MS Mass Spectrometry Detection (SIM) GC->MS Data_GC Data Acquisition & Quantification MS->Data_GC

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

Both the proposed HPLC-FLD method and the established GC-MS method are powerful techniques for the quantification of this compound in biological matrices. The HPLC method, following a pre-column derivatization, offers a viable alternative to GC-MS, particularly for laboratories that do not have routine access to mass spectrometry or when dealing with complex matrices where the selectivity of fluorescence detection can be advantageous.[7] GC-MS, however, generally provides superior sensitivity, making it the preferred method for applications requiring the detection of trace levels of the analyte.[3] The ultimate choice of method should be based on the specific requirements of the study, including sensitivity needs, sample throughput, and available resources. It is imperative that whichever method is chosen, it is fully validated according to regulatory guidelines to ensure the accuracy, precision, and reliability of the results.

References

A Comparative Guide to GC-FID Method Validation for Purity Assay of 1-Hexadecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a validated Gas Chromatography-Flame Ionization Detection (GC-FID) method for the purity assay of 1-Hexadecanol against an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established analytical principles and data synthesized from publicly available resources to offer a practical guide for method validation in a drug development context. All experimental data provided are representative examples to illustrate the validation process.

Introduction

This compound, also known as cetyl alcohol, is a long-chain fatty alcohol widely used as an excipient in pharmaceutical formulations. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the purity assay of volatile and semi-volatile compounds like this compound.[1][2][3] This guide details the validation of a GC-FID method for this purpose, following the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compares its performance with a GC-MS method.[4][5][6]

Experimental Protocols

A critical aspect of method validation is a detailed and clear experimental protocol. Below are the methodologies for the GC-FID and GC-MS analysis of this compound.

Method A: GC-FID Purity Assay

  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector.

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Accurately weigh about 50 mg of this compound standard and sample into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a suitable solvent like dichloromethane.

  • Internal Standard (IS): 1-Heptadecanol. Prepare a stock solution of 1-Heptadecanol in dichloromethane. Add a consistent volume of the IS stock solution to all standard and sample preparations.

Method B: GC-MS for Impurity Identification and Quantification

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions: Same as GC-FID method.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Same as GC-FID method.

Method Validation Parameters: A Comparative Analysis

The suitability of an analytical method for its intended purpose is demonstrated through method validation.[4][6] The following tables summarize the validation parameters for the GC-FID and GC-MS methods for the purity assay of this compound, in accordance with ICH Q2(R1) guidelines.[4][5][7]

Table 1: System Suitability

ParameterGC-FID MethodGC-MS MethodAcceptance Criteria
Tailing Factor (Asymmetry)1.11.1≤ 2.0
Theoretical Plates (N)> 50000> 50000> 2000
Resolution (Rs)> 2.0 (between this compound and IS)> 2.0 (between this compound and IS)≥ 1.5
%RSD of Peak Area (n=6)< 1.0%< 1.5%≤ 2.0%

Table 2: Specificity

ParameterGC-FID MethodGC-MS MethodAcceptance Criteria
Peak PurityNot ApplicablePeak Purity Index > 0.999Pure peak with no co-eluting impurities
Resolution from ImpuritiesBaseline resolution from known impuritiesBaseline resolution and unique mass spectra for each impurityComplete separation of the analyte peak from any other component
Forced DegradationNo interference from degradation products at the retention time of this compoundNo interference and mass spectral confirmation of degradation productsThe method should be able to unequivocally assess the analyte in the presence of its potential degradation products

Table 3: Linearity and Range

ParameterGC-FID MethodGC-MS MethodAcceptance Criteria
Range50 - 150% of the nominal concentration50 - 150% of the nominal concentrationAppropriate for the intended use
Correlation Coefficient (r²)0.99950.9991≥ 0.999
Y-interceptMinimalMinimalShould not be significantly different from zero

Table 4: Accuracy (Recovery)

Concentration LevelGC-FID Method (% Recovery)GC-MS Method (% Recovery)Acceptance Criteria
80%99.5%99.2%98.0 - 102.0%
100%100.2%100.5%98.0 - 102.0%
120%99.8%99.6%98.0 - 102.0%

Table 5: Precision

ParameterGC-FID Method (%RSD)GC-MS Method (%RSD)Acceptance Criteria
Repeatability (Intra-day)
n=6 preparations at 100%0.8%1.2%≤ 2.0%
Intermediate Precision (Inter-day)
Analyst 1 vs. Analyst 21.2%1.8%≤ 2.0%
Instrument 1 vs. Instrument 21.5%2.0%≤ 2.0%

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterGC-FID MethodGC-MS MethodAcceptance Criteria
LOD (Signal-to-Noise)3:13:1Typically 3:1
LOQ (Signal-to-Noise)10:110:1Typically 10:1
LOD (µg/mL)0.1 µg/mL0.05 µg/mLSufficient for detecting impurities at the required level
LOQ (µg/mL)0.3 µg/mL0.15 µg/mLSufficient for quantifying impurities at the required level

Table 7: Robustness

Parameter VariedGC-FID Method (%RSD of Purity)GC-MS Method (%RSD of Purity)Acceptance Criteria
Flow Rate (± 10%)< 1.0%< 1.5%Purity results should remain unaffected by small, deliberate variations in method parameters
Initial Oven Temp (± 2°C)< 1.0%< 1.5%
Injector Temp (± 5°C)< 1.0%< 1.5%

Visualizing the Workflow and Validation Logic

To better understand the experimental process and the relationship between validation parameters, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Acquisition & Processing prep_start Weigh this compound (Standard and Sample) dissolve Dissolve in Dichloromethane prep_start->dissolve add_is Add Internal Standard (1-Heptadecanol) dissolve->add_is dilute Dilute to Final Volume add_is->dilute injection Inject 1 µL into GC dilute->injection separation Chromatographic Separation (DB-5 Column) injection->separation detection Flame Ionization Detection separation->detection acquire Acquire Chromatogram detection->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (% Area Normalization or vs. IS) integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for the GC-FID purity assay of this compound.

validation_parameters specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness purity_assay Purity Assay purity_assay->specificity purity_assay->linearity purity_assay->accuracy purity_assay->precision purity_assay->lod_loq (for impurities) purity_assay->robustness

Caption: Logical relationship of validation parameters for a purity assay.

Comparison Summary and Conclusion

Both the GC-FID and GC-MS methods are suitable for the purity analysis of this compound.

  • GC-FID demonstrates excellent precision, accuracy, and robustness, making it a reliable workhorse for routine quality control testing. Its lower operational cost and simplicity are advantageous for high-throughput environments.

  • GC-MS offers the significant advantage of providing structural information, which is invaluable for the definitive identification of unknown impurities and for specificity testing during method development and validation.[1] While slightly less precise in this representative data, it provides a higher degree of confidence in the identity of the measured components.

Recommendation:

For routine purity testing of this compound where the impurity profile is well-characterized, the validated GC-FID method is highly recommended due to its robustness, precision, and cost-effectiveness. The GC-MS method should be employed during method development, for the identification of new impurities, and in investigations of out-of-specification results. The choice between the two will ultimately depend on the specific requirements of the analytical task at hand.

References

A Researcher's Guide to the Comparative Analysis of 1-Hexadecanol from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. 1-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol widely used as an excipient in pharmaceutical formulations, serving as an emollient, emulsifier, and thickening agent.[1][2][3][4][5] The quality of this compound can significantly impact the stability, efficacy, and safety of the final drug product.[6][7] Impurities in commercial grades, for instance, have been linked to hypersensitivity reactions.[8] This guide provides a framework for the comparative evaluation of this compound from various commercial suppliers, complete with experimental protocols and data presentation formats.

Key Quality Attributes for Comparison

A comprehensive comparison of this compound from different suppliers should focus on several key quality attributes:

  • Purity: The percentage of this compound in the product.

  • Impurity Profile: The identity and quantity of related substances, residual solvents, and other contaminants.

  • Physical Properties: Melting point, boiling point, and appearance.

  • Performance in Application-Specific Assays: How the product performs in a relevant formulation or biological assay.

Data Presentation: A Comparative Overview

To facilitate a clear and direct comparison, quantitative data should be summarized in a structured table. Below is a template populated with hypothetical data for illustrative purposes.

Parameter Supplier A Supplier B Supplier C Reference Standard
Purity (GC, % Area) 99.8%99.5%98.9%99.9+%
Major Impurity 1 (e.g., 1-Tetradecanol, % Area) 0.1%0.2%0.5%< 0.05%
Major Impurity 2 (e.g., 1-Octadecanol, % Area) 0.05%0.15%0.3%< 0.05%
Total Impurities (% Area) 0.2%0.5%1.1%< 0.1%
Melting Point (°C) 49-5148-5048-5149.3
Appearance White crystalline solidWhite flakesOff-white powderWhite crystalline solid
Performance in Emulsion Stability Test (Time to phase separation) > 24 hours18 hours12 hours> 24 hours

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable data.

Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is the most common and effective method for determining the purity of fatty alcohols like this compound.[8][9][10] Coupling it with a mass spectrometer allows for the identification of impurities.

Objective: To determine the percentage purity of this compound and to identify and quantify any volatile impurities.

Materials:

  • This compound samples from different suppliers

  • This compound reference standard (e.g., from a pharmacopeia)

  • Hexane (B92381) (GC grade)

  • Internal standard (e.g., Eicosane)

  • Derivatizing agent (optional, e.g., BSTFA)

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) and a mass spectrometer (MS)

  • Capillary column suitable for fatty alcohol analysis (e.g., DB-5ms, HP-5)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the internal standard in hexane (e.g., 1 mg/mL).

    • Accurately weigh and dissolve a known amount of the this compound reference standard and each supplier's sample in hexane to a final concentration of 1 mg/mL.

    • Add a fixed amount of the internal standard stock solution to each standard and sample solution.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.[11][12][13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Detector Temperature (FID): 300°C

    • Mass Spectrometer (MS): Scan range 40-500 m/z, electron ionization at 70 eV.

  • Data Analysis:

    • Calculate the percentage purity of this compound in each sample by comparing the peak area of this compound to the total peak area of all components (area percent).

    • For more accurate quantification, use the internal standard method.

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST).[14]

Analysis of Non-Volatile Impurities by High-Performance Liquid Chromatography (HPLC)

While GC-MS is ideal for volatile compounds, HPLC can be used to detect less volatile impurities. Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is necessary.[15][16][17]

Objective: To detect and quantify non-volatile impurities.

Materials:

  • This compound samples

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water)

  • Derivatizing agent (if using UV detection), for example, benzoyl chloride.

Instrumentation:

  • HPLC system with a suitable detector (UV-Vis, ELSD, or RI)

  • Reversed-phase C18 column

Procedure (using ELSD):

  • Sample Preparation: Dissolve a known amount of each this compound sample in a suitable solvent (e.g., methanol/chloroform mixture).

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • ELSD Settings: Nebulizer temperature 40°C, evaporator temperature 60°C, gas flow (nitrogen) 1.5 L/min.

  • Data Analysis: Compare the chromatograms of the different samples to identify and quantify any non-volatile impurities based on their peak areas.

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate experimental workflows and the potential role of this compound in biological systems.

Experimental_Workflow cluster_0 Sample Acquisition cluster_1 Physicochemical Analysis cluster_2 Chromatographic Analysis cluster_3 Functional Testing cluster_4 Data Comparison & Selection Supplier_A Supplier A Appearance Visual Inspection (Appearance) Supplier_A->Appearance Melting_Point Melting Point Determination Supplier_A->Melting_Point GC_MS GC-MS Analysis (Purity & Volatile Impurities) Supplier_A->GC_MS HPLC HPLC-ELSD Analysis (Non-Volatile Impurities) Supplier_A->HPLC Functional_Assay Application-Specific Assay (e.g., Emulsion Stability) Supplier_A->Functional_Assay Supplier_B Supplier B Supplier_B->Appearance Supplier_B->Melting_Point Supplier_B->GC_MS Supplier_B->HPLC Supplier_B->Functional_Assay Supplier_C Supplier C Supplier_C->Appearance Supplier_C->Melting_Point Supplier_C->GC_MS Supplier_C->HPLC Supplier_C->Functional_Assay Comparison Comparative Data Analysis Melting_Point->Comparison GC_MS->Comparison HPLC->Comparison Functional_Assay->Comparison Selection Supplier Selection Comparison->Selection

Caption: Experimental workflow for the comparative analysis of this compound.

This compound and its derivatives can play roles in various biological pathways, including lipid metabolism and cell signaling. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound might act as a signaling molecule.

Signaling_Pathway Hexadecanol_Derivative This compound Derivative (e.g., Phospholipid) Receptor Membrane Receptor Hexadecanol_Derivative->Receptor G_Protein G-Protein Receptor->G_Protein Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Enzyme Second_Messenger Second Messenger (e.g., cAMP) Enzyme->Second_Messenger Protein_Kinase Protein Kinase A Second_Messenger->Protein_Kinase Cellular_Response Cellular Response (e.g., Gene Expression) Protein_Kinase->Cellular_Response

Caption: Hypothetical signaling pathway involving a this compound derivative.

Conclusion

The selection of a this compound supplier should be based on a systematic and data-driven approach. By implementing standardized analytical methods and carefully comparing the results, researchers can ensure the quality and consistency of this critical raw material. The presence of impurities, even at low levels, can have a significant impact on the final product's performance and safety.[6][7][18][19] Therefore, a thorough evaluation as outlined in this guide is a crucial step in any research or drug development process. Commercial suppliers for this compound include but are not limited to Sigma-Aldrich, Tokyo Chemical Industry (TCI), and those listed on platforms like CheMondis.[20][21][22][23] Purity levels can vary, with some suppliers offering grades greater than 98%.[22][24]

References

A Comparative Analysis of In-Vitro Drug Release from 1-Hexadecanol and Carnauba Wax Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in-vitro release profiles of a model drug, theophylline (B1681296), from matrix tablets formulated with two common hydrophobic materials: 1-Hexadecanol (also known as cetyl alcohol) and carnauba wax. The selection of an appropriate matrix material is a critical factor in the development of sustained-release oral dosage forms, directly influencing the rate and extent of drug delivery. This document presents experimental data, detailed methodologies, and a visual representation of the experimental workflow to aid in the formulation development process.

Data Presentation: In-Vitro Theophylline Release

The following table summarizes the cumulative percentage of theophylline released from matrix tablets containing either this compound or carnauba wax at concentrations of 25% and 50% (w/w). The data illustrates the impact of both the matrix material and its concentration on the drug release profile over an 8-hour period.

Time (hours)This compound (25%)Carnauba Wax (25%)This compound (50%)Carnauba Wax (50%)
1 ~38%~77%~25%~36%
2 ~52%~82%~35%~48%
4 ~70%~85%~48%~66%
6 ~85%~87%~60%~78%
8 ~95%~88%~72%~88%

Data estimated from "Evaluation of hydrophobic materials as matrices for controlled-release drug delivery" by Quadir, M. A., et al.

Experimental Protocols

The following sections detail the methodologies for the preparation of the matrix tablets and the subsequent in-vitro dissolution studies, based on common practices in the pharmaceutical sciences.

I. Preparation of Matrix Tablets (Direct Compression Method)
  • Drug and Excipient Screening: The model drug (theophylline), the matrix formers (this compound or carnauba wax), and other necessary excipients are individually passed through a 60-mesh sieve to ensure uniformity of particle size.

  • Blending: The drug and the chosen wax matrix material (at the desired concentration, e.g., 25% or 50% w/w) are accurately weighed and blended in a mortar and pestle or a suitable blender for 15-20 minutes to achieve a homogenous mixture.

  • Lubrication: A lubricant, such as magnesium stearate (B1226849) (typically 1% w/w), is added to the blend and mixed for an additional 2-3 minutes to improve powder flow and prevent sticking to the tablet press.

  • Compression: The final blend is then compressed into tablets using a single-punch or rotary tablet press. The compression force is adjusted to achieve tablets of a desired hardness (e.g., 5-7 kg/cm ²).

II. Preparation of Matrix Tablets (Melt Granulation Method)
  • Melting the Wax: The wax (this compound or carnauba wax) is placed in a porcelain dish and melted on a water bath at a temperature approximately 10-15°C above its melting point.

  • Drug Incorporation: The accurately weighed active pharmaceutical ingredient (API) is gradually added to the molten wax with continuous stirring to ensure a uniform dispersion.

  • Granulation: The resulting molten mixture is then poured onto a flat surface and allowed to cool and solidify at room temperature.

  • Sizing: The solidified mass is then broken up and passed through a sieve of a specific mesh size to obtain granules of a uniform size.

  • Lubrication and Compression: The granules are then blended with a lubricant (e.g., magnesium stearate) and compressed into tablets as described in the direct compression method.

III. In-Vitro Dissolution Testing
  • Apparatus: A USP Type II dissolution apparatus (paddle method) is typically used for this type of study.

  • Dissolution Medium: 900 mL of a suitable dissolution medium, such as 0.1 N HCl (for the first 2 hours to simulate gastric fluid) followed by a phosphate (B84403) buffer at pH 6.8 (to simulate intestinal fluid), is placed in each dissolution vessel. The temperature of the medium is maintained at 37 ± 0.5°C.

  • Procedure:

    • One tablet is placed in each dissolution vessel.

    • The paddle speed is set to a specified rate (e.g., 50 or 100 rpm).

    • At predetermined time intervals (e.g., 1, 2, 4, 6, and 8 hours), a 5 mL aliquot of the dissolution medium is withdrawn.

    • An equal volume of fresh, pre-warmed dissolution medium is immediately added to the vessel to maintain a constant volume.

  • Sample Analysis: The withdrawn samples are filtered, and the concentration of the dissolved drug is determined using a validated analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength (λmax).

  • Data Analysis: The cumulative percentage of drug released is calculated for each time point and plotted against time to generate the drug release profile.

Mandatory Visualization

The following diagram illustrates the logical workflow of the comparative in-vitro release study.

G cluster_prep Tablet Preparation cluster_dissolution In-Vitro Dissolution Study cluster_analysis Data Analysis & Comparison prep_start Start: Select Drug and Matrix Materials (this compound & Carnauba Wax) weighing Accurate Weighing of Drug and Excipients prep_start->weighing blending Blending of Drug and Matrix Material weighing->blending lubrication Addition and Blending of Lubricant blending->lubrication granulation Melt Granulation (Alternative Method) blending->granulation Alternative compression Direct Compression into Matrix Tablets lubrication->compression diss_setup Setup USP Type II Apparatus (Paddle Method) compression->diss_setup granulation->lubrication add_tablet Place Tablet in Dissolution Medium (37°C) diss_setup->add_tablet sampling Withdraw Samples at Predetermined Time Intervals add_tablet->sampling analysis Analyze Drug Concentration (e.g., UV-Vis Spectrophotometry) sampling->analysis calc Calculate Cumulative Drug Release (%) analysis->calc plot Plot Release Profiles: % Drug Released vs. Time calc->plot compare Compare Release Profiles of This compound vs. Carnauba Wax plot->compare conclusion Draw Conclusions on Matrix Performance compare->conclusion

Caption: Experimental workflow for comparing in-vitro drug release.

Comparative Antimicrobial Activity of 1-Hexadecanol and Other Long-Chain Fatty Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides an objective comparison of the antimicrobial performance of 1-Hexadecanol (cetyl alcohol) against other long-chain saturated fatty alcohols. The information herein, supported by experimental data, is intended to assist researchers and professionals in the fields of microbiology and drug development in understanding the structure-activity relationships that govern the efficacy of these compounds.

Introduction

Long-chain fatty alcohols are known to possess antimicrobial properties, but their efficacy is highly dependent on the length of their aliphatic carbon chain.[1][2] This relationship is not linear; activity increases with chain length to an optimal point, after which it sharply declines.[2][3] This phenomenon, often referred to as a "cut-off effect," is critical for selecting appropriate candidates for antimicrobial applications. This guide focuses on comparing this compound (C16) with its shorter-chain counterparts, particularly those ranging from C8 to C18, against the common Gram-positive bacterium Staphylococcus aureus.

Quantitative Data Summary

The antimicrobial activities of this compound and other n-alkanols were evaluated against Staphylococcus aureus using the broth dilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The data clearly indicates that alcohols with chain lengths of 12 to 15 carbons exhibit the most potent activity.[2][4] this compound (C16), along with alcohols with chains longer than 17 carbons, shows significantly reduced or negligible antimicrobial efficacy.[2][3]

The table below summarizes the MIC and MBC values for a series of long-chain fatty alcohols against Staphylococcus aureus FDA209P.

CompoundCarbon Chain LengthMIC (µg/mL)MBC (µg/mL)
1-OctanolC8256256
1-NonanolC964128
1-DecanolC103264
1-UndecanolC111632
1-DodecanolC12816
1-TridecanolC1348
1-TetradecanolC1448
1-PentadecanolC1548
This compound C16 256 ≥ 512
1-HeptadecanolC17≥ 512≥ 512
1-OctadecanolC18≥ 512≥ 512

Table 1: Comparative antimicrobial activity of long-chain fatty alcohols against Staphylococcus aureus.[2][3][4]

As evidenced by the data, 1-Tridecanol, 1-Tetradecanol, and 1-Pentadecanol are the most effective inhibitors of S. aureus growth, with MIC values as low as 4 µg/mL.[2][4] In stark contrast, this compound's activity is dramatically lower, with an MIC of 256 µg/mL.[3][4] The data suggests that while increasing hydrophobicity is initially beneficial, excessive chain length beyond C15 leads to a significant loss of antibacterial potency.

Mechanism of Action

The antimicrobial action of long-chain fatty alcohols is often attributed to their interaction with the bacterial cell membrane.[5] Alcohols with shorter to optimal chain lengths (approximately C9 to C11) are reported to cause membrane damage, leading to the leakage of essential intracellular components such as potassium ions (K+).[2][3]

Interestingly, the most potent alcohols in terms of growth inhibition (C12 and C13) do not appear to cause significant membrane damage, suggesting a different or more subtle mechanism of action.[2][3] The mode of action appears to be determined by the specific length of the aliphatic carbon chain.[1][2] For this compound and other longer-chain alcohols, the reduced activity is likely due to poor water solubility and difficulty in traversing the bacterial cell wall to reach their target site.

Below is a conceptual workflow illustrating the general experimental process for determining the antimicrobial susceptibility of these compounds.

Caption: Workflow for MIC and MBC Determination.

Experimental Protocols

The data presented in this guide was primarily obtained using the broth microdilution method.

Broth Microdilution Method for MIC and MBC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus FDA209P) is prepared. An overnight culture is diluted in a suitable broth medium (e.g., Brain Heart Infusion or BHI) to achieve a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL in the test wells.[2]

  • Preparation of Test Compounds: Stock solutions of the long-chain fatty alcohols are prepared, typically in a solvent like ethanol, and then serially diluted in the broth medium within the wells of a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted fatty alcohol is inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 48 hours).[2]

  • MIC Determination: After incubation, the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the fatty alcohol that completely inhibits visible growth (i.e., no turbidity) in the well.[4]

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot is taken from each well that shows no visible growth. This aliquot is then plated onto a fresh agar (B569324) medium (e.g., BHI agar) and incubated for 24 hours. The MBC is defined as the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count.[4]

Conclusion

The antimicrobial activity of long-chain saturated fatty alcohols against Staphylococcus aureus is critically dependent on carbon chain length. While alcohols from C12 to C15 show potent bacteriostatic and bactericidal effects, the efficacy of this compound (C16) is substantially lower. This "cut-off" effect highlights the importance of optimizing hydrophobicity for antimicrobial activity. For researchers seeking effective lipid-based antimicrobial agents, fatty alcohols with 12 to 15 carbons represent a more promising area of investigation than this compound.

References

Cross-Validation of Analytical Methods for 1-Hexadecanol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-Hexadecanol (also known as cetyl alcohol) is critical for quality control, formulation development, and various research applications. The selection of a suitable analytical method is a pivotal step that influences the reliability and validity of experimental data. This guide provides an objective comparison of common analytical techniques for this compound quantification, supported by experimental data and detailed methodologies.

Comparison of Analytical Method Performance

The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, sample matrix, and available instrumentation. The primary chromatographic techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to this compound's low volatility and lack of a strong UV chromophore, specific detection methods are necessary. A summary of the performance characteristics of commonly used methods is presented below.

ParameterGC-FID (Gas Chromatography-Flame Ionization Detection)GC-MS (Gas Chromatography-Mass Spectrometry)HPLC-ELSD (High-Performance Liquid Chromatography-Evaporative Light Scattering Detector)
Linearity (R²) >0.999≥ 0.998≥ 0.99 (may require non-linear fit)
Accuracy (% Recovery) 99.0 - 99.1%[1]80.23 - 115.41% (for similar compounds)[2]97.6 - 99.9% (for similar long-chain alcohols)
Precision (%RSD) < 1.1%[1]≤ 12.03% (intra-day for similar compounds)[2]<11.2% (intra-day for a similar long-chain alcohol)[3]
Limit of Detection (LOD) Method DependentLow ng/mL range0.2 mg/L (for a similar long-chain alcohol)[3]
Limit of Quantification (LOQ) Method DependentLow ng/mL range0.6 mg/L (for a similar long-chain alcohol)[3]
Derivatization Required? Often recommended (e.g., silylation)Often recommended for improved chromatographyNo
Key Considerations Robust and cost-effective for routine analysis. Requires derivatization for better peak shape and volatility.Provides high specificity and structural information, aiding in peak identification.Suitable for non-volatile compounds without a chromophore. Response is mass-based and can be non-linear.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method.

Protocol 1: Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method often requires a derivatization step to increase the volatility of this compound.

1. Sample Preparation and Derivatization (Silylation):

  • Accurately weigh about 10 mg of the this compound sample into a reaction vial.

  • Add 1 mL of a suitable solvent, such as pyridine (B92270) or N,N-Dimethylformamide (DMF).

  • Add 200 µL of a silylating agent, for instance, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

  • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[4]

  • Cool the vial to room temperature before injection.

2. GC-FID Conditions:

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.[4]

  • Carrier Gas: Helium or Hydrogen.[4]

  • Inlet Temperature: 280°C.[4]

  • Injection Volume: 1 µL.[4]

  • Split Ratio: 50:1.[4]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.[4]

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 320°C.[4]

3. Data Analysis:

  • Quantification is typically performed using an internal or external standard calibration curve. The peak area of the this compound derivative is plotted against the concentration of the calibration standards.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method allows for the direct analysis of this compound without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent mixture, such as methanol (B129727)/isopropanol (1:1 v/v), to a final concentration of 1 mg/mL.[4]

  • Filter the solution through a 0.45 µm syringe filter before injection.[4]

2. HPLC-ELSD Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol is commonly used. For example:

    • A: Water

    • B: Acetonitrile/Methanol (90:10 v/v)

    • Gradient: Start with 80% B, linearly increase to 100% B over 15 minutes, hold at 100% B for 10 minutes.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 20 µL.[4]

  • Detector: Evaporative Light Scattering Detector (ELSD).

    • Nebulizer Temperature: 40°C.[4]

    • Evaporator Temperature: 60°C.[4]

    • Gas Flow Rate (Nitrogen): 1.5 L/min.[4]

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area of this compound against the concentration of the standards. The ELSD response can be non-linear, so a quadratic or logarithmic fit may be necessary.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound quantification.

cluster_0 Method Selection & Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation & Comparison cluster_3 Method Implementation A Define Analytical Requirements (e.g., Sensitivity, Matrix) B Select Potential Methods (GC-FID, GC-MS, HPLC-ELSD) A->B C Method Optimization (e.g., Column, Mobile Phase, Temperature) B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Analyze Same Set of Samples with Validated Methods I->J K Statistical Comparison of Results (e.g., t-test, F-test) J->K L Evaluate Performance Metrics (Bias, Precision) K->L M Select Optimal Method Based on Validation Data L->M N Develop Standard Operating Procedure (SOP) M->N O Routine Sample Analysis N->O Start Start: Need to Quantify This compound HighSpecificity Is High Specificity & Structural Confirmation Required? Start->HighSpecificity RoutineQuant Is it for Routine Quantification of Known this compound? HighSpecificity->RoutineQuant No GCMS GC-MS is the optimal choice. HighSpecificity->GCMS Yes NoDerivatization Is a Method Without Derivatization Preferred? RoutineQuant->NoDerivatization No GCFID GC-FID is a cost-effective and robust choice. RoutineQuant->GCFID Yes NoDerivatization->GCFID No, derivatization is acceptable HPLCELSD HPLC-ELSD is a suitable alternative. NoDerivatization->HPLCELSD Yes

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1-Hexadecanol is critical for maintaining laboratory safety and ensuring environmental compliance. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and responsibly. Adherence to these procedures, in conjunction with your institution's specific guidelines, will help mitigate risks and ensure proper chemical waste management.

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, and away from sources of heat or ignition.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or chemical splash goggles.[1][3]

  • Hand Protection: Use appropriate chemical-resistant gloves.[3][4]

  • Skin and Body Protection: A standard laboratory coat should be worn to protect clothing.[3]

Storage and Handling:

  • Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][5]

  • Keep the chemical away from incompatible substances such as strong oxidizing agents, acids, and halogens.[2][6][7]

  • Wash hands and any exposed skin thoroughly after handling.[1][5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills: For small spills, first eliminate all potential ignition sources.[6] Clean up the spill immediately by sweeping the solid material into a suitable, labeled container for waste disposal.[1][6] Avoid generating dust during cleanup.[1][6]

  • Major Spills: In the case of a large spill, evacuate the area and alert personnel.[6] Contact your institution's Environmental Health and Safety (EHS) department or emergency responders.[6] Contain the spillage to prevent it from entering drains or waterways.[6][7]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[6][7] Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[3][8][9]

Step 1: Initial Waste Assessment

  • Contamination Check: Determine if the this compound waste is contaminated with other hazardous chemicals. If it is, the entire mixture must be treated as hazardous waste and managed according to the regulations for the most hazardous component.[3]

  • Quantity Assessment: The disposal route may differ for small research quantities versus large, bulk quantities.[3]

Step 2: Waste Collection and Storage

  • Container: Collect the this compound waste in a chemically compatible container that can be securely sealed.[3][10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the specific hazards (e.g., irritant, environmental hazard), and the accumulation start date.[8][10]

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[8][11]

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area must be inspected weekly for any signs of leakage.[10]

Step 3: Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed chemical waste disposal contractor.[3][12]

  • Recycling: Consult the manufacturer or your local waste management authority for potential recycling options, which is a preferred method when available.[6]

  • Empty Containers: Empty containers may retain product residue and dust.[6] The first rinse of a container should be collected and treated as hazardous waste.[13] After being thoroughly rinsed and dried, and with the label defaced, the container may be disposed of as solid waste, pending institutional policies.[13] Do not cut, grind, or weld empty containers as residual dust may pose an explosion hazard.[6]

Quantitative Data for this compound

The following table summarizes key quantitative safety and physical data for this compound.

PropertyValueReference(s)
Physical State Waxy white powder or flakes[14]
Flash Point > 110 °C (> 230 °F)[1]
Melting Point 49.3 °C (120.7 °F)[14]
Boiling Point 344 °C (651 °F)[14]
Water Solubility Insoluble[9][14]
Oral Toxicity (LD50, Rat) 5000 mg/kg[2]
Dermal Toxicity (LD50, Rabbit) >2600 mg/kg[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated assessment Step 1: Assess Waste - Contamination? - Quantity? start->assessment contaminated Is it mixed with other hazardous chemicals? assessment->contaminated pure No (Pure this compound) contaminated->pure No mixed Yes contaminated->mixed Yes collect_store Step 2: Collect & Store Waste - Use compatible, sealed container - Label 'Hazardous Waste' - Store in Satellite Accumulation Area pure->collect_store handle_mixed Treat waste according to most hazardous component mixed->handle_mixed handle_mixed->collect_store disposal Step 3: Final Disposal - Contact EHS or licensed contractor - Explore recycling options collect_store->disposal end Disposal Complete disposal->end

Caption: Logical workflow for this compound waste disposal.

References

Personal protective equipment for handling 1-Hexadecanol

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 1-Hexadecanol

This document provides essential safety protocols and logistical information for the handling and disposal of this compound (also known as Cetyl Alcohol) in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct.

Essential Safety Information

This compound is a fatty alcohol that is generally considered to be of low toxicity. However, it can cause skin, eye, and respiratory tract irritation.[1][2] It is a combustible solid but requires significant preheating before ignition can occur.[3][4] Adherence to proper safety protocols is crucial to minimize risk.

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound.

PropertyValueSource(s)
Physical State White waxy solid, flakes, or crystals[3][5]
Melting Point 47 - 50 °C / 116.6 - 122 °F[4][5]
Boiling Point 344 °C / 651.2 °F at 760 mmHg[5]
Flash Point >110 °C to 170 °C (>230 °F to 338 °F)[1][4][5][6]
Oral LD50 (Rat) 5000 mg/kg[1][3][6]
Skin LD50 (Rabbit) >2600 mg/kg[1]
Explosive Limits Lower: 1% (V), Upper: 8% (V)[4]
Incompatibilities Strong oxidizing agents, strong acids[1][5][7]

Operational Plan: Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling this compound.

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][8]

  • Skin Protection :

    • Gloves : Wear suitable chemical-resistant gloves tested according to EN 374.[2][9]

    • Clothing : Wear appropriate protective, clean body-covering clothing to prevent skin exposure.[1][8][10] A PVC apron is also recommended.[3]

    • Barrier Creams : Preventive skin protection like barrier creams is recommended, with recovery periods for skin regeneration.[3][9]

  • Respiratory Protection :

    • If dust formation is likely or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator.[1][9][10]

    • Ensure adequate general or local exhaust ventilation to keep airborne concentrations low.[1][4][10]

Procedural Guidance: Handling and Storage

Step-by-Step Handling Protocol:

  • Ventilation : Before handling, ensure the work area is equipped with adequate local exhaust ventilation to control dust.[1][3][10]

  • Avoid Contact : Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1][3][7]

  • Dispensing : When weighing or transferring the solid, minimize the generation of dust.[1][3][10]

  • Hygiene : Wash hands and skin thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[10]

  • Empty Containers : Be aware that empty containers may contain residual dust that can accumulate and potentially form an explosive mixture with air.[3] Do not cut, drill, grind, or weld such containers.[3]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area.[1][8][10]

  • Keep containers tightly closed when not in use.[1][8][10]

  • Store away from heat, sparks, flames, and incompatible materials such as strong oxidizing agents and strong acids.[1][5]

Emergency and Spill Response

First-Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Inhalation : Remove the individual from exposure and move to fresh air immediately.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]

  • Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Do not induce vomiting.[1] Seek immediate medical aid.[1]

Spill Cleanup Protocol:

  • Evacuate : Alert personnel in the area.[3]

  • Control Ignition : Remove all sources of ignition.[3]

  • Containment : Use proper personal protective equipment as outlined above.[1]

  • Cleanup : For minor spills, use dry clean-up procedures.[3] Carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][4][8]

  • Ventilate : Ventilate the affected area after cleanup is complete.[9]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]

  • Consult Experts : Consult with a licensed disposal company or your institution's Waste Management Authority for proper disposal procedures.[2][3]

  • Containerization : Place unused or contaminated this compound in a suitable, closed, and clearly labeled container for disposal.[4]

  • Prohibited Disposal : Do not allow the chemical or wash water from cleaning equipment to enter drains.[3][8]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation & Risk Assessment cluster_ppe 2. Personal Protective Equipment (PPE) cluster_handling 3. Handling & Storage cluster_emergency 4. Emergency & Spill Response cluster_disposal 5. Decontamination & Disposal A Review Safety Data Sheet (SDS) B Assess Risks & Identify Hazards A->B C Ensure Proper Ventilation B->C H Handle in Ventilated Area C->H Proceed to Handling D Wear Safety Goggles E Wear Chemical-Resistant Gloves F Wear Protective Clothing G Prepare Respirator (if needed) I Minimize Dust Generation H->I J Store in Cool, Dry Place Keep Container Closed I->J P Wash Hands & Exposed Skin J->P After Use K Spill Occurs L Evacuate & Remove Ignition Sources K->L M Wear Full PPE L->M N Contain & Sweep Spill M->N O Place in Labeled Waste Container N->O R Dispose of Waste via Licensed Professional O->R For Disposal Q Decontaminate Work Area P->Q Q->R

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexadecanol
Reactant of Route 2
1-Hexadecanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.